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  • Product: 3-Amino-1-methylpyrrolidin-2-one hydrochloride
  • CAS: 1274891-78-9

Core Science & Biosynthesis

Foundational

3-Amino-1-methylpyrrolidin-2-one hydrochloride chemical properties

An In-depth Technical Guide to 3-Amino-1-methylpyrrolidin-2-one Hydrochloride Introduction 3-Amino-1-methylpyrrolidin-2-one hydrochloride is a heterocyclic organic compound featuring a five-membered lactam ring. As a sub...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Amino-1-methylpyrrolidin-2-one Hydrochloride

Introduction

3-Amino-1-methylpyrrolidin-2-one hydrochloride is a heterocyclic organic compound featuring a five-membered lactam ring. As a substituted pyrrolidinone, it belongs to a class of compounds that are of significant interest in medicinal chemistry and drug development. The presence of a primary amine and a lactam moiety within a chiral scaffold makes it a versatile building block for the synthesis of complex molecular architectures and pharmacologically active agents. This guide provides a comprehensive overview of its chemical properties, spectroscopic profile, synthesis, and applications, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

PART 1: Chemical and Physical Properties

The fundamental characteristics of a compound dictate its behavior in chemical and biological systems. The properties of 3-Amino-1-methylpyrrolidin-2-one hydrochloride are summarized below. The data presented often pertains to a specific enantiomer, such as the (R)-enantiomer, which is commonly available.

Structural and Physical Data Summary
PropertyValueSource(s)
IUPAC Name 3-amino-1-methylpyrrolidin-2-one hydrochloride[1]
CAS Number 549531-11-5 ((R)-enantiomer)
Molecular Formula C₅H₁₁ClN₂O[2]
Molecular Weight 150.61 g/mol [2]
Physical Form Solid
Storage Temperature 2-8°C, under inert atmosphere
InChI Key QRQPGSHDPDMQIE-PGMHMLKASA-N ((R)-enantiomer)
SMILES CN1CCC(C1=O)N.Cl[2]
Chemical Structure

The structure consists of a pyrrolidin-2-one (a gamma-lactam) ring, N-methylated at position 1, with an amino group at position 3. The hydrochloride salt form enhances its stability and solubility in polar solvents.

Caption: Chemical structure of 3-Amino-1-methylpyrrolidin-2-one hydrochloride.

PART 2: Spectroscopic and Analytical Profile

While specific spectral data for this compound is not widely published, its characteristic features can be predicted based on its functional groups and data from analogous structures.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to show a singlet for the N-methyl protons (around 2.8-3.0 ppm). The protons on the pyrrolidinone ring would appear as complex multiplets in the aliphatic region (approx. 2.0-4.0 ppm). The proton at the chiral center (C3) would likely be a multiplet. The protons of the primary amine (or ammonium in the salt form) would appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

  • ¹³C NMR: The carbonyl carbon of the lactam is expected to have a chemical shift in the range of 170-180 ppm. The N-methyl carbon would appear around 30-35 ppm. The carbons of the pyrrolidinone ring would be found in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present.[4]

  • N-H Stretching: The ammonium group (N⁺-H) of the hydrochloride salt will exhibit broad absorption bands in the 2500-3000 cm⁻¹ region.[5]

  • C=O Stretching: A strong, sharp absorption band corresponding to the lactam carbonyl group is expected around 1680-1700 cm⁻¹.[5]

  • N-H Bending: Bending vibrations for the amino group are expected around 1600 cm⁻¹.

Mass Spectrometry (MS)

In electrospray ionization mass spectrometry (ESI-MS), the compound would be expected to show a prominent peak for the protonated free base [M+H]⁺ at an m/z corresponding to the molecular weight of the free base (C₅H₁₀N₂O), which is approximately 115.15 g/mol .[1][5] Fragmentation would likely involve the loss of the amino group or cleavage of the pyrrolidinone ring.

PART 3: Synthesis, Reactivity, and Applications

Synthetic Pathways

3-Amino-pyrrolidine derivatives are often synthesized from precursors like 4-hydroxy-proline or via the conversion of a hydroxyl group in a corresponding hydroxypyrrolidine intermediate.[6] A common strategy involves:

  • Starting Material: Beginning with a suitable precursor, such as (S)-3-hydroxypyrrolidine hydrochloride.

  • Protection: The secondary amine in the ring is protected (e.g., with a Boc or Cbz group).

  • Activation: The hydroxyl group is converted into a good leaving group (e.g., a mesylate or tosylate).

  • Amination: The leaving group is displaced with an amine source (e.g., ammonia or a protected amine equivalent) via an SN2 reaction, which inverts the stereocenter.

  • Deprotection: Removal of the protecting groups yields the desired 3-aminopyrrolidine derivative.[7]

The N-methylation can be performed at various stages of the synthesis, often via reductive amination or direct alkylation.

Chemical Reactivity

The reactivity of 3-Amino-1-methylpyrrolidin-2-one is dominated by its primary amino group. This group can readily undergo:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

This versatile reactivity makes it an ideal scaffold for building molecular diversity in drug discovery programs.

Applications in Drug Development

Pyrrolidinone-containing structures are prevalent in many pharmaceuticals due to their favorable properties, including metabolic stability and ability to act as hydrogen bond acceptors. Amino-substituted pyrrolidinones serve as crucial intermediates for a variety of therapeutic agents. While specific drugs derived directly from this compound are not prominent in the public domain, its structural motif is relevant to the development of:

  • Enzyme Inhibitors: The scaffold can be elaborated to target the active sites of enzymes like kinases or proteases.

  • Receptor Ligands: The amino group provides a handle for introducing functionalities that can interact with specific receptors in the central nervous system or other biological systems.

  • Antimicrobial Agents: Amino acids and their derivatives are being explored for their potential as antimicrobial and anti-biofilm agents.[8]

PART 4: Safety, Handling, and Experimental Protocols

Safety and Hazard Information

As with any laboratory chemical, 3-Amino-1-methylpyrrolidin-2-one hydrochloride should be handled with appropriate care.

  • Signal Word: Warning

  • Hazard Pictogram: GHS07 (Exclamation Mark)

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/eye protection/face protection.

    • P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

    • P302+P352: IF ON SKIN: Wash with plenty of water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere. Recommended storage is at 2-8°C.

  • Handling: Use in a well-ventilated area or under a chemical fume hood.[9] Avoid generating dust. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn.[10]

Example Experimental Protocol: N-Acylation

This protocol describes a general procedure for the acylation of the primary amino group, a common follow-up reaction for this building block.

cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction and Work-up cluster_3 Purification A1 Dissolve 3-amino-1-methylpyrrolidin-2-one HCl and a base (e.g., triethylamine) in a suitable solvent (e.g., DCM). A2 Cool the solution in an ice bath (0°C). A1->A2 B1 Slowly add the acylating agent (e.g., acetyl chloride) dropwise to the stirred solution. A2->B1 C1 Allow the reaction to warm to room temperature and stir for 2-4 hours. B1->C1 C2 Monitor reaction progress via TLC or LC-MS. C1->C2 C3 Quench the reaction with water or saturated NaHCO₃ solution. C2->C3 C4 Extract the product with an organic solvent. C3->C4 C5 Dry the organic layer, filter, and concentrate under reduced pressure. C4->C5 D1 Purify the crude product using column chromatography or recrystallization. C5->D1

Caption: Workflow for a typical N-acylation reaction.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 3-Amino-1-methylpyrrolidin-2-one hydrochloride and 2.2 equivalents of a non-nucleophilic base (e.g., triethylamine or DIPEA) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cooling: Cool the stirred solution to 0°C using an ice-water bath.

  • Reagent Addition: Add 1.1 equivalents of the desired acylating agent (e.g., acetyl chloride or benzoyl chloride) dropwise to the cooled solution.

  • Reaction: Allow the mixture to slowly warm to room temperature and continue stirring for a designated period (typically 2-16 hours), monitoring the reaction's completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a mild aqueous acid (e.g., 1M HCl, if base is in excess), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel or by recrystallization to yield the final acylated product.

References

  • PubChem. (n.d.). 3-Amino-1-(2-methylpropyl)pyrrolidin-2-one. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-1-methylpyrrolidin-2-one. Retrieved from [Link]

  • Mardal, M., et al. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. Molecules, 28(12), 4697. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 3-amino-pyrrolidine derivatives.
  • SpectraBase. (n.d.). (+-)-3-methyl-2-pyrrolidinone. Retrieved from [Link]

  • European Patent Office. (n.d.). Process for the preparation of 3-amino-pyrrolidine derivatives - EP 1138672 A1. Retrieved from [Link]

  • Rather, I. A., et al. (2022). Multimodal Role of Amino Acids in Microbial Control and Drug Development. Antibiotics, 11(11), 1500. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectrum of 1-amino pyrrolidine-2-one. Retrieved from [Link]

  • Wikipedia. (n.d.). Nicotine. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Review of pharmaceutical applications of N-methyl-2-pyrrolidone. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: N-Methyl-2-pyrrolidone. Retrieved from [Link]

  • PubChem. (n.d.). N-methyl-2-pyrrolidone. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to 3-Amino-1-methylpyrrolidin-2-one Hydrochloride

CAS Number: 1274891-78-9 Introduction 3-Amino-1-methylpyrrolidin-2-one hydrochloride is a chiral heterocyclic compound belonging to the pyrrolidinone (or γ-lactam) class of molecules. The pyrrolidinone scaffold is a priv...

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1274891-78-9

Introduction

3-Amino-1-methylpyrrolidin-2-one hydrochloride is a chiral heterocyclic compound belonging to the pyrrolidinone (or γ-lactam) class of molecules. The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1] This five-membered nitrogen-containing ring system is valued for its ability to explore three-dimensional pharmacophore space due to its non-planar, sp³-hybridized nature.[1][2] The presence of an amino group at the 3-position and a methyl group on the ring nitrogen introduces key functionalities that make this molecule a valuable building block for the synthesis of more complex chemical entities.

This technical guide provides a comprehensive overview of 3-Amino-1-methylpyrrolidin-2-one hydrochloride, including its physicochemical properties, plausible synthetic routes, analytical characterization methods, potential applications in drug discovery, and essential safety and handling information. The content is tailored for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in their work.

Physicochemical Properties

While specific experimental data for 3-Amino-1-methylpyrrolidin-2-one hydrochloride (CAS 1274891-78-9) is not extensively published, its properties can be inferred from its constituent parts and related analogs.

PropertyPredicted Value/Information
Molecular Formula C₅H₁₁ClN₂O
Molecular Weight 150.61 g/mol
Appearance Likely a solid, given it is a hydrochloride salt.
Solubility Expected to be soluble in water and polar organic solvents like methanol and ethanol due to its ionic nature.
Chirality The carbon at the 3-position is a stereocenter, meaning the compound can exist as (R) and (S) enantiomers.
pKa The primary amine at the 3-position is expected to have a pKa in the range of 8-9, typical for a primary amine adjacent to a stereocenter. The lactam nitrogen is significantly less basic.

Synthesis and Manufacturing

There is no single, standardized published synthesis for 3-Amino-1-methylpyrrolidin-2-one hydrochloride. However, a researcher can devise a synthetic strategy based on established methods for the synthesis of substituted pyrrolidinones.[3][4] A plausible multi-step synthesis is outlined below, starting from readily available precursors.

Proposed Synthetic Pathway

A logical approach involves the initial formation of the 3-aminopyrrolidin-2-one core, followed by N-methylation.

Synthetic Pathway A γ-Butyrolactone B 3-Bromo-γ-butyrolactone A->B Bromination C 3-Azido-γ-butyrolactone B->C Azide Displacement (NaN₃) D 3-Amino-pyrrolidin-2-one C->D Reduction (e.g., H₂, Pd/C) E 3-Amino-1-methylpyrrolidin-2-one D->E N-Methylation (e.g., MeI, NaH) F 3-Amino-1-methylpyrrolidin-2-one Hydrochloride E->F Salt Formation (HCl)

Caption: Proposed synthetic route to 3-Amino-1-methylpyrrolidin-2-one hydrochloride.

Step-by-Step Experimental Protocol (Hypothetical)
  • Synthesis of 3-Aminopyrrolidin-2-one:

    • Rationale: This key intermediate can be synthesized from γ-butyrolactone. A common strategy involves introducing a nitrogen-containing functional group at the 3-position that can be later converted to an amine.

    • Procedure:

      • Brominate γ-butyrolactone at the alpha position to the carbonyl to yield 3-bromo-γ-butyrolactone.

      • Displace the bromide with sodium azide in a polar aprotic solvent like DMF to form 3-azido-γ-butyrolactone.

      • Reduce the azide to a primary amine using a standard method such as catalytic hydrogenation (H₂ gas over a palladium-on-carbon catalyst) or with a reducing agent like lithium aluminum hydride. This step also facilitates the lactamization to form 3-aminopyrrolidin-2-one.

  • N-Methylation of 3-Aminopyrrolidin-2-one:

    • Rationale: The lactam nitrogen is more nucleophilic than the primary amine under basic conditions, allowing for selective methylation.

    • Procedure:

      • Protect the primary amine at the 3-position with a suitable protecting group, such as a Boc or Cbz group.

      • Treat the protected 3-aminopyrrolidin-2-one with a strong base like sodium hydride to deprotonate the lactam nitrogen, followed by the addition of a methylating agent such as methyl iodide.

      • Deprotect the primary amine to yield 3-amino-1-methylpyrrolidin-2-one.

  • Hydrochloride Salt Formation:

    • Rationale: Conversion to the hydrochloride salt often improves the compound's stability and handling characteristics.

    • Procedure:

      • Dissolve the free base, 3-amino-1-methylpyrrolidin-2-one, in a suitable solvent like diethyl ether or ethyl acetate.

      • Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a non-polar solvent, to precipitate the hydrochloride salt.

      • Collect the solid product by filtration and dry under vacuum.

Chiral Synthesis and Resolution

Since 3-Amino-1-methylpyrrolidin-2-one is a chiral molecule, obtaining enantiomerically pure forms is crucial for many applications, particularly in drug development.[2]

  • Asymmetric Synthesis: Chiral auxiliaries or catalysts can be employed in the synthesis to favor the formation of one enantiomer over the other.[5] For example, a chiral starting material like a derivative of glutamic acid could be used to set the stereocenter early in the synthesis.

  • Chiral Resolution: If the synthesis yields a racemic mixture, the enantiomers can be separated. A common method is through the formation of diastereomeric salts using a chiral resolving agent, such as tartaric acid or a derivative.[6][7] The differing solubilities of the diastereomeric salts allow for their separation by crystallization.[6]

Chiral Resolution Workflow Racemate Racemic 3-Amino-1-methylpyrrolidin-2-one Diastereomers Diastereomeric Salt Mixture Racemate->Diastereomers ResolvingAgent Chiral Resolving Agent (e.g., (R)-(-)-Mandelic Acid) ResolvingAgent->Diastereomers Crystallization Fractional Crystallization Diastereomers->Crystallization Salt1 Less Soluble Diastereomeric Salt ((R)-amine-(R)-acid) Crystallization->Salt1 Salt2 More Soluble Diastereomeric Salt ((S)-amine-(R)-acid) Crystallization->Salt2 Liberation1 Base Treatment Salt1->Liberation1 Liberation2 Base Treatment Salt2->Liberation2 Enantiomer1 Enantiomerically Pure (R)-Amine Liberation1->Enantiomer1 Enantiomer2 Enantiomerically Enriched (S)-Amine Liberation2->Enantiomer2

Caption: General workflow for the chiral resolution of a racemic amine.

Analytical Characterization

A suite of analytical techniques is necessary to confirm the identity, purity, and stereochemistry of 3-Amino-1-methylpyrrolidin-2-one hydrochloride.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would provide information on the number and connectivity of protons. Expected signals would include a singlet for the N-methyl group, and multiplets for the pyrrolidinone ring protons. The chemical shifts of the protons on the carbon bearing the amino group would be of particular interest.

    • ¹³C NMR: Would show five distinct carbon signals for the pyrrolidinone ring and the N-methyl group. The carbonyl carbon would appear at a characteristic downfield shift (around 170-180 ppm).

  • Mass Spectrometry (MS):

    • Electrospray Ionization (ESI-MS): In positive ion mode, the expected [M+H]⁺ ion for the free base (C₅H₁₀N₂O) would be at m/z 115.1.

    • Electron Ionization (EI-MS): Would likely show fragmentation patterns characteristic of pyrrolidinones, such as cleavage of the side chain at the 3-position.[8]

  • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the lactam carbonyl (C=O) stretch would be expected in the region of 1650-1700 cm⁻¹. N-H stretching vibrations from the primary amine and the hydrochloride salt would also be present.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC):

    • Reversed-Phase HPLC: Can be used to assess the purity of the compound.

    • Chiral HPLC: Essential for determining the enantiomeric purity. Polysaccharide-based chiral stationary phases (CSPs) are often effective for separating chiral amines.[1][9] The mobile phase would typically be a mixture of a non-polar solvent like hexane and an alcohol like isopropanol, often with a small amount of an amine additive like diethylamine to improve peak shape.[10]

  • Gas Chromatography (GC): Can be used if the compound is sufficiently volatile, though derivatization may be necessary to improve its thermal stability.

Applications in Research and Drug Development

The structural features of 3-Amino-1-methylpyrrolidin-2-one hydrochloride make it a versatile building block in medicinal chemistry.

  • Scaffold for Library Synthesis: The primary amine provides a convenient handle for derivatization, allowing for the creation of libraries of compounds for high-throughput screening. Amide bond formation, reductive amination, and other amine-based chemistries can be readily performed.

  • Synthesis of Bioactive Molecules: Pyrrolidinone-containing compounds have demonstrated a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system effects.[9] This building block could be incorporated into novel drug candidates targeting these therapeutic areas.

  • Conformational Constraint: The rigid pyrrolidinone ring can be used to lock a molecule into a specific conformation, which can be advantageous for optimizing binding to a biological target.

Applications Core 3-Amino-1-methylpyrrolidin-2-one HCl App1 Synthesis of Novel Bioactive Compounds Core->App1 App2 Combinatorial Library Generation Core->App2 App3 Introduction of Conformational Rigidity in Drug Candidates Core->App3 App4 Probing Structure-Activity Relationships (SAR) Core->App4

Caption: Potential applications of 3-Amino-1-methylpyrrolidin-2-one hydrochloride.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves (nitrile or neoprene), and a lab coat.[12]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[11] Avoid contact with skin and eyes.[12]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Toxicology: The toxicological properties have not been thoroughly investigated. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin. Similar compounds can cause skin and eye irritation.[13]

Conclusion

3-Amino-1-methylpyrrolidin-2-one hydrochloride is a chiral building block with significant potential in medicinal chemistry and drug discovery. While detailed information on this specific compound is sparse, its synthesis, characterization, and application can be confidently approached based on established principles of organic chemistry and knowledge of related pyrrolidinone derivatives. Its combination of a rigid scaffold, a key stereocenter, and a reactive primary amine handle makes it a valuable tool for the synthesis of novel and structurally diverse molecules with the potential for a wide range of biological activities. Researchers working with this compound should proceed with careful planning of their synthetic and analytical strategies, as well as adherence to appropriate safety protocols.

References

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4857. Available at: [Link]

  • Asif, M., & Alghamdi, S. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. Russian Journal of Organic Chemistry, 57(10), 1700-1718. Available at: [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed, 33(10), 1021-1038. Available at: [Link]

  • Ataman Kimya. N-METHYL 2-PYRROLIDONE (NMP). Available at: [Link]

  • Lab Alley. (2025). SAFETY DATA SHEET. Available at: [Link]

  • Shymanska, N. V., & Pierce, J. G. (2017). Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids. Organic Letters, 19(21), 5868–5871. Available at: [Link]

  • Ohlbach, F., et al. (2002). Preparation of N-methyl-2-pyrrolidone (NMP). Google Patents, US6348601B2.
  • van der Vlist, K., et al. (2018). Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid. Green Chemistry, 20(2), 349-356. Available at: [Link]

  • Dong, M. W. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 16(11), 18-25. Available at: [Link]

  • Wang, H., et al. (2013). A novel synthetic route to chiral gamma-lactams from alpha-amino acids via Rh-catalyzed intramolecular C-H insertion. Organic Letters, 15(20), 5282-5285. Available at: [Link]

  • NIST. (n.d.). 2-Pyrrolidinone. In NIST Chemistry WebBook. Available at: [Link]

  • European Patent Office. (1999). Process for the preparation of 3-amino-pyrrolidine derivatives. Google Patents, EP1138672A1.
  • Organic Chemistry Portal. (n.d.). Synthesis of γ-lactams. Available at: [Link]

  • Shi, C., et al. (2022). Highly Diastereoselective Synthesis of γ-Lactams Enabled by Photoinduced Deaminative [3 + 2] Annulation Reaction. Organic Letters, 24(25), 4365–4370. Available at: [Link]

  • Google Patents. (n.d.). Process for the manufacture of 3-amino-pyrrolidine derivatives. US6872836B2.
  • ResearchGate. (n.d.). Chiral γ-lactam synthesis via asymmetric C–H amidation. Available at: [Link]

  • Lopez-Avila, V. (2015). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. ResearchGate. Available at: [Link]

  • Alcaide, B., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters, 25(41), 7551–7556. Available at: [Link]

  • MassBank. (2019). N-Methyl-2-pyrrolidone. Available at: [Link]

  • MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]

  • National Institutes of Health. (n.d.). Exploring the Synthetic Potential of γ-Lactam Derivatives Obtained from a Multicomponent Reaction—Applications as Antiproliferative Agents. Available at: [Link]

  • European Patent Office. (1999). Process for the preparation of 3-amino-pyrrolidine derivatives. Google Patents, EP1138672A1.
  • Google Patents. (n.d.). Process for the preparation of enantiomerically enriched 3-aminopiperidine. EP2958894A1.
  • National Institutes of Health. (n.d.). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. Available at: [Link]

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Foundational

An In-Depth Technical Guide to the Synthesis of 3-Amino-1-methylpyrrolidin-2-one Hydrochloride

This guide provides a comprehensive overview of the synthetic pathways for producing 3-Amino-1-methylpyrrolidin-2-one hydrochloride, a valuable building block for researchers, scientists, and professionals in drug develo...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathways for producing 3-Amino-1-methylpyrrolidin-2-one hydrochloride, a valuable building block for researchers, scientists, and professionals in drug development. We will explore various synthetic strategies, delving into the mechanistic underpinnings and practical considerations of each approach. This document is designed to be a technical resource, offering not just procedural steps but also the scientific rationale behind them.

Introduction

3-Amino-1-methylpyrrolidin-2-one is a chiral substituted γ-lactam that serves as a key intermediate in the synthesis of various pharmaceutical agents. Its structural motif is found in a range of biologically active molecules. The hydrochloride salt form enhances the compound's stability and solubility, making it more amenable to handling and further reactions. The stereochemistry at the C3 position is often crucial for the biological activity of the final product, necessitating an exploration of both racemic and enantioselective synthetic routes.

Synthetic Strategies: A Comparative Overview

Several synthetic routes to 3-Amino-1-methylpyrrolidin-2-one hydrochloride have been developed, each with its own set of advantages and challenges. The choice of a particular pathway often depends on factors such as the desired stereochemistry, scalability, cost of starting materials, and available laboratory equipment. Here, we will discuss three primary approaches:

  • Reductive Amination of a Keto-Precursor: A direct and often high-yielding method.

  • Multi-step Synthesis from Chiral Pool Amino Acids: An approach that leverages naturally occurring chirality to produce enantiomerically pure products.

  • Synthesis from Acyclic Precursors: Building the pyrrolidinone ring from linear starting materials.

Synthetic Pathway Starting Materials Key Transformations Stereochemical Control Advantages Disadvantages
Reductive Amination N-methyl-3-oxopyrrolidine, Ammonia sourceImine/enamine formation, Hydride reductionRacemic without chiral catalysts; can be adapted for asymmetric synthesis.High atom economy, potentially fewer steps.Availability of the keto-precursor, potential for over-alkylation.
From L-Aspartic Acid L-Aspartic acid, Methylating agentN-protection, Diacid reduction, Hydroxyl activation, Intramolecular cyclization, DeprotectionExcellent, derived from the starting material.Access to enantiopure product, well-established transformations.Longer synthetic sequence, use of protecting groups.
From 1,2,4-Trihydroxybutane Derivatives Chiral 1,2,4-butanetriolMesylation/Tosylation, Cyclization with methylamine, AminationGood, dependent on the chirality of the starting triol.Convergent synthesis.Multi-step preparation of the starting material.

Pathway 1: Reductive Amination of N-methyl-3-oxopyrrolidine

This pathway represents a convergent and efficient method for the synthesis of racemic 3-Amino-1-methylpyrrolidin-2-one. The core of this strategy is the reaction of a ketone with an amine source to form an imine or enamine intermediate, which is then reduced in situ to the desired amine.[1][2][3][4]

Reaction Workflow

Start N-methyl-3-oxopyrrolidine Imine Imine/Enamine Intermediate Start->Imine + NH3/NH4OAc Reduction Hydride Reduction Imine->Reduction [H] (e.g., NaBH3CN) Product 3-Amino-1-methylpyrrolidin-2-one Reduction->Product Salt 3-Amino-1-methylpyrrolidin-2-one HCl Product->Salt + HCl

Caption: Reductive amination pathway.

Detailed Experimental Protocol

Step 1: Reductive Amination

  • To a solution of N-methyl-3-oxopyrrolidine (1.0 eq) in methanol, add ammonium acetate (5-10 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine/enamine intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq) portion-wise, maintaining the temperature below 10 °C. The use of NaBH₃CN is advantageous as it selectively reduces the iminium ion in the presence of the ketone starting material.[2]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, quench by the slow addition of 1 M HCl until the pH is acidic.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Basify the aqueous residue with a saturated solution of sodium bicarbonate (NaHCO₃) and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-Amino-1-methylpyrrolidin-2-one.

Step 2: Hydrochloride Salt Formation

  • Dissolve the crude amine in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.

  • Add a solution of HCl in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford 3-Amino-1-methylpyrrolidin-2-one hydrochloride as a solid.[5]

Pathway 2: Enantioselective Synthesis from L-Aspartic Acid

For applications where a specific enantiomer is required, a chiral pool synthesis starting from a readily available and inexpensive amino acid like L-aspartic acid is a powerful strategy.[6] This approach ensures the final product has a high enantiomeric excess.

Synthetic Pathway Diagram

G A L-Aspartic Acid B N-Protected L-Aspartic Acid Derivative A->B N-Protection (e.g., TsCl) C N-Protected Diol B->C Reduction (e.g., BH3-THF) D N-Protected Dimesylate/Ditosylate C->D Activation (e.g., MsCl) E (S)-3-Amino-1-methylpyrrolidin-2-one Precursor D->E Cyclization (with MeNH2) F (S)-3-Amino-1-methylpyrrolidin-2-one E->F Deprotection G (S)-3-Amino-1-methylpyrrolidin-2-one HCl F->G + HCl

Caption: Synthesis from L-Aspartic Acid.

Key Synthetic Transformations
  • N-Protection: The amino group of L-aspartic acid is first protected, for instance, as a tosylamide, to prevent it from interfering in subsequent reactions.

  • Reduction: Both carboxylic acid functionalities are reduced to the corresponding primary alcohols using a strong reducing agent like borane-tetrahydrofuran complex (BH₃-THF).

  • Hydroxyl Group Activation: The diol is then treated with a sulfonyl chloride (e.g., methanesulfonyl chloride or p-toluenesulfonyl chloride) to convert the hydroxyl groups into good leaving groups (mesylates or tosylates).

  • Intramolecular Cyclization: The activated dimesylate or ditosylate undergoes intramolecular cyclization upon reaction with methylamine. This step forms the N-methylpyrrolidinone ring.

  • Deprotection and Salt Formation: The N-protecting group is removed, and the resulting free amine is converted to its hydrochloride salt.

Pathway 3: Synthesis from 1,2,4-Trihydroxybutane Derivatives

Another enantioselective route involves the use of chiral 1,2,4-butanetriol as a starting material. This approach is detailed in several patents and offers a reliable method for producing optically active 3-aminopyrrolidine derivatives.[7][8]

Core Reaction Sequence
  • Activation of Hydroxyl Groups: The primary hydroxyl groups of a chiral 1,2,4-butanetriol derivative are selectively activated, typically as mesylates or tosylates.

  • Cyclization with a Primary Amine: The activated intermediate is then reacted with a primary amine (in this case, methylamine) to form the corresponding 3-hydroxy-1-methylpyrrolidine.

  • Conversion of Hydroxyl to Amino Group: The hydroxyl group at the 3-position is then converted to an amino group. This can be achieved through a two-step process involving activation (e.g., mesylation) followed by nucleophilic substitution with an ammonia equivalent.

  • Final Deprotection and Salt Formation: Any protecting groups are removed, and the final product is isolated as the hydrochloride salt.

Management of the Amino Group: Protection and Deprotection

In many synthetic sequences, it is necessary to temporarily block the reactivity of the amino group. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal under acidic conditions.[5][9][10][11]

Boc-Protection Protocol
  • Dissolve the amine in a suitable solvent (e.g., tetrahydrofuran, dichloromethane, or a mixture with water).

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 eq) and a base such as triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃).

  • Stir the reaction at room temperature until the starting amine is consumed (monitored by TLC).

  • Work up the reaction by extracting the Boc-protected amine into an organic solvent.

Boc-Deprotection and Hydrochloride Salt Formation

The Boc group is readily cleaved under acidic conditions to liberate the free amine.[5][12][13][14][15]

  • Dissolve the Boc-protected amine in a suitable solvent like methanol, ethyl acetate, or 1,4-dioxane.

  • Add a strong acid, such as a solution of HCl in the chosen solvent (e.g., 4 M HCl in dioxane) or trifluoroacetic acid (TFA).[5][12]

  • Stir the reaction at room temperature for 1-4 hours.

  • The deprotection often results in the direct precipitation of the hydrochloride salt, which can be isolated by filtration. Alternatively, the solvent can be removed under reduced pressure to yield the desired salt.

Characterization

The final product, 3-Amino-1-methylpyrrolidin-2-one hydrochloride, should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the molecular structure.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the amine, amide carbonyl, and N-H bonds.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point: A sharp melting point is indicative of high purity.

Conclusion

The synthesis of 3-Amino-1-methylpyrrolidin-2-one hydrochloride can be achieved through several viable pathways. The choice of the optimal route will be dictated by the specific requirements of the research or development program, including the need for stereochemical purity, scalability, and economic considerations. The reductive amination of N-methyl-3-oxopyrrolidin offers a direct route to the racemic product, while syntheses starting from chiral pool amino acids like L-aspartic acid provide excellent control over stereochemistry for the preparation of enantiomerically pure compounds. Careful management of protecting groups and reaction conditions is paramount to achieving high yields and purity of this valuable synthetic intermediate.

References

  • Organic Syntheses. After 2 h, the flask is removed from the oil bath and allowed to cool to 23 °C over 15 min. During the course of the first 2 h, the starting material is converted to a 1:1 mixture of product 1 and a non-fluorescent by-product, giving a brown solution (Figure 1B). [Link]

  • ResearchGate. (PDF) Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid. [Link]

  • Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]

  • National Institutes of Health. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]

  • Google Patents. SK129894A3 - Process for the manufacture of (s)-3-amino-1-substituted pyrolidines.
  • Reddit. Boc De-protection : r/Chempros. [Link]

  • Google Patents.
  • ResearchGate. A Flexible Approach to (S)-3Amino2-pyrrolidinone Derivatives. [Link]

  • Royal Society of Chemistry. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]

  • MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Chemistry LibreTexts. 3.3.3: Synthesis of Amines. [Link]

  • National Institutes of Health. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • MDPI. 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione. [Link]

  • European Patent Office. Process for the preparation of 3-amino-pyrrolidine derivatives - EP 1138672 A1. [Link]

  • PubChem. 3-Amino-1-methylpyrrolidin-2-one. [Link]

  • Green Chemistry (RSC Publishing). Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • National Institutes of Health. Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. [Link]

  • Wikipedia. N-Methyl-2-pyrrolidone. [Link]

  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • ResearchGate. N- Methyl Amine Synthesis by Reductive Amination of CO 2. [Link]

  • ResearchGate. IR spectrum of 1-amino pyrrolidine-2-one. [Link]

  • Google Patents. WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol.
  • ResearchGate. (a) IR spectra of NMP (black dotted line) and the yellow residue (red...). [Link]

  • SpectraBase. (+-)-3-methyl-2-pyrrolidinone. [Link]

Sources

Exploratory

potential biological activity of 3-Amino-1-methylpyrrolidin-2-one HCl

An In-depth Technical Guide to the Potential Biological Activity of 3-Amino-1-methylpyrrolidin-2-one HCl This document serves as a comprehensive technical guide for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Biological Activity of 3-Amino-1-methylpyrrolidin-2-one HCl

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in the potential biological activities of 3-Amino-1-methylpyrrolidin-2-one hydrochloride. As a Senior Application Scientist, my objective is to provide not just a summary of what is known, but a strategic framework for what is yet to be discovered. The pyrrolidinone core is a privileged scaffold in medicinal chemistry, and this particular derivative, while not extensively studied, presents intriguing possibilities based on the activities of its structural analogs. This guide is structured to be a starting point for a research program, offering hypothesized activities, detailed experimental protocols to test these hypotheses, and the scientific rationale behind these suggestions.

Introduction: The Pyrrolidinone Scaffold and the Promise of 3-Amino-1-methylpyrrolidin-2-one HCl

The five-membered nitrogen heterocycle, pyrrolidinone, is a cornerstone in the synthesis of numerous biologically active compounds[1][2]. Its derivatives have demonstrated a wide spectrum of pharmacological effects, including anticancer, antibacterial, anti-inflammatory, and nootropic (cognitive-enhancing) activities[1][3][4]. 3-Amino-1-methylpyrrolidin-2-one HCl is a derivative of this versatile scaffold[5][6]. While direct, in-depth studies on its biological activity are not abundant in current literature, its structural similarity to other well-characterized pyrrolidinones provides a strong basis for hypothesizing its potential therapeutic applications. This guide will explore these potential activities and provide a roadmap for their investigation.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a compound is fundamental to any investigation into its biological activity. Below is a summary of the available data for 3-Amino-1-methylpyrrolidin-2-one and its hydrochloride salt.

PropertyValueSource
Chemical Formula C5H10N2O[5][6]
Molecular Weight 114.15 g/mol (free base)[5][6]
CAS Number 119329-48-5 (free base)[5][6]
Molecular Weight (HCl salt) 150.61 g/mol
CAS Number (HCl salt) 1274891-78-9, 549531-11-5 ((R)-enantiomer)[7]
Appearance Solid
Storage Temperature 2-8°C, inert atmosphere

Hypothesized Biological Activities and a Framework for Investigation

Based on the known biological profiles of structurally related compounds, we can postulate several avenues for the investigation of 3-Amino-1-methylpyrrolidin-2-one HCl.

Potential as a Central Nervous System (CNS) Modulator

The most compelling hypothesis for the activity of 3-Amino-1-methylpyrrolidin-2-one HCl lies in its potential to modulate CNS targets. This is primarily based on its structural similarity to (±)-3-amino-1-hydroxypyrrolidin-2-one (HA-966) , a known antagonist of the N-methyl-D-aspartate (NMDA) receptor at the glycine modulatory site[8][9]. The enantiomers of HA-966 have distinct effects: the (R)-(+)-enantiomer is a selective glycine/NMDA receptor antagonist with anticonvulsant properties, while the (S)-(-)-enantiomer exhibits sedative and muscle relaxant effects[9]. Given this precedent, it is plausible that 3-Amino-1-methylpyrrolidin-2-one HCl could also interact with the NMDA receptor complex or other CNS targets.

CNS Activity Screening Workflow
  • Objective: To determine if 3-Amino-1-methylpyrrolidin-2-one HCl binds to the glycine site of the NMDA receptor.

  • Materials:

    • Rat cortical synaptic membranes

    • [³H]glycine (radioligand)

    • Unlabeled glycine (for non-specific binding determination)

    • 3-Amino-1-methylpyrrolidin-2-one HCl (test compound)

    • Tris-HCl buffer

    • Glass fiber filters

    • Scintillation counter

  • Procedure:

    • Prepare synaptic membranes from rat cerebral cortices.

    • In a series of tubes, incubate the membranes with a fixed concentration of [³H]glycine and varying concentrations of the test compound.

    • Include control tubes with buffer only (total binding) and a high concentration of unlabeled glycine (non-specific binding).

    • Incubate at 4°C for a specified time.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding and determine the IC₅₀ value of the test compound.

Potential as an Antimicrobial Agent

The pyrrolidinone scaffold is present in a variety of natural and synthetic compounds with antimicrobial properties[1][3][4][10]. For instance, derivatives of pyrrolidine-2,4-dione have shown activity against Gram-positive bacteria like S. aureus[10]. While the substitution pattern of 3-Amino-1-methylpyrrolidin-2-one HCl is different, the shared core warrants an investigation into its potential antibacterial and antifungal activities.

Antimicrobial Screening Workflow
  • Objective: To quantitatively determine the lowest concentration of 3-Amino-1-methylpyrrolidin-2-one HCl that inhibits the visible growth of a microorganism.

  • Materials:

    • 96-well microtiter plates

    • Bacterial/fungal strains (e.g., S. aureus, E. coli, P. aeruginosa, C. albicans)

    • Appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi)

    • 3-Amino-1-methylpyrrolidin-2-one HCl (test compound)

    • Positive control antibiotic (e.g., ciprofloxacin, fluconazole)

    • Spectrophotometer or plate reader

  • Procedure:

    • Prepare a stock solution of the test compound and perform serial two-fold dilutions in the microtiter plate wells containing broth.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include a positive control (microorganism with antibiotic), a negative control (microorganism with no compound), and a sterility control (broth only).

    • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

    • Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.

Potential as an Anticancer Agent

Numerous non-natural polysubstituted 1,5-dihydro-2H-pyrrol-2-ones have shown promise as anticancer agents[3]. The pyrrolidinone ring serves as a versatile scaffold for the development of compounds that can target various pathways involved in cancer progression. Therefore, screening 3-Amino-1-methylpyrrolidin-2-one HCl for cytotoxic activity against a panel of cancer cell lines is a logical step.

Anticancer Screening Workflow
  • Objective: To assess the cytotoxic effect of 3-Amino-1-methylpyrrolidin-2-one HCl on cancer cell lines and determine its IC₅₀.

  • Materials:

    • Human cancer cell lines (e.g., MCF-7, HeLa, HepG-2)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • 96-well cell culture plates

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

    • Dimethyl sulfoxide (DMSO)

    • Plate reader

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for 48-72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.

Toxicology and Safety Considerations

Conclusion

3-Amino-1-methylpyrrolidin-2-one HCl is a research chemical with a promising, yet largely unexplored, biological potential. Its structural relationship to known CNS modulators, antimicrobial agents, and the broader class of biologically active pyrrolidinones makes it a compelling candidate for further investigation. The experimental workflows outlined in this guide provide a clear and scientifically rigorous path for elucidating its pharmacological profile. It is through such systematic investigation that we can unlock the potential of this and other novel chemical entities in the ongoing quest for new therapeutic agents.

References

  • MDPI. (2023). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Retrieved from [Link]

  • MDPI. (2023). 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-1-methylpyrrolidin-2-one. Retrieved from [Link]

  • Inchem.org. (2001). N-METHYL-2-PYRROLIDONE (CICAD 35, 2001). Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-1-(2-methylpropyl)pyrrolidin-2-one. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2018). 2-Pyrrolidinone, 1-methyl-: Human health tier III assessment. Retrieved from [Link]

  • PubMed. (1989). Different modes of action of 3-amino-1-hydroxy-2-pyrrolidone (HA-966) and 7-chlorokynurenic acid in the modulation of N-methyl-D-aspartate-sensitive glutamate receptors. Retrieved from [Link]

  • ScienceRise. (2024). synthesis and nootropic activity prediction of some 4-(aminomethyl)- 1-benzylpyrrolidin. Retrieved from [Link]

  • MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methylpyrrolidin-2-one. Retrieved from [Link]

  • ResearchGate. (2010). Review of pharmaceutical applications of N-methyl-2-pyrrolidone. Retrieved from [Link]

  • Semantic Scholar. (2010). Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone. Retrieved from [Link]

  • ResearchGate. (2021). An Overview on Chemistry and Biological Importance of Pyrrolidinone. Retrieved from [Link]

  • ResearchGate. (1990). (PDF) Enantiomers of HA-966 (3-Amino-1-Hydroxypyrrolid-2-One) Exhibit Distinct Central Nervous System Effects: (+)-HA-966 is a Selective Glycine/N- Methyl-D-Aspartate Receptor Antagonist, But (-)-HA-966 is a Potent ??-Butyrolactone. Retrieved from [Link]

  • PubMed. (2015). Workplace environmental exposure level guide: n-Methyl-2-pyrrolidone. Retrieved from [Link]

  • ResearchGate. (2002). Developmental toxicity of N-methyl-2-pyrrolidone administered orally to rats. Retrieved from [Link]

  • Environmental Protection Agency. (2006). Inert Reassessments: N-methylpyrrolidone (CAS Reg. No. 872-50-4). Retrieved from [Link]

  • PubMed Central. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Retrieved from [Link]

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Foundational

An In-Depth Technical Guide to the Safe Handling of 3-Amino-1-methylpyrrolidin-2-one hydrochloride

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 3-Amino-1-methylpyrrolidin-2-one hydrochloride. Designed for researchers, scientists, and professionals in drug d...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 3-Amino-1-methylpyrrolidin-2-one hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data with practical, field-tested insights to ensure the well-being of laboratory personnel and the integrity of experimental work.

Introduction

3-Amino-1-methylpyrrolidin-2-one hydrochloride is a chemical compound with applications in various research and development sectors. Its structure, a substituted pyrrolidinone, necessitates a thorough understanding of its chemical properties and potential hazards to mitigate risks effectively. This guide is structured to provide a logical flow of information, from hazard identification to emergency response, ensuring a comprehensive understanding of the safe handling of this compound.

Hazard Identification and Classification

Understanding the inherent hazards of a chemical is the foundation of safe laboratory practices. 3-Amino-1-methylpyrrolidin-2-one hydrochloride is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as a substance that requires careful handling.

GHS Hazard Statements:

According to supplier safety data, the compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Signal Word: Warning[1]

GHS Pictogram:

  • GHS07: Exclamation Mark

Potential Health Effects:

  • Oral: Harmful if ingested, may cause gastrointestinal irritation.[3][4]

  • Dermal: Causes skin irritation and may be absorbed through the skin.[3][4]

  • Inhalation: Causes respiratory tract irritation.[3][4] Due to its solid form, inhalation of dust is the primary concern.

  • Eye Contact: Causes serious eye irritation.[3][5]

While specific toxicological data for 3-Amino-1-methylpyrrolidin-2-one hydrochloride is not extensively detailed in publicly available literature, the hazards of related pyrrolidinone compounds, such as N-methyl-2-pyrrolidone (NMP), have been studied more thoroughly. NMP is known for its reproductive toxicity.[6][7][8] Although 3-Amino-1-methylpyrrolidin-2-one hydrochloride is not classified as a reproductive toxin, it is prudent to handle it with the caution afforded to compounds with potential for significant health effects until more specific data becomes available.

Safe Handling and Storage Protocols

Adherence to rigorous handling and storage protocols is paramount to minimizing exposure and ensuring the stability of the compound.

Engineering Controls

The primary line of defense against exposure is the implementation of effective engineering controls.

  • Ventilation: All handling of 3-Amino-1-methylpyrrolidin-2-one hydrochloride powder should be conducted in a well-ventilated area.[9] A certified chemical fume hood is mandatory for any procedures that may generate dust or aerosols.[10]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible in the immediate vicinity of the handling area.[4]

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE provide a critical barrier between the researcher and the chemical.

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[1][5]To prevent eye contact with dust particles that can cause serious irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber) inspected before use.[5][10] Proper glove removal technique must be followed.[5][10]To prevent skin contact and irritation.
Skin and Body Protection A lab coat or other protective clothing.[1]To protect skin and personal clothing from contamination.
Respiratory Protection For operations with a high potential for dust generation, a NIOSH-approved respirator may be necessary.[1][6]To prevent respiratory tract irritation from inhaled dust.

Experimental Workflow: Weighing and Preparing Solutions

Weighing_and_Solution_Preparation cluster_preparation Preparation cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal Don_PPE 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) Weigh_Solid 2. Weigh Solid Compound on Analytical Balance Don_PPE->Weigh_Solid Proceed to handling Transfer 3. Carefully Transfer to Beaker Weigh_Solid->Transfer Add_Solvent 4. Add Solvent Slowly Transfer->Add_Solvent Dissolve 5. Dissolve Solid (Stirring/Sonication) Add_Solvent->Dissolve Decontaminate 6. Decontaminate Glassware and Work Surface Dissolve->Decontaminate After use Dispose_Waste 7. Dispose of Waste in Designated Container Decontaminate->Dispose_Waste Remove_PPE 8. Remove PPE and Wash Hands Dispose_Waste->Remove_PPE Emergency_Response cluster_assessment Immediate Assessment cluster_response Response Actions cluster_follow_up Follow-Up Spill_Exposure Spill or Exposure Occurs Assess_Situation Assess the Situation (Nature of Spill/Exposure) Spill_Exposure->Assess_Situation Evacuate Evacuate Immediate Area (if necessary) Assess_Situation->Evacuate First_Aid Administer First Aid (as per Section 4.1) Assess_Situation->First_Aid Contain_Spill Contain Spill (if safe to do so) Assess_Situation->Contain_Spill Seek_Medical Seek Medical Attention First_Aid->Seek_Medical Decontaminate_Area Decontaminate Spill Area Contain_Spill->Decontaminate_Area Report_Incident Report Incident to Supervisor Decontaminate_Area->Report_Incident

Caption: Emergency response decision flowchart.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. [5]* Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors. [4]* Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear. [4]

Disposal Considerations

All waste materials must be disposed of in accordance with local, state, and federal regulations.

  • Product: Dispose of this material and its container to a licensed hazardous-waste disposal contractor. * Contaminated Packaging: Dispose of as unused product.

Conclusion

The safe handling of 3-Amino-1-methylpyrrolidin-2-one hydrochloride is predicated on a thorough understanding of its potential hazards and the diligent application of established safety protocols. By integrating robust engineering controls, appropriate personal protective equipment, and meticulous laboratory practices, researchers can mitigate risks and maintain a safe working environment. This guide serves as a foundational resource, and it is imperative that all personnel receive training on these procedures and have access to the most current safety data sheets.

References

  • (R)-3-Amino-1-methylpyrrolidin-2-one hydrochloride | 549531-11-5 - Sigma-Aldrich.

  • SAFETY DATA SHEET - Sigma-Aldrich.

  • MATERIAL SAFETY DATA SHEET.

  • 2-Pyrrolidinone - Safety Data Sheet - ChemicalBook.

  • 1 2 0 Material Safety Data Sheet.

  • 2-PYRROLIDONE CAS No 616-45-5 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.

  • (3S)-3-aMino-1-Methyl-2-Pyrrolidinone hydrochloride | 956109-55-0 - ChemicalBook.

  • Material Safety Data Sheet.

  • SAFETY DATA SHEET - Sigma-Aldrich.

  • SAFETY DATA SHEET - Fisher Scientific.

  • Safety Data Sheet: 2-Pyrrolidone - Carl ROTH.

  • 3-Amino-1-methylpyrrolidin-2-one | C5H10N2O | CID 45791133 - PubChem.

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  • 3-Methylpyrrolidin-2-one | C5H9NO | CID 102848 - PubChem - NIH.

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  • PYRROLIDINE FOR SYNTHESIS - Loba Chemie.

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Exploratory

A Comprehensive Technical Guide to the Spectroscopic Characterization of 3-Amino-1-methylpyrrolidin-2-one Hydrochloride

Introduction 3-Amino-1-methylpyrrolidin-2-one hydrochloride is a chiral heterocyclic compound of significant interest in synthetic and medicinal chemistry. As a functionalized lactam, it serves as a valuable building blo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Amino-1-methylpyrrolidin-2-one hydrochloride is a chiral heterocyclic compound of significant interest in synthetic and medicinal chemistry. As a functionalized lactam, it serves as a valuable building block for the synthesis of more complex molecules, including pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The precise structural confirmation and purity assessment of such a key starting material are paramount to ensure the integrity and success of subsequent multi-step syntheses.

This technical guide provides an in-depth analysis of the expected spectroscopic signature of 3-Amino-1-methylpyrrolidin-2-one HCl using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Designed for researchers, chemists, and quality control specialists, this document moves beyond a simple data summary. It explains the causal relationships between the molecule's structure and its spectral output, offers field-proven protocols for data acquisition, and establishes a framework for confident structural verification.

Section 1: Molecular Structure and Spectroscopic Implications

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The key features of 3-Amino-1-methylpyrrolidin-2-one HCl dictate its behavior in NMR and IR experiments.

Key Structural Features:

  • Amide (Lactam) Core: The five-membered ring contains a cyclic amide (a lactam). The carbonyl group (C=O) within this system is a strong IR absorber and significantly influences the chemical shifts of adjacent carbons and protons in NMR.

  • N-Methyl Group: The methyl group attached to the lactam nitrogen (N1) provides a simple and distinct singlet in the ¹H NMR spectrum, serving as a clear diagnostic marker.

  • Chiral Center (C3): The carbon atom bearing the amino group (C3) is a stereocenter. This chirality renders the adjacent methylene protons (at C4) diastereotopic, meaning they are chemically non-equivalent and will exhibit more complex splitting patterns in the ¹H NMR spectrum.

  • Ammonium Salt: The primary amine at C3 is protonated in the hydrochloride salt form, existing as an ammonium group (-NH₃⁺). This has two major spectroscopic consequences:

    • In IR: It introduces characteristic N⁺-H stretching and bending vibrations.

    • In NMR: The acidic protons of the ammonium group often exchange with trace water or other exchangeable protons, typically appearing as a broad singlet in the ¹H NMR spectrum. Its presence also deshields the adjacent C3 proton and carbon.

Below is a diagram of the molecular structure with atom numbering for spectroscopic assignment.

G Figure 1: Structure of 3-Amino-1-methylpyrrolidin-2-one HCl cluster_0 C2 O C1 C C1->C2 2 N1 N C1->N1 1 C3 C C1->C3 N_Me C N1->N_Me C5 C C5->N1 5 C4 C C4->C5 4 C3->C4 3 C3_NH3 N⁺H₃ C3->C3_NH3 H_Me1 H H_Me2 H H_Me3 H C3_Cl Cl⁻ H_C3 H H_C4a H H_C4b H H_C5a H H_C5b H C1_label 2 N1_label 1 C5_label 5 C4_label 4 C3_label 3 N_Me_label 1' C1_dummy C1_dummy N1_dummy N1_dummy C5_dummy C5_dummy C4_dummy C4_dummy C3_dummy C3_dummy N_Me_dummy N_Me_dummy

Structure of 3-Amino-1-methylpyrrolidin-2-one HCl

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Amino-1-methylpyrrolidin-2-one HCl, both ¹H and ¹³C NMR are required for unambiguous structural confirmation.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity. Due to the lack of directly published spectra, the following assignments are predicted based on established chemical shift principles and data from analogous structures like N-methylpyrrolidone and other amine hydrochlorides.[1][2]

Table 1: Predicted ¹H NMR Assignments (400 MHz, DMSO-d₆)

Atom(s) Predicted δ (ppm) Multiplicity Integration Rationale & Notes
N-CH₃ (1') 2.8 - 3.0 Singlet (s) 3H N-alkyl group, deshielded by the nitrogen atom.
CH₂ (5) 3.2 - 3.5 Multiplet (m) 2H Methylene group adjacent to the lactam nitrogen.
CH (3) 3.8 - 4.2 Multiplet (m) 1H Methine proton at the chiral center, deshielded by the adjacent C=O and NH₃⁺ groups.
CH₂ (4) 2.0 - 2.6 Multiplet (m) 2H Diastereotopic methylene protons. Expected to be two separate, complex signals within this range.

| -N⁺H₃ | 8.0 - 9.0 | Broad Singlet (br s) | 3H | Acidic protons of the ammonium salt. The signal is often broad due to quadrupolar relaxation and chemical exchange. |

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum reveals the number of chemically distinct carbon atoms and their functional group type.

Table 2: Predicted ¹³C NMR Assignments (100 MHz, DMSO-d₆)

Atom Predicted δ (ppm) Rationale & Notes
C=O (2) 172 - 176 Carbonyl carbon of the lactam, highly deshielded.
C-N⁺ (3) 48 - 55 Methine carbon attached to the ammonium group.
CH₂ (5) 45 - 50 Methylene carbon adjacent to the lactam nitrogen.
N-CH₃ (1') 28 - 32 N-methyl carbon.

| CH₂ (4) | 25 - 30 | Methylene carbon adjacent to the chiral center. |

Recommended Protocol for NMR Data Acquisition

This protocol ensures the acquisition of high-quality, reproducible NMR data.

NMR Data Acquisition Workflow

Step-by-Step Methodology:

  • Sample Preparation:

    • Rationale: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. DMSO-d₆ is an excellent choice for hydrochloride salts due to its high polarity, which aids dissolution, and its ability to slow the exchange of N-H protons, often resulting in sharper signals compared to D₂O.

    • Procedure: Accurately weigh 10-15 mg of 3-Amino-1-methylpyrrolidin-2-one HCl into a clean, dry vial. Add approximately 0.6 mL of DMSO-d₆. Vortex the sample until the solid is completely dissolved.

  • Instrument Loading: Transfer the solution to a 5 mm NMR tube. Wipe the outside of the tube clean and place it in the spectrometer's autosampler or manual loader.

  • Experiment Setup & Tuning:

    • Rationale: Locking onto the deuterium signal of the solvent provides a stable magnetic field. Tuning the probe to the specific frequencies for ¹H and ¹³C ensures maximum signal sensitivity. Shimming the magnetic field corrects for inhomogeneities, leading to sharp, symmetrical peaks.

    • Procedure: Execute the instrument's standard lock, tune, and shim routines.

  • Data Acquisition:

    • ¹H Spectrum: Acquire a standard proton spectrum. A typical experiment involves 16 scans with a relaxation delay of 1-2 seconds.

    • ¹³C Spectrum: Acquire a proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, more scans are required (~1024 or more, depending on concentration) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Rationale: The raw data (Free Induction Decay) must be mathematically processed to generate the familiar frequency-domain spectrum. Referencing the spectrum to the known chemical shift of the residual solvent peak (DMSO-d₅ at ~2.50 ppm for ¹H, ~39.52 ppm for ¹³C) ensures accuracy and comparability.

    • Procedure: Apply Fourier transformation, automatic phase correction, and baseline correction. Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm.

Section 3: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Predicted IR Spectral Data

The IR spectrum of 3-Amino-1-methylpyrrolidin-2-one HCl will be dominated by absorptions from the carbonyl and ammonium groups.

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Intensity Notes
2800 - 3200 N⁺-H Stretch Strong, Broad A very broad and prominent feature characteristic of an ammonium (R-NH₃⁺) salt. This often overlaps with C-H stretches.[3]
2850 - 3000 C-H Stretch Medium Aliphatic C-H stretching from the methyl and methylene groups.
~1680 C=O Stretch Strong, Sharp Amide I band (primarily C=O stretch) of the five-membered lactam. This is a key diagnostic peak.
1500 - 1600 N⁺-H Bend Medium Asymmetric and symmetric bending modes of the ammonium group.
~1450 C-H Bend Medium Methylene and methyl scissoring/bending vibrations.

| 1200 - 1300 | C-N Stretch | Medium | Stretching vibration of the carbon-nitrogen bonds in the ring. |

Recommended Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR) is the preferred technique for solid samples as it requires minimal sample preparation.

ATR-FTIR Data Acquisition Workflow

Step-by-Step Methodology:

  • Crystal Cleaning:

    • Rationale: Any residue on the ATR crystal will appear in the spectrum. A thorough cleaning is essential for a clean baseline.

    • Procedure: Using a lint-free wipe, clean the surface of the ATR diamond or germanium crystal with a volatile solvent like isopropanol. Allow it to fully evaporate.

  • Background Collection:

    • Rationale: The ambient atmosphere contains IR-active gases (CO₂, H₂O). A background scan measures these signals so they can be mathematically subtracted from the final sample spectrum.

    • Procedure: With the clean, empty crystal in place, run a background scan using the spectrometer software.

  • Sample Application: Place a small amount of the solid 3-Amino-1-methylpyrrolidin-2-one HCl powder directly onto the center of the ATR crystal. Lower the pressure anvil and apply consistent pressure to ensure good contact between the sample and the crystal.

  • Spectrum Collection:

    • Rationale: Co-adding multiple scans improves the signal-to-noise ratio. A resolution of 4 cm⁻¹ is standard for routine analysis.

    • Procedure: Initiate the sample scan. A typical acquisition would be 32 co-added scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The software will automatically ratio the sample scan against the stored background scan to produce the final absorbance or transmittance spectrum.

  • Final Cleaning: After the measurement, release the anvil, remove the sample powder, and clean the crystal as described in step 1.

Section 4: Data Interpretation and Structural Verification

A conclusive structural identification of 3-Amino-1-methylpyrrolidin-2-one HCl is achieved by synthesizing the information from both NMR and IR techniques.

  • IR Analysis Confirmation: The IR spectrum should first be checked for the two most critical peaks: the strong, sharp lactam C=O stretch around 1680 cm⁻¹ and the very broad N⁺-H stretch from 2800-3200 cm⁻¹. The presence of both confirms the core lactam structure and the ammonium salt form.

  • ¹H NMR Integration Check: The integral ratios in the ¹H NMR spectrum must be consistent with the structure. The ratio of the N-CH₃ singlet, the C5 methylene, the C3 methine, the C4 methylene, and the NH₃⁺ broad singlet should be 3:2:1:2:3.

  • ¹³C NMR Peak Count: The proton-decoupled ¹³C NMR spectrum should display exactly five signals, corresponding to the five unique carbon atoms in the molecule (C2, C3, C4, C5, and C1').

  • Cross-Correlation: The deshielded ¹H NMR signal of the C3 proton (3.8-4.2 ppm) is consistent with its attachment to the C3 carbon, which is also deshielded in the ¹³C spectrum (48-55 ppm) due to the adjacent electron-withdrawing ammonium group. This consistency between the two spectra provides a self-validating system for the assignment.

By following the protocols and comparing the acquired data to the predicted values outlined in this guide, a researcher can confidently verify the identity, structure, and integrity of 3-Amino-1-methylpyrrolidin-2-one hydrochloride, ensuring its suitability for downstream applications in drug discovery and development.

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Foundational

A Deep Dive into Pyrrolidinone Derivatives: From Serendipitous Discovery to Targeted Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Significance of the Pyrrolidinone Scaffold The five-membered nitrogen-containing heterocycle, the pyr...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Pyrrolidinone Scaffold

The five-membered nitrogen-containing heterocycle, the pyrrolidinone (or 2-oxopyrrolidine) ring, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2] Its deceptively simple structure belies a remarkable versatility, enabling it to serve as a crucial pharmacophore in a wide array of therapeutic agents.[1][2] The significance of this scaffold is underscored by its presence in numerous FDA-approved drugs, spanning a diverse range of clinical applications from anticonvulsants to anti-cancer agents.[3][4] The non-planar, sp³-hybridized nature of the pyrrolidinone ring allows for a greater exploration of three-dimensional chemical space, a critical attribute for achieving high-affinity and selective interactions with biological targets.[3][5] This guide will provide a comprehensive overview of the discovery and history of pyrrolidinone derivatives, delving into their synthesis, pharmacological evolution, and the pivotal role they continue to play in modern drug development.

The Dawn of an Era: Piracetam and the Birth of Nootropics

The story of pyrrolidinone derivatives in modern medicine begins in the late 1960s with the pioneering work of Romanian psychologist and chemist Dr. Corneliu E. Giurgea. His research led to the synthesis of piracetam , the first compound to be described as a "nootropic."[6] This term, coined by Giurgea himself, refers to substances that enhance cognitive functions such as memory and learning.[6] The development of piracetam marked a paradigm shift, opening up a new field of neuroscience focused on cognitive enhancement.[6][7]

While the precise mechanisms of action of these early nootropics are still being fully elucidated, they are believed to modulate neuronal plasticity, a fundamental process for learning and memory.[6][7] The initial success of piracetam spurred the development of a whole class of related compounds, often referred to as "racetams," all sharing the core 2-pyrrolidinone structure.[8]

Evolution of the Racetam Family: Enhancing Potency and Specificity

Following the discovery of piracetam, medicinal chemists began to explore modifications to the core pyrrolidinone structure to improve its pharmacokinetic and pharmacodynamic properties. This led to the development of several key derivatives, each with its own unique profile.

Key Racetam Derivatives and Their Characteristics
CompoundKey Structural FeatureNotable Characteristics
Aniracetam N-anisoyl groupFat-soluble, thought to be 5-8 times more potent than piracetam. It also exhibits anxiolytic effects.[8]
Oxiracetam Hydroxyl group on the pyrrolidinone ringA more potent nootropic than piracetam.[9]
Pramiracetam Diisopropylaminoethyl groupA highly potent, fat-soluble derivative of piracetam.
Phenylpiracetam Phenyl group attached to the pyrrolidinone ringA more potent and stimulating derivative of piracetam.

These early explorations into the structure-activity relationships (SAR) of racetams laid the groundwork for the broader application of the pyrrolidinone scaffold in drug discovery.[8][9]

Expanding the Therapeutic Landscape: Beyond Nootropics

The initial focus on cognitive enhancement soon broadened as researchers discovered that pyrrolidinone derivatives possessed a wide range of pharmacological activities. This realization propelled the scaffold into diverse therapeutic areas, leading to the development of drugs for epilepsy, cancer, infectious diseases, and more.[2][10][11]

Anticonvulsant Activity: A Breakthrough in Epilepsy Treatment

A significant milestone in the history of pyrrolidinone derivatives was the discovery of their potent anticonvulsant properties.[12][13] This led to the development of levetiracetam , a widely prescribed anti-epileptic drug.[6][13] The exact mechanism of action of levetiracetam is not fully understood, but it is believed to modulate nerve transmission, thereby reducing the likelihood of seizures.[13] The success of levetiracetam has spurred further research into pyrrolidinone-based anticonvulsants, with a focus on developing agents with improved efficacy and fewer side effects.[3][12]

A Versatile Scaffold in Modern Drug Discovery

The pyrrolidinone ring is now recognized as a privileged scaffold in drug design, appearing in a multitude of clinically used and investigational drugs.[3][14] Its ability to serve as a versatile building block has been leveraged to create compounds with a wide range of biological activities, including:

  • Anticancer agents [11]

  • Antibacterial and antifungal agents [1][10]

  • Antiviral agents [1]

  • Anti-inflammatory agents [10]

  • Antidiabetic agents [15]

  • Enzyme inhibitors [16][17][18]

The continued exploration of pyrrolidinone derivatives highlights the enduring importance of this scaffold in addressing a wide spectrum of human diseases.[1][2]

The Chemistry of Pyrrolidinones: Synthetic Strategies

The widespread utility of pyrrolidinone derivatives is intrinsically linked to the development of efficient and versatile synthetic methodologies. Over the years, a variety of approaches have been established for the construction of the pyrrolidinone core and its subsequent functionalization.

Core Synthesis Methodologies

One of the most common industrial methods for producing 2-pyrrolidone is the reaction of gamma-butyrolactone with ammonia at high temperatures and pressures.[19][20]

G GBL Gamma-Butyrolactone Reaction + GBL->Reaction NH3 Ammonia NH3->Reaction Pyrrolidinone 2-Pyrrolidinone Water Water Product Reaction->Product High T, P Product->Pyrrolidinone Product->Water

Other notable synthetic strategies include:

  • Michael Addition followed by Dieckmann Condensation: A classical approach for the formation of substituted 3-pyrrolidinones.[21]

  • 1,3-Dipolar Cycloadditions: A powerful method for constructing the five-membered ring with high stereocontrol.[3]

  • Multicomponent Reactions (MCRs): These reactions allow for the efficient, one-pot synthesis of complex pyrrolidinone derivatives from simple starting materials.[22][23]

Functionalization and Derivatization

The true power of the pyrrolidinone scaffold lies in the ability to introduce a wide variety of substituents at different positions on the ring. This allows for the fine-tuning of the molecule's properties to achieve the desired biological activity. Common functionalization strategies include:

  • N-Alkylation/N-Acylation: Modification of the nitrogen atom is a common strategy, as seen in the racetam family of nootropics.[19]

  • Substitution at the 3-, 4-, and 5-positions: The introduction of various functional groups at these positions can dramatically influence the molecule's interaction with its biological target.[21][24]

G Pyrrolidinone {N|C5|C4|C3|C2=O} | 2-Pyrrolidinone Core N_sub N-Substitution (e.g., Racetams) Pyrrolidinone:n->N_sub C3_sub C3-Substitution Pyrrolidinone:c3->C3_sub C4_sub C4-Substitution Pyrrolidinone:c4->C4_sub C5_sub C5-Substitution Pyrrolidinone:c5->C5_sub

Structure-Activity Relationship (SAR) Insights

The vast body of research on pyrrolidinone derivatives has yielded valuable insights into their structure-activity relationships. The spatial arrangement of substituents and the stereochemistry of the pyrrolidinone ring are critical determinants of biological activity.[3][5] The non-planar nature of the ring allows for a "pseudorotation," which influences how the molecule presents its functional groups to a biological target.[3][5]

Key SAR findings include:

  • The nature of the substituent on the nitrogen atom significantly impacts the pharmacological profile, as demonstrated by the diverse activities of the racetam family.[8][9]

  • Substitutions at the 3- and 4-positions of the pyrrolidinone ring can dramatically influence anticonvulsant activity.[3]

  • The stereochemistry of the pyrrolidinone ring is often crucial for high-affinity binding to enantioselective protein targets.[3][5]

A deeper understanding of these SAR principles is essential for the rational design of new and improved pyrrolidinone-based therapeutics.[11][25]

Future Directions and Conclusion

The journey of pyrrolidinone derivatives, from the serendipitous discovery of piracetam to their current status as a cornerstone of medicinal chemistry, is a testament to the power of scientific inquiry and the enduring value of this versatile scaffold. The future of pyrrolidinone research is bright, with ongoing efforts focused on:

  • The development of novel synthetic methodologies to access new and diverse chemical space.

  • The application of computational modeling and artificial intelligence to guide the rational design of new pyrrolidinone-based drugs.

  • The exploration of new therapeutic applications for this privileged scaffold.

The rich history and proven track record of pyrrolidinone derivatives in drug discovery provide a solid foundation for future innovation. As our understanding of disease biology continues to grow, the pyrrolidinone scaffold is poised to play an even more significant role in the development of the next generation of targeted therapeutics.

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Exploratory

theoretical properties of substituted pyrrolidinone compounds

An In-depth Technical Guide to the Theoretical Properties of Substituted Pyrrolidinone Compounds Abstract The pyrrolidinone ring is a five-membered lactam that serves as a cornerstone in modern medicinal chemistry and ma...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Properties of Substituted Pyrrolidinone Compounds

Abstract

The pyrrolidinone ring is a five-membered lactam that serves as a cornerstone in modern medicinal chemistry and materials science.[1] Recognized as a "privileged scaffold," its derivatives exhibit a vast spectrum of biological activities, including anticancer, anticonvulsant, antibacterial, and antiviral properties.[2][3][4][5] This guide provides a comprehensive exploration of the theoretical properties of substituted pyrrolidinones, designed for researchers, medicinal chemists, and drug development professionals. We delve into the quantum chemical foundations that govern the structure, conformation, and reactivity of these heterocycles. By integrating high-level computational protocols with principles of spectroscopic analysis, this document aims to elucidate the critical structure-property relationships that drive the function of pyrrolidinone-based compounds. We will explain the causality behind experimental and computational choices, present self-validating protocols for theoretical analysis, and ground all claims in authoritative references.

The Pyrrolidinone Scaffold: A Privileged Core in Chemical Design

Chemical Identity and Structural Significance

The 2-pyrrolidinone, or γ-lactam, is a heterocyclic amide within a saturated five-membered ring. This structure confers a unique combination of polarity, hydrogen bonding capability, and conformational flexibility, making it an exceptional solvent and a versatile synthetic intermediate.[1] Its true power, however, lies in its role as a molecular scaffold. The pyrrolidinone core allows for substitution at multiple positions, enabling chemists to meticulously tune its steric and electronic properties to achieve specific biological or material functions. The non-planarity of the sp³-hybridized ring provides access to three-dimensional chemical space, a critical feature for designing molecules that can interact with complex biological targets like proteins and enzymes.[6][7]

A Cornerstone of Modern Drug Discovery

The pyrrolidinone moiety is a key structural feature in a multitude of FDA-approved drugs and clinical candidates.[8] Its prevalence is a testament to its ability to serve as a robust pharmacophore that can be tailored for high-potency and high-selectivity interactions. Notable examples include the nootropic drug Piracetam and its analogs, anticonvulsants like Levetiracetam, and various inhibitors targeting enzymes in cancer and viral pathways.[9] The development of novel synthetic methods, such as one-pot cascade reactions, continues to expand the accessible chemical diversity of pyrrolidinone derivatives, promising new therapeutic agents.[10][11]

This guide focuses on the theoretical underpinnings that allow for the rational design of these valuable compounds. By understanding the conformational preferences, electronic distributions, and reactivity patterns through a computational lens, researchers can accelerate the discovery process, moving from hypothesis to validated lead compounds with greater efficiency.

Theoretical Frameworks for Property Analysis

To accurately predict and understand the behavior of substituted pyrrolidinones, a multi-faceted theoretical approach is required. This involves leveraging quantum mechanics, classical mechanics, and statistical modeling to build a complete picture of molecular properties.

Quantum Chemical Methods

Quantum chemistry provides the most fundamental and accurate description of molecular systems by solving approximations of the Schrödinger equation.[12]

  • Density Functional Theory (DFT): This is the workhorse of modern computational chemistry for molecules of this size. DFT calculates the electron density to determine the energy and properties of a system, offering a favorable balance between accuracy and computational cost.[12][13] Functionals like B3LYP paired with basis sets such as 6-31G* are commonly used to investigate the geometry, orbital energies (HOMO/LUMO), and thermodynamic parameters of pyrrolidinone derivatives.[14]

  • Ab Initio Methods: While more computationally expensive, methods like Møller–Plesset perturbation theory (MP2) can be used for higher accuracy calculations, especially when investigating subtle electronic effects or reaction mechanisms.[13]

Molecular Mechanics (MM) and Molecular Dynamics (MD)

For larger systems or for exploring conformational landscapes over time, classical force-field-based methods are employed.

  • Conformational Searching: Before intensive quantum calculations, a broader search using MM is often performed to identify low-energy conformers of the flexible pyrrolidinone ring.

  • Molecular Dynamics (MD) Simulations: MD simulations are invaluable for understanding how a substituted pyrrolidinone interacts with its environment, such as a protein binding pocket, over time. These simulations reveal the stability of binding modes and key intermolecular interactions.[15][16]

Quantitative Structure-Activity Relationship (QSAR)

QSAR models create a statistical link between the chemical structures of a series of compounds and their biological activity.[15]

  • 3D-QSAR (CoMFA/CoMSIA): These methods generate 3D contour maps that visualize how steric, electrostatic, and other fields around a molecule correlate with its activity. This provides intuitive guidance for designing more potent analogs.[16]

The following workflow illustrates the synergy between these theoretical approaches in a typical drug design project.

G cluster_input Input & Design cluster_comp Computational Analysis cluster_output Prediction & Validation A Define Substituted Pyrrolidinone Library B Conformational Search (Molecular Mechanics) A->B Initial Structures C Geometry Optimization & Frequency Calculation (DFT) B->C Low-Energy Conformers D Calculate Properties: - HOMO/LUMO - Electrostatic Potential - Spectroscopic Data C->D Optimized Geometries E Molecular Docking & MD Simulations C->E Ligand Poses F QSAR Model Generation D->F Calculated Descriptors G Predict Biological Activity & Binding Affinity E->G Binding Free Energy F->G Predictive Model H Prioritize Candidates for Synthesis G->H Ranked List

Caption: A typical workflow for the theoretical analysis and rational design of substituted pyrrolidinone compounds.

Core Theoretical Properties of the Pyrrolidinone Ring

The biological activity of a substituted pyrrolidinone is intimately linked to its three-dimensional shape and electronic character. Both are dictated by the inherent properties of the core ring system.

Conformational Analysis: Ring Puckering and Pseudorotation

Unlike aromatic rings, the saturated pyrrolidinone ring is not planar. It adopts puckered conformations to relieve torsional strain, a phenomenon known as "pseudorotation".[6][7] The two predominant, low-energy conformations are the "envelope" forms, where one atom is out of the plane of the other four. For proline and its derivatives, these are typically described by the position of the Cγ (C4) atom relative to the plane.

  • Cγ-endo ("Down"): The C4 atom is on the same side as the carboxyl group.

  • Cγ-exo ("Up"): The C4 atom is on the opposite side of the carboxyl group.

The energy difference between these states is small, and the ring can dynamically interconvert between them. The specific substituents on the ring, however, can "lock" it into a preferred conformation.[17][18][19]

Caption: The two primary envelope conformations (puckering modes) of the pyrrolidinone ring.

Influence of Substituents on Ring Conformation

The choice of substituent at the C4 position is a powerful tool for controlling the ring's conformation due to stereoelectronic and steric effects.[6][17] This conformational control is a cornerstone of rational drug design, as the spatial orientation of other substituents—and thus the molecule's overall shape—depends on the ring pucker.

Substituent Type at C4ConfigurationPreferred PuckerRationale
Electronegative (e.g., -F, -OH)transCγ-exoStereoelectronic effects (gauche effect) stabilize this conformation.[19]
Electronegative (e.g., -F, -OH)cisCγ-endoThe electronegative group seeks to avoid steric clash, favoring the endo pucker.[19]
Bulky/Steric (e.g., -tBu)transCγ-endoThe bulky group strongly prefers a pseudoequatorial position to minimize steric strain, locking the ring in an endo pucker.[18][20]
Bulky/Steric (e.g., -tBu)cisCγ-exoTo occupy the favored pseudoequatorial position, the bulky group forces the ring into an exo pucker.[18][20]
Electronic Properties and Reactivity

The electronic nature of the pyrrolidinone ring is dominated by the lactam functionality.

  • Basicity and Nucleophilicity: The nitrogen atom's lone pair is delocalized into the adjacent carbonyl group, significantly reducing its basicity and nucleophilicity compared to a simple pyrrolidine.[6] Nonetheless, the nitrogen remains a primary site for substitution in many synthetic routes.[6]

  • Acidity of α-Protons: The protons on the carbon adjacent to the carbonyl (C3) are weakly acidic and can be removed by a strong base, allowing for α-functionalization.

  • Reactivity towards Nucleophiles: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles, which can lead to ring-opening reactions under certain conditions.

Quantum chemical calculations can quantify these properties by mapping the electrostatic potential (ESP) surface, which highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Computational and Spectroscopic Characterization Protocols

Theoretical models are most powerful when used to validate and interpret experimental data. Here, we outline standard protocols for the computational and spectroscopic analysis of a novel substituted pyrrolidinone.

Protocol: DFT Calculations for a Substituted Pyrrolidinone

This protocol describes a standard workflow for obtaining the optimized geometry and electronic properties of a target molecule using DFT.

Objective: To determine the minimum energy conformation and key electronic properties (HOMO/LUMO energies, dipole moment) of a novel pyrrolidinone derivative.

Methodology:

  • Structure Preparation:

    • Build the 3D structure of the substituted pyrrolidinone using a molecular editor (e.g., Avogadro, ChemDraw).

    • Perform an initial geometry cleanup using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting structure.

  • Conformational Search (Optional but Recommended):

    • For flexible substituents, perform a systematic or stochastic conformational search to identify low-energy starting geometries for DFT calculations.

  • DFT Geometry Optimization:

    • Software: Gaussian, ORCA, or similar quantum chemistry package.

    • Input File Setup:

      • Method: B3LYP functional. This is a well-balanced hybrid functional suitable for most organic molecules.[14]

      • Basis Set: 6-31G(d,p). This Pople-style basis set includes polarization functions, which are essential for accurately describing bonding and lone pairs.

      • Solvation Model: Include a solvent model if the compound's properties in solution are desired. The Polarizable Continuum Model (PCM) with the appropriate solvent (e.g., water, DMSO) is a standard choice.

      • Keywords: Opt Freq (to perform an optimization followed by a frequency calculation), B3LYP/6-31G(d,p), SCRF=(PCM, Solvent=Water).

    • Execution: Submit the calculation to the computational server.

  • Validation and Analysis:

    • Frequency Analysis: Confirm that the optimization has converged to a true minimum energy structure by checking for the absence of imaginary frequencies.

    • Geometric Parameters: Analyze key bond lengths, bond angles, and dihedral angles to understand the molecule's 3D structure and compare it to known structures.

    • Electronic Properties: Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity and stability.

    • Visualization: Visualize the optimized geometry, HOMO/LUMO orbitals, and the electrostatic potential map to gain qualitative insights into reactivity and intermolecular interactions.

Protocol: Interpreting Spectroscopic Data with Theoretical Support

Experimental spectra provide a physical fingerprint of a molecule. DFT calculations can predict these spectra, serving as a powerful tool for structure elucidation and assignment.

Objective: To confidently assign the structure of a synthesized pyrrolidinone using NMR, IR, and MS data, supported by theoretical calculations.

Methodology:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Experimental: Acquire ¹H and ¹³C NMR spectra.

    • Theoretical: Following the DFT protocol (4.1), perform a NMR calculation using the optimized geometry. The GIAO (Gauge-Independent Atomic Orbital) method is standard.

    • Analysis & Correlation:

      • Compare the calculated chemical shifts (¹H and ¹³C) to the experimental values. While absolute values may differ, the relative shifts and patterns should correlate well.[21]

      • Use calculated coupling constants to help assign complex splitting patterns in the ¹H spectrum.

      • Key Pyrrolidinone Signals:

        • ¹H NMR: Protons on the ring typically appear as complex multiplets between ~1.8-3.5 ppm. The N-H proton (if unsubstituted) is a broad singlet.

        • ¹³C NMR: The carbonyl carbon (C2) is highly deshielded, appearing around 175 ppm. Ring carbons appear between ~20-60 ppm.[22]

  • Infrared (IR) Spectroscopy:

    • Experimental: Acquire an IR spectrum.

    • Theoretical: The Freq calculation from the DFT protocol (4.1) provides the vibrational frequencies and intensities. Note: Calculated frequencies are typically scaled by a factor (~0.96-0.98 for B3LYP) to correct for anharmonicity.[23]

    • Analysis & Correlation:

      • Lactam C=O Stretch: Look for a very strong, sharp absorption band around 1670-1710 cm⁻¹. This is the most characteristic peak for a pyrrolidinone.

      • N-H Stretch: For N-unsubstituted pyrrolidinones, a moderate peak appears around 3200-3400 cm⁻¹.

      • C-H Stretches: Aliphatic C-H stretches will be observed just below 3000 cm⁻¹.

  • Mass Spectrometry (MS):

    • Experimental: Acquire a mass spectrum, typically using electron ionization (EI) or electrospray ionization (ESI).

    • Analysis:

      • Identify the molecular ion peak (M⁺ or [M+H]⁺) to confirm the molecular weight.

      • Analyze the fragmentation pattern. Pyrrolidinones often show characteristic fragmentation, such as the loss of CO or cleavage of side chains. The base peak in the EI spectrum of 2-pyrrolidinone itself is often m/z 41, corresponding to the C₃H₃N⁺ fragment.[24]

Spectroscopic Data Characteristic Feature for Pyrrolidinone Core Typical Range
¹³C NMR Carbonyl (C=O)174-178 ppm
¹H NMR Ring Protons (CH₂)1.8-3.5 ppm (multiplets)
IR Spectroscopy Lactam C=O Stretch1670-1710 cm⁻¹ (strong, sharp)
Mass Spec (EI) Molecular Ion (M⁺)Corresponds to MW

Case Study: Structure-Property Relationships in Bioactive Pyrrolidinones

The theoretical principles discussed above directly translate into the design of potent and selective drugs. By modifying substituents, medicinal chemists can modulate the conformation and electronic properties of the pyrrolidinone scaffold to optimize its interaction with a biological target.

Anticancer Agents

Many substituted pyrrolidinones have demonstrated significant antiproliferative activity.[25][26] For example, spiro[pyrrolidine-3,3′-oxindoles] have been designed as dual inhibitors of histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2).[6] Molecular docking studies revealed that the specific stereochemistry and the spatial arrangement of substituents on the pyrrolidinone ring are critical for fitting into the enzyme's active site and forming key hydrogen bonds and hydrophobic interactions.[6] In another study, certain polysubstituted pyrrolidines were found to induce cell cycle arrest and apoptosis in cancer cell lines, with their potency directly linked to the nature and position of aromatic substituents.[25][26]

Anticonvulsant and CNS-Active Agents

The pyrrolidinone ring is central to the racetam class of drugs. In a study of pyrrolidine-2,5-dione derivatives with anticonvulsant properties, it was found that the presence of a bulky benzhydryl or sec-butyl group at the C3 position was crucial for activity.[6] This highlights the importance of steric factors in modulating interactions with CNS targets. Theoretical modeling can help rationalize these findings by showing how such bulky groups orient the molecule for optimal receptor engagement while influencing properties like lipophilicity, which is critical for crossing the blood-brain barrier.

Conclusion and Future Outlook

The substituted pyrrolidinone is a remarkably versatile scaffold whose full potential is still being explored. A deep understanding of its theoretical properties—governed by the principles of conformational analysis and quantum chemistry—is essential for the rational design of new molecules. The synergy between computational modeling and experimental validation provides a powerful paradigm for accelerating discovery. As computational methods become more accurate and accessible, we can expect the in silico design of pyrrolidinone derivatives to become even more central to the development of next-generation therapeutics, advanced polymers, and novel catalysts. The ability to precisely control the three-dimensional architecture and electronic landscape of this privileged core will continue to position it at the forefront of chemical innovation.

References

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  • Koskinen, A. M. P., Helaja, J., Kumpulainen, E. T. T., Koivisto, J., Mansikkamäki, H., & Rissanen, K. (2005). Locked Conformations for Proline Pyrrolidine Ring: Synthesis and Conformational Analysis of cis- and trans-4-tert-Butylprolines. American Chemical Society. Available from: [Link]

  • Koskinen, A. M. P., Helaja, J., Kumpulainen, E. T. T., Koivisto, J., Mansikkamäki, H., & Rissanen, K. (2005). Locked Conformations for Proline Pyrrolidine Ring: Synthesis and Conformational Analysis of cis- and trans-4-tert-Butylprolines. ResearchGate. Available from: [Link]

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Sources

Protocols & Analytical Methods

Method

Application Notes & Protocol Framework: In Vitro Characterization of 3-Amino-1-methylpyrrolidin-2-one HCl

Introduction: Unlocking the Potential of a Privileged Scaffold The five-membered pyrrolidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in FD...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The five-membered pyrrolidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in FDA-approved drugs and biologically active compounds.[1][2] Its non-planar, sp³-hybridized structure allows for a thorough exploration of three-dimensional pharmacophore space, a critical feature for designing molecules with high target specificity and novel mechanisms of action.[1][3] Derivatives of pyrrolidine, particularly pyrrolidin-2-ones, have demonstrated a vast range of biological activities, including anticancer, anti-inflammatory, and central nervous system (CNS) effects.[3]

This document concerns 3-Amino-1-methylpyrrolidin-2-one HCl (CAS: 1274891-78-9), a member of this promising chemical family.[4] Its structure bears a resemblance to known neuroactive compounds, such as (+)-HA-966 (3-Amino-1-hydroxypyrrolid-2-one), a selective antagonist of the NMDA receptor at its glycine modulatory site.[5][6] While the biological targets of 3-Amino-1-methylpyrrolidin-2-one HCl are not yet fully elucidated, its structural alerts provide a strong, hypothesis-driven rationale for investigation, particularly within the realm of neuroscience and oncology.

As a Senior Application Scientist, this guide is designed not as a single, rigid protocol but as an integrated, tiered strategy for the initial in vitro characterization of this novel compound. We will proceed with full scientific integrity, establishing a foundational understanding of its cytotoxic profile before exploring its potential neuroactivity. This framework ensures that resource-intensive, target-specific assays are pursued only after establishing essential viability parameters, providing a self-validating system for robust and reliable data generation.

Compound Profile: 3-Amino-1-methylpyrrolidin-2-one HCl

A clear understanding of the test article is the first step in any robust assay development.

PropertyValueSource
IUPAC Name 3-amino-1-methylpyrrolidin-2-one hydrochloride[7]
CAS Number 1274891-78-9[4]
Molecular Formula C₅H₁₁ClN₂O
Molecular Weight 150.61 g/mol
SMILES CN1CCC(C1=O)N.Cl[7]

Expert Insight: The hydrochloride salt form generally confers improved aqueous solubility and stability compared to the free base, which is an advantageous property for in vitro biological assays. Always use a high-purity source and confirm the compound's identity and integrity before initiating experiments.

Strategic Workflow for In Vitro Characterization

Our experimental approach is structured as a logical cascade. We begin with a broad assessment of cytotoxicity to define the viable concentration window for the compound. Only within this non-toxic range will we proceed to a more specific, hypothesis-driven phenotypic assay.

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Hypothesis-Driven Screening cluster_2 Decision & Next Steps prep Compound Preparation (Stock Solution in DMSO/H2O) tier1_assay General Cytotoxicity Assay (e.g., MTT Assay on HeLa or HepG2 cells) prep->tier1_assay ic50 Determine IC50 Value (Concentration for 50% Viability Loss) tier1_assay->ic50 concentration Select Concentrations (Based on IC50, e.g., < IC50/10) ic50->concentration Define Non-Toxic Working Range interpret Data Interpretation ic50->interpret tier2_assay Phenotypic Neuronal Assay (e.g., Viability in SH-SY5Y cells) pheno_result Assess Neuronal Viability/ Morphology Changes tier2_assay->pheno_result concentration->tier2_assay pheno_result->interpret decision Go/No-Go for Target Deconvolution (e.g., NMDA Receptor Binding Assays) interpret->decision

Caption: Tiered assay workflow for characterizing a novel compound.

Tier 1 Protocol: General Cytotoxicity Assessment (MTT Assay)

Principle: Before assessing for specific biological functions, it is critical to determine the concentrations at which the compound is generally toxic to cells.[8] The MTT assay is a robust, colorimetric method that measures cell viability by quantifying the metabolic reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[8][9] A decrease in metabolic activity is proportional to the degree of cell death or cytostatic effects.

Materials and Reagents:

  • 3-Amino-1-methylpyrrolidin-2-one HCl

  • HeLa (human cervical cancer) or HepG2 (human liver cancer) cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette and plate reader (570 nm absorbance)

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 100 mM stock solution of 3-Amino-1-methylpyrrolidin-2-one HCl in sterile water or DMSO. Justification: A high-concentration stock minimizes the volume of solvent added to cell cultures, reducing the risk of solvent-induced toxicity.[8]

    • Perform serial dilutions of the stock solution in complete culture medium to create working solutions at 2x the final desired concentrations (e.g., ranging from 2 mM down to ~1 µM).

  • Cell Seeding:

    • Culture and harvest cells using standard procedures.

    • Seed 5,000 to 10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.

  • Compound Treatment:

    • After 24 hours, carefully remove the medium.

    • Add 100 µL of the 2x compound working solutions to the appropriate wells.

    • Crucially, include the following controls:

      • Vehicle Control: Cells treated with medium containing the same final concentration of solvent (e.g., 0.1% DMSO) as the highest compound concentration. This validates that the solvent itself is not causing toxicity.

      • Untreated Control: Cells in complete medium only (represents 100% viability).

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin at 10 µM) to confirm assay performance.

      • Blank Control: Wells with medium but no cells, to measure background absorbance.

  • Incubation:

    • Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂. Justification: A longer incubation period allows for the detection of compounds that may have slower-acting cytotoxic or cytostatic effects.

  • MTT Addition and Formazan Solubilization:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

    • Carefully aspirate the medium and add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank control from all other wells.

    • Calculate percent viability: (Absorbance of Treated Well / Average Absorbance of Untreated Control) * 100.

    • Plot percent viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).

Data Presentation:

Cell LineCompoundIncubation TimeIC₅₀ (µM) [Mean ± SD]
HeLa3-Amino-1-methylpyrrolidin-2-one HCl48hExperimental Value
HeLaDoxorubicin (Positive Control)48hExperimental Value
HepG23-Amino-1-methylpyrrolidin-2-one HCl48hExperimental Value
HepG2Doxorubicin (Positive Control)48hExperimental Value

Tier 2 Protocol: Hypothesis-Driven Neuronal Viability Assay

Rationale and Principle: Given the structural similarity to the NMDA receptor modulator HA-966, a logical next step is to assess the compound's effect on a neuronal cell line.[5] The human neuroblastoma cell line SH-SY5Y is a widely used and well-characterized model for screening neuroactive or neurotoxic compounds. We will use a viability assay (such as MTT or CellTiter-Glo®) at non-cytotoxic concentrations (as determined in Tier 1) to screen for potential neuroprotective or neurotoxic effects that are specific to neuronal-like cells.

G cluster_0 NMDA Receptor Complex receptor NMDA Receptor Glutamate Site Glycine Site Ion Channel ion_influx Ca²⁺/Na⁺ Influx receptor:ion->ion_influx Channel Opening glutamate Glutamate (Agonist) glutamate->receptor:glu Binds glycine Glycine (Co-agonist) glycine->receptor:gly Binds ha966 HA-966 (Antagonist) ha966->receptor:gly Blocks test_cmpd Test Compound? (Hypothesized Target) test_cmpd->receptor:gly Modulates? downstream Downstream Signaling (e.g., Cell Viability, Excitotoxicity) ion_influx->downstream

Caption: Hypothesized mechanism at the NMDA receptor glycine site.

Methodology: The protocol is largely identical to the Tier 1 MTT assay, with the following critical modifications:

  • Cell Line: Use SH-SY5Y human neuroblastoma cells. These cells may require differentiation (e.g., with retinoic acid) to express a more mature neuronal phenotype, which can be crucial for expressing relevant neurological targets.

  • Concentration Range: This is the key difference. Based on the IC₅₀ value from Tier 1, select a concentration range that is non-toxic . A good starting point is a top concentration of IC₅₀ / 10, followed by serial dilutions. Justification: This ensures that any observed effect is due to a specific pharmacological interaction with a cellular target, not a result of general cytotoxicity, which would confound the data.

  • Assay Endpoint: While MTT is suitable, consider more sensitive viability assays for neuronal cultures, such as those measuring ATP levels (e.g., CellTiter-Glo®), which can detect changes in cell health before significant cell death occurs.[10]

  • Additional Controls: If testing for neuroprotection, include a positive control stressor (e.g., glutamate or H₂O₂) to induce cell death, against which the protective effects of the compound can be measured.

Interpreting the Data: Building a Case for a Mechanism of Action

The synthesis of data from both tiers provides the foundation for a go/no-go decision.

  • High Potency in Tier 1 (IC₅₀ < 10 µM): If the compound is broadly cytotoxic at low micromolar concentrations in both cell lines, it may be a non-specific toxin. While this could be interesting for oncology, it makes targeted mechanism-of-action studies more challenging.

  • No Significant Cytotoxicity (IC₅₀ > 100 µM): If the compound is largely non-toxic, it may be biologically inert under these conditions or its target may not be related to cell viability.

  • Selective Neuronal Effect (Low IC₅₀ in SH-SY5Y, High in HeLa/HepG2): This is a highly promising result. It suggests the compound targets a pathway or receptor that is preferentially expressed or vital in neuronal cells, strengthening the hypothesis of it being a neuroactive agent.

  • Neuronal Effect at Sub-Toxic Concentrations: If the compound shows an effect (either positive or negative) in the Tier 2 assay at concentrations well below its general cytotoxic IC₅₀, this is the strongest evidence for a specific pharmacological activity. This result provides a robust rationale to proceed with more complex, target-specific assays, such as radioligand binding assays or electrophysiology to directly probe its interaction with the NMDA receptor or other ion channels.

This structured, logical progression from broad screening to hypothesis-driven testing ensures that research efforts are focused efficiently, building a solid, evidence-based foundation for further drug development.

References

  • D'Andrea, P., & Liguori, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link][1][2][3]

  • Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Charnwood Discovery. [Link][11]

  • Singh, L., Donald, A. E., Foster, A. C., et al. (1990). Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative. Proc Natl Acad Sci U S A, 87(1), 347-351. [Link][5]

  • Fadda, E., Faggioni, F., & Fiaschi, A. I. (1989). Different modes of action of 3-amino-1-hydroxy-2-pyrrolidone (HA-966) and 7-chlorokynurenic acid in the modulation of N-methyl-D-aspartate-sensitive glutamate receptors. Mol Pharmacol, 36(6), 912-916. [Link][6]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45791133, 3-Amino-1-methylpyrrolidin-2-one. PubChem. [Link][7]

  • Hanson, G. W., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17768–17777. [Link][10]

Sources

Application

Application Notes &amp; Protocols: 3-Amino-1-methylpyrrolidin-2-one HCl in Medicinal Chemistry

Introduction: The Strategic Value of the Pyrrolidinone Scaffold The pyrrolidine ring system is a privileged scaffold in modern drug discovery, forming the core of numerous biologically active compounds.[1][2] Its non-pla...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrrolidinone Scaffold

The pyrrolidine ring system is a privileged scaffold in modern drug discovery, forming the core of numerous biologically active compounds.[1][2] Its non-planar, sp³-rich structure provides an excellent framework for exploring three-dimensional chemical space, a critical factor for enhancing binding affinity and selectivity to biological targets.[1] Within this class, 3-Amino-1-methylpyrrolidin-2-one hydrochloride stands out as a versatile and strategically valuable building block for medicinal chemists.

This guide provides an in-depth look at the applications and handling of 3-Amino-1-methylpyrrolidin-2-one HCl. Its utility stems from a combination of key structural features:

  • A Chiral Center: The C3 position is a stereocenter, allowing for the synthesis of enantiomerically pure compounds, which is crucial as different stereoisomers can exhibit vastly different biological activities and safety profiles.[1]

  • A Reactive Primary Amine: The amino group at the C3 position serves as a versatile synthetic handle for a wide array of chemical transformations, enabling the introduction of diverse functional groups and the construction of compound libraries.

  • A Lactam Moiety: The cyclic amide (lactam) provides structural rigidity and potential hydrogen bonding interactions with target proteins. The N-methyl group prevents epimerization and offers a specific steric and electronic profile.

This document serves as a technical resource for researchers, detailing the compound's properties, key applications, and providing field-proven protocols for its use in synthetic workflows.

Physicochemical & Handling Properties

Accurate characterization and proper handling are foundational to successful and reproducible experimentation. 3-Amino-1-methylpyrrolidin-2-one HCl is typically a solid that requires specific storage conditions to maintain its integrity.

PropertyValueSource(s)
CAS Number 549531-11-5 ((R)-enantiomer)[3]
Molecular Formula C₅H₁₁ClN₂O[3][4]
Molecular Weight 150.61 g/mol [3][4]
Appearance Solid[3]
Purity Typically ≥95%[3][4]
Storage Temperature 2-8°C, under inert atmosphere[3]
Solubility Soluble in water and polar organic solvents like methanol.[5]
Key Hazards Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[3][6][3][6]
Protocol 1: Handling and Storage

Causality: This compound is moisture-sensitive and should be handled under an inert atmosphere to prevent degradation. Proper personal protective equipment (PPE) is mandatory due to its irritant nature.[7][8][9]

  • Preparation: Before opening, allow the container to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere: Conduct all weighing and transfers in a glove box or under a stream of dry nitrogen or argon.

  • Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles at all times.[10] If there is a risk of generating dust, use a respirator.

  • Dispensing: Use clean, dry spatulas for transfer. Avoid using the same tool for other reagents to prevent cross-contamination.

  • Storage: After dispensing, tightly reseal the container, purge the headspace with an inert gas if possible, and store in a designated refrigerator at 2-8°C.[3]

Core Applications in Drug Discovery

3-Amino-1-methylpyrrolidin-2-one HCl is a key intermediate in the synthesis of a wide range of pharmacologically active agents.[11] Its structure allows for rapid diversification to build libraries for screening against various therapeutic targets. The primary amine is the main point of modification, commonly used to introduce side chains that modulate potency, selectivity, and pharmacokinetic properties.

Derivatives of the pyrrolidinone core have shown promise in several therapeutic areas, including:

  • Nootropic Agents: The pyrrolidone ring is a core component of the "racetam" class of nootropic drugs, which are investigated for cognitive enhancement.

  • Anti-inflammatory and Analgesic Agents: Novel pyrrolidine derivatives have been synthesized and evaluated for their ability to inhibit COX-1 and COX-2 enzymes, showing potential as non-steroidal anti-inflammatory drugs (NSAIDs).[2]

  • Anticancer Agents: The rigid scaffold can be elaborated to target specific enzymes or receptors implicated in cancer, such as histone deacetylases (HDACs).[1]

The diagram below illustrates the strategic value of 3-Amino-1-methylpyrrolidin-2-one as a versatile building block.

G cluster_core Core Scaffold cluster_mods Synthetic Diversification Pathways cluster_apps Potential Therapeutic Areas core 3-Amino-1-methyl- pyrrolidin-2-one acylation N-Acylation / N-Sulfonylation core->acylation RCOCl, RSO₂Cl alkylation N-Alkylation / Reductive Amination core->alkylation R'CHO, NaBH(OAc)₃ urea Urea / Thiourea Formation core->urea Isocyanates, Isothiocyanates cns CNS Agents (e.g., Nootropics) acylation->cns anti_inflam Anti-inflammatory Agents acylation->anti_inflam anticancer Anticancer Agents acylation->anticancer other Other Bioactive Compounds acylation->other alkylation->cns alkylation->anti_inflam alkylation->anticancer alkylation->other urea->cns urea->anti_inflam urea->anticancer urea->other

Caption: Diversification of the 3-Amino-1-methylpyrrolidin-2-one scaffold.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common synthetic transformations.

Protocol 2: General Procedure for N-Acylation

Causality: This protocol describes the formation of an amide bond, a cornerstone reaction in medicinal chemistry. The hydrochloride salt must first be neutralized to liberate the free primary amine, which then acts as a nucleophile. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used for this purpose. It also serves to scavenge the HCl generated from the reaction with an acyl chloride.

Materials:

  • 3-Amino-1-methylpyrrolidin-2-one HCl (1.0 eq)

  • Acyl chloride or anhydride (1.05 - 1.2 eq)

  • Triethylamine (TEA) or DIPEA (2.2 - 2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Magnetic stirrer, round-bottom flask, nitrogen inlet, ice bath

Procedure:

  • Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 3-Amino-1-methylpyrrolidin-2-one HCl (1.0 eq) and suspend it in anhydrous DCM (approx. 0.1 M concentration).

  • Neutralization: Add TEA or DIPEA (2.2 - 2.5 eq) to the suspension and stir for 15-20 minutes at room temperature. The suspension should become a clear solution as the free amine is formed.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath. This is critical to control the exothermic reaction with the acylating agent and prevent side reactions.

  • Acylation: Add the acyl chloride (1.05 eq), typically dissolved in a small amount of anhydrous DCM, dropwise to the cooled solution over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and finally brine. This removes excess acid, base, and water-soluble impurities.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the final N-acylated compound.

The workflow for this common synthetic operation is visualized below.

G start Start: 3-Amino-1-methyl- pyrrolidin-2-one HCl in Anhydrous Solvent neutralize 1. Neutralization Add Base (e.g., TEA) Stir at RT start->neutralize cool 2. Cooling Ice Bath (0°C) neutralize->cool acylate 3. Acylation Add Acyl Chloride Dropwise cool->acylate react 4. Reaction Warm to RT Monitor (TLC/LCMS) acylate->react workup 5. Aqueous Work-up (NaHCO₃, Brine) react->workup purify 6. Purification (Chromatography) workup->purify product Final Product: N-Acylated Derivative purify->product

Caption: Standard workflow for the N-acylation of 3-Amino-1-methylpyrrolidin-2-one.

References

  • Process for the manufacture of 3-amino-pyrrolidine derivatives.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

  • 3-Amino-1-methylpyrrolidin-2-one. PubChem, National Center for Biotechnology Information. [Link]

  • Process for the preparation of 3-amino-pyrrolidine derivatives.
  • Process for the preparation of 3-amino-pyrrolidine derivatives. European Patent Office. [Link]

  • Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. PubMed, National Center for Biotechnology Information. [Link]

  • 3-Amino-1-(2-methylpropyl)pyrrolidin-2-one. PubChem, National Center for Biotechnology Information. [Link]

  • Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. ResearchGate. [Link]

  • Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights. National Institutes of Health (NIH). [Link]

  • N-methylpyrrolidin-2-on hydrochloride. PubChem, National Center for Biotechnology Information. [Link]

  • SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLpyrrolidin-2-ONE DERIVATIVES STRUCTURALLY RELATED WITH NEBRACETAM. ResearchGate. [Link]

  • Chemical Properties of 2-Pyrrolidinone, 1-methyl- (CAS 872-50-4). Cheméo. [Link]

  • N-Methylpyrrolidone Handling and Storage. P2 InfoHouse. [Link]

  • Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. ResearchGate. [Link]

  • N-METHYL–2-PYRROLIDONE FOR HPLC. Loba Chemie. [Link]

Sources

Method

required laboratory equipment for handling 3-Amino-1-methylpyrrolidin-2-one HCl

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Value of 3-Amino-1-methylpyrrolidin-2-one HCl in Modern Synthesis 3-Amino-1-me...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of 3-Amino-1-methylpyrrolidin-2-one HCl in Modern Synthesis

3-Amino-1-methylpyrrolidin-2-one hydrochloride is a versatile bifunctional building block of significant interest in medicinal chemistry and drug discovery. Its constrained pyrrolidinone core is a common motif in a variety of biologically active molecules, offering a scaffold to explore chemical space in three dimensions. The presence of a primary amine and a lactam functionality allows for orthogonal derivatization, making it an attractive starting material for the synthesis of compound libraries and targeted therapeutics. The pyrrolidine moiety is found in over 20 FDA-approved drugs, highlighting its importance in the development of novel pharmaceuticals.[1] This guide provides a comprehensive overview of the essential laboratory equipment, safety protocols, and key applications for this valuable synthetic intermediate.

Hazard Assessment and Risk Mitigation

A thorough understanding of the hazard profile of 3-Amino-1-methylpyrrolidin-2-one HCl is paramount for its safe handling. The compound is classified with the GHS07 pictogram, indicating that it can cause harm.[2]

Hazard Identification:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4]

  • P264: Wash skin thoroughly after handling.[3][5]

  • P270: Do not eat, drink or smoke when using this product.[6]

  • P271: Use only outdoors or in a well-ventilated area.[3][5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][5][6]

Engineering Controls: The First Line of Defense

Engineering controls are designed to minimize exposure to hazardous substances. For a powdered solid like 3-Amino-1-methylpyrrolidin-2-one HCl, the primary risks are inhalation of airborne particles and contamination of surfaces.

  • Chemical Fume Hood: All manipulations of the solid compound, including weighing and transfer, should be performed within a certified chemical fume hood to prevent the inhalation of dust particles.

  • Vented Balance Enclosure: For precise weighing, a vented balance enclosure (also known as a powder containment hood) is highly recommended. This provides a localized ventilated space to prevent the dispersion of fine powders.

  • General Laboratory Ventilation: The laboratory should have a high rate of air exchange to dilute any fugitive emissions.

Personal Protective Equipment (PPE): Essential for Direct Handling

Appropriate PPE must be worn at all times when handling 3-Amino-1-methylpyrrolidin-2-one HCl.

PPE CategorySpecificationRationale
Eye and Face Protection Safety goggles with side shields or a full-face shield.Protects against splashes of solutions and airborne powder, preventing serious eye irritation.[7]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact and subsequent irritation. Gloves should be inspected before use and changed immediately if contaminated.[7]
Protective Clothing A long-sleeved laboratory coat.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary for large-scale operations or in situations where engineering controls are insufficient to control airborne dust.Protects against the inhalation of fine particles that can cause respiratory tract irritation.[7]

Required Laboratory Equipment

The following is a list of essential laboratory equipment for the safe handling and use of 3-Amino-1-methylpyrrolidin-2-one HCl in common synthetic applications.

General Laboratory Equipment
  • Analytical Balance: For accurate weighing of the compound and other reagents.

  • Magnetic Stirrer and Stir Bars: For homogenous mixing of reaction mixtures.

  • Heating Mantle or Hot Plate/Stirrer with a sand or oil bath: For controlled heating of reactions.

  • Standard Laboratory Glassware: Round-bottom flasks, Erlenmeyer flasks, beakers, graduated cylinders, funnels, etc.

  • Schlenk Line or Nitrogen/Argon Inlet: For reactions that require an inert atmosphere.

  • pH Meter or pH paper: For adjusting the acidity or basicity of solutions.

  • Rotary Evaporator: For the efficient removal of solvents under reduced pressure.

  • Vacuum Pump: To be used with the rotary evaporator and for filtration.

  • Thin Layer Chromatography (TLC) equipment: TLC plates, developing chambers, and a UV lamp for monitoring reaction progress.

  • Column Chromatography equipment: Glass columns, silica gel, and solvent reservoirs for the purification of products.

Specialized Equipment for Common Applications
  • For N-Acylation and Peptide Synthesis:

    • Solid-phase peptide synthesis (SPPS) vessel.[8]

    • Syringes and needles for the transfer of reagents.

  • For Reductive Amination:

    • Pressure-rated reaction vessel if using gaseous hydrogen.

    • Balloon with a needle for maintaining a positive pressure of an inert gas or hydrogen.

Application Notes & Protocols

3-Amino-1-methylpyrrolidin-2-one HCl is a valuable building block for creating diverse molecular architectures. Its primary amine can be readily functionalized through various reactions.

Application: N-Acylation

N-acylation is a fundamental transformation to form an amide bond, which is a key linkage in many pharmaceutical compounds. The free primary amine of 3-Amino-1-methylpyrrolidin-2-one allows for the straightforward introduction of a wide range of acyl groups.

Workflow for a Typical N-Acylation Reaction

Caption: General workflow for the N-acylation of 3-Amino-1-methylpyrrolidin-2-one HCl.

Detailed Protocol: Synthesis of N-(1-methyl-2-oxopyrrolidin-3-yl)acetamide

This protocol describes the acylation of 3-Amino-1-methylpyrrolidin-2-one HCl with acetic anhydride.

Materials:

  • 3-Amino-1-methylpyrrolidin-2-one HCl

  • Acetic anhydride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend 3-Amino-1-methylpyrrolidin-2-one HCl (1.0 eq) in dichloromethane (DCM).

  • Basification: Cool the suspension to 0 °C in an ice bath. Add triethylamine (2.2 eq) dropwise to the suspension. Stir for 15-20 minutes at 0 °C. The triethylamine serves to neutralize the hydrochloride salt and act as a base for the subsequent acylation.

  • Acylation: While maintaining the temperature at 0 °C, add acetic anhydride (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(1-methyl-2-oxopyrrolidin-3-yl)acetamide.

Application: Reductive Amination

Reductive amination is a powerful method for forming carbon-nitrogen bonds.[5] It involves the reaction of the primary amine of 3-Amino-1-methylpyrrolidin-2-one with a ketone or aldehyde to form an imine or enamine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. This reaction is highly valuable for introducing a wide range of substituents onto the amino group.

Logical Flow of Reductive Amination

Reductive_Amination start Reactants: 3-Amino-1-methylpyrrolidin-2-one + Aldehyde/Ketone imine In situ formation of Imine/Enamine Intermediate start->imine reduction Reduction of the C=N bond by a reducing agent (e.g., NaBH(OAc)3, NaBH3CN) imine->reduction product Final Product: N-substituted 3-Amino-1-methylpyrrolidin-2-one reduction->product

Caption: The sequential formation and reduction steps in a reductive amination reaction.

Protocol Considerations for Reductive Amination:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent as it is mild and selective for the reduction of imines in the presence of aldehydes or ketones. Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic.[5]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for this reaction.

  • pH Control: The formation of the imine is often favored under slightly acidic conditions. Acetic acid is sometimes added as a catalyst.

  • Procedure:

    • Dissolve 3-Amino-1-methylpyrrolidin-2-one (as the free base, after neutralization of the HCl salt) and the desired aldehyde or ketone (1.0-1.2 eq) in the chosen solvent.

    • Add the reducing agent (e.g., NaBH(OAc)₃, 1.2-1.5 eq) portion-wise to the reaction mixture.

    • Stir at room temperature until the reaction is complete as monitored by TLC.

    • Perform an aqueous work-up, typically with a saturated solution of sodium bicarbonate, followed by extraction, drying, and purification.

Storage and Disposal

  • Storage: Store 3-Amino-1-methylpyrrolidin-2-one HCl in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[5][6]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety office for specific guidelines.

References

  • Waters. (n.d.). Amino Acid Standard - 250 pmol per ul in 0.1 N HCL Solution - Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-1-methylpyrrolidin-2-one. Retrieved from [Link]

  • Iannazzo, D., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). N-Methyl-2-pyrrolidone - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Al-Gawhari, F. A., & Al-Juboori, A. M. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. Engineering and Technology Journal, 38(B), 128-141. Retrieved from [Link]

  • Al-Gawhari, F. A. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Iraqi Journal of Pharmaceutical Sciences, 29(1), 1-10. Retrieved from [Link]

  • LyondellBasell. (n.d.). Global Product Strategy (GPS) Safety Summary N-Methyl-Pyrrolidone. Retrieved from [Link]

Sources

Application

Application Note: Optimal Storage and Handling of 3-Amino-1-methylpyrrolidin-2-one hydrochloride

Abstract 3-Amino-1-methylpyrrolidin-2-one hydrochloride is a key synthetic intermediate in pharmaceutical research and development. The integrity and purity of this reagent are paramount for the success of multi-step syn...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Amino-1-methylpyrrolidin-2-one hydrochloride is a key synthetic intermediate in pharmaceutical research and development. The integrity and purity of this reagent are paramount for the success of multi-step syntheses and the generation of reliable biological data. This document provides a comprehensive guide detailing the critical physicochemical properties of this compound and establishes rigorous protocols for its long-term storage, short-term handling, and safe use. Adherence to these guidelines is essential to mitigate degradation, ensure experimental reproducibility, and protect researcher safety.

Physicochemical Profile and Stability Imperatives

The stability of 3-Amino-1-methylpyrrolidin-2-one hydrochloride is primarily influenced by its inherent sensitivity to atmospheric conditions. Understanding the causality behind its properties is the first step toward establishing a rational storage strategy. The compound is a solid at room temperature.[1]

Table 1: Key Physicochemical Properties and Storage Implications

PropertyObservation & CausalityImplication for Storage & Handling
Hygroscopicity As an amine hydrochloride salt, the compound is highly prone to absorbing moisture from the atmosphere.[2][3][4] This can lead to clumping, inaccurate weighing, and potentially initiate hydrolytic degradation pathways.[5]Requires a scrupulously dry environment. Storage in a desiccator and handling under an inert atmosphere are critical.
Sensitivity to Air The amine functional group can be susceptible to oxidation over time, especially when exposed to atmospheric oxygen. This process can be accelerated by the presence of moisture or light.Requires an inert atmosphere. Storage under a blanket of nitrogen or argon is recommended to displace oxygen.[2][6]
Sensitivity to Light Many complex organic molecules, particularly those with heteroatoms, can be susceptible to photodegradation.[2][3]Requires protection from light. Use of amber glass vials or storage in a dark location is mandatory to prevent light-induced decomposition.[3][5][7]
Thermal Stability While stable at room temperature if properly sealed[2], elevated temperatures accelerate all degradation processes.[5]Requires controlled, cool temperatures. Refrigerated storage at 2-8°C is recommended for long-term stability.[1][8]
Chemical Incompatibilities The compound should not be stored near strong oxidizing agents or strong acids.[2][7]Requires segregated storage. Store away from incompatible chemical classes to prevent hazardous reactions.[9]

Protocol for Optimal Long-Term Storage

This protocol is designed for archival storage or for quantities of the reagent that will not be used within one month. The primary goal is to create a stable microenvironment that minimizes all potential degradation factors.

Step-by-Step Methodology
  • Receipt and Inspection: Upon receipt, visually inspect the container for an intact seal. If the seal is compromised, the integrity of the material should be considered questionable.

  • Aliquotting: To prevent repeated exposure of the bulk material to the atmosphere, immediately aliquot the compound into smaller, single-use quantities in a controlled environment (e.g., a glovebox or under a steady stream of inert gas).

    • Rationale: Aliquotting is a cornerstone of good reagent management, preventing contamination and degradation of the primary stock.[5]

  • Container Selection: Use amber glass vials with PTFE-lined screw caps.

    • Rationale: Amber glass prevents light exposure, while the PTFE-lined cap provides a superior barrier against moisture and oxygen ingress compared to other liners.[5][8]

  • Inert Gas Blanketing: Before sealing, purge the headspace of each aliquot vial with a gentle stream of dry nitrogen or argon for approximately 15-30 seconds.

    • Rationale: This critical step displaces atmospheric moisture and oxygen, creating an inert environment that significantly inhibits hydrolytic and oxidative degradation.[4][5][6]

  • Primary Sealing: Tightly screw the cap onto the vial immediately after purging.

  • Secondary Sealing: For maximum protection, wrap the cap-vial interface with Parafilm® or a similar laboratory sealing film.

    • Rationale: This provides an additional physical barrier against atmospheric exchange.

  • Labeling: Clearly label each vial with the compound name, CAS number, lot number, aliquot date, and concentration/mass. Use chemically resistant labels.

  • Secondary Containment: Place the sealed and labeled vials into a larger, sealed container (e.g., a small desiccator or a sealed plastic box) containing a desiccant such as silica gel.

    • Rationale: This provides a second layer of protection against accidental moisture exposure in the storage unit.

  • Final Storage: Place the secondary container in a designated refrigerator set to 2-8°C .[1] The location should be dark and reserved for stable chemical storage.

Experimental Workflow Diagram

LongTermStorageWorkflow cluster_prep Preparation cluster_seal Inerting & Sealing cluster_store Storage Receive Receive & Inspect (Intact Seal) Aliquot Aliquot into Amber Vials Receive->Aliquot In Glovebox Purge Purge Headspace (N2 or Ar Gas) Aliquot->Purge Seal Seal Vial & Wrap with Parafilm® Purge->Seal Label Label Clearly Seal->Label Secondary Place in Secondary Container w/ Desiccant Label->Secondary Store Store at 2-8°C in Dark Secondary->Store

Caption: Workflow for long-term storage of 3-Amino-1-methylpyrrolidin-2-one hydrochloride.

Protocol for In-Use Handling and Dispensing

When the compound is needed for an experiment, specific handling procedures are required to maintain the integrity of the dispensed material and the remaining stock.

Step-by-Step Methodology
  • Equilibration: Remove the required aliquot vial from the refrigerator. Allow it to warm to ambient laboratory temperature for at least 20-30 minutes before opening .

    • Rationale: Opening a cold vial immediately will cause atmospheric moisture to condense on the cold solid, compromising the sample.

  • Environment Preparation: If available, perform all manipulations inside a glovebox with a dry, inert atmosphere. If not, work quickly and efficiently in a well-ventilated area with low humidity.[4]

  • Dispensing: Open the vial and quickly weigh the desired amount of solid into a pre-tared, dry receiving vessel. Minimize the time the vial is open.

  • Resealing: Immediately after dispensing, purge the vial's headspace with inert gas again, reseal it tightly, wrap with new Parafilm®, and return it to the secondary container in the refrigerator.

  • Waste Disposal: Dispose of any contaminated materials or waste in accordance with institutional and local regulations.[10]

Logical Framework for Storage Decisions

The stringency of the storage protocol can be adapted based on the intended use and stability requirements of the research.

StorageDecisionTree Start Compound Received Decision1 Archival Storage or Use > 1 Month? Start->Decision1 Decision2 Frequent Use (e.g., Daily)? Decision1->Decision2 No Action_FullProtocol Implement Full Long-Term Protocol (Section 2) Decision1->Action_FullProtocol Yes Action_WorkingStock Create 'Working Aliquot' Store in Lab Desiccator Decision2->Action_WorkingStock Yes Action_ShortTerm Store Aliquot at 2-8°C (Inert Gas Recommended) Decision2->Action_ShortTerm No

Caption: Decision tree for selecting the appropriate storage protocol.

Troubleshooting and Signs of Degradation

Proper storage should prevent degradation, but it is crucial to recognize the signs of a compromised reagent.

Table 2: Troubleshooting Guide

ObservationPotential CauseRecommended Action
Clumped or "Wet" Solid Moisture absorption due to improper sealing or handling.Discard the affected aliquot. Review handling procedures, especially the vial equilibration step before opening.
Discoloration (e.g., yellowing) Oxidative or light-induced degradation.Do not use. Discard the aliquot and review the inert gas and light protection protocols.
Inconsistent Experimental Results Partial degradation of the reagent leading to lower effective concentration or interfering byproducts.Obtain a fresh, unopened aliquot. If problems persist, open a new batch of the compound and re-verify results.
Poor Solubility Formation of insoluble degradation products.Discard the material. This is a strong indicator of significant decomposition.

References

  • SAFETY D
  • SAFETY D
  • (R)-3-Amino-1-benzylpyrrolidine. (n.d.). CymitQuimica.
  • Safety D
  • Best Practices for Documenting Synthesis Steps and Managing Reagents. (2025). Sapio Sciences.
  • SAFETY D
  • Material Safety D
  • SAFETY D
  • Strategies for dealing with reactive intermediates in drug discovery and development. (n.d.). PubMed.
  • Best practices for handling chemical reagents to prevent cross-contamin
  • (R)-3-Amino-1-methylpyrrolidin-2-one hydrochloride. (n.d.). Sigma-Aldrich.
  • SAFETY D
  • Optimizing Compound Storage for Long-Term Stability and Safety. (2025). GMP Plastics.
  • Strategies to Prevent Degrad

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Method

Application Note: A Researcher's Guide to In Vivo Dosage Calculation for Pyrrolidinone Compounds

Introduction: The Critical First Step in Preclinical Success The pyrrolidinone ring is a well-established "privileged scaffold" in modern medicinal chemistry, forming the core of numerous therapeutic agents across neurol...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical First Step in Preclinical Success

The pyrrolidinone ring is a well-established "privileged scaffold" in modern medicinal chemistry, forming the core of numerous therapeutic agents across neurology, oncology, and inflammatory diseases.[1] Its unique structural and physicochemical properties, including polarity and three-dimensional complexity, make it a versatile tool for drug designers.[1][2] Notable examples include the nootropic piracetam and the blockbuster anticonvulsant levetiracetam, which underscore the therapeutic potential of this chemical class.[1][3]

However, translating a promising pyrrolidinone compound from an in vitro hit to an in vivo lead is a formidable challenge. At the heart of this transition lies a critical, often underestimated step: the accurate calculation and validation of the initial dose for animal studies. An improperly chosen dose can lead to misleading efficacy data, unexpected toxicity, or a failure to achieve therapeutic exposure, resulting in the waste of valuable resources and the unethical use of laboratory animals.

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for calculating, refining, and validating dosages for novel pyrrolidinone compounds in preclinical in vivo studies. Moving beyond simple formulas, we will explore the causal relationships between physicochemical properties, pharmacokinetics, and pharmacodynamics, offering a self-validating system to ensure that your experimental choices are grounded in robust scientific principles.

Section 1: Foundational Principles of Dose Extrapolation

The primary challenge in moving from the petri dish to a living system is converting an effective in vitro concentration (e.g., µg/mL or µM) into a whole-organism dose (mg/kg).[4][5] This requires a rational, data-driven approach to bridge the gap between different biological systems.

Allometric Scaling: The Cornerstone of Interspecies Dose Translation

Allometry is the study of how the characteristics of living organisms change with size.[6] In pharmacology, it is founded on the principle that many physiological and metabolic processes, such as cardiac output, blood flow, and drug clearance, scale predictably with body weight across species.[7][8] This relationship is often described by the power-law equation:

Y = aWb

Where 'Y' is the physiological parameter, 'W' is body weight, and 'a' and 'b' are empirically determined constants.[7]

For drug dosing, interspecies scaling is most commonly based on Body Surface Area (BSA) , which correlates more closely with metabolic rate than body weight alone.[8][9] The U.S. Food and Drug Administration (FDA) provides comprehensive guidance on this methodology, primarily for estimating the safe starting dose in first-in-human trials from animal toxicology data.[10] This principle can be adapted by preclinical researchers to extrapolate doses between animal species or to establish a toxicologically-informed upper dose limit. The core of this method is the conversion of an animal dose to a Human Equivalent Dose (HED) and vice-versa.[10][11]

From In Vitro to In Vivo Extrapolation (IVIVE)

While allometric scaling provides an excellent starting point, a more sophisticated approach, known as In Vitro to In Vivo Extrapolation (IVIVE), integrates additional biological data to refine dose predictions.[12][13] IVIVE uses mathematical models to simulate the behavior of a drug in a complex organism, with in vitro data providing the necessary parameter values.[12]

Central to this approach are Physiologically Based Pharmacokinetic (PBPK) models, which represent the body as a series of interconnected compartments corresponding to different organs and tissues.[8][12] By incorporating in vitro data on a compound's metabolism, plasma protein binding, and cell permeability, PBPK models can predict its absorption, distribution, metabolism, and excretion (ADME) profile, offering a more mechanistic prediction of the required dose to achieve a target concentration.[6][8]

Section 2: Protocol for Initial Dose Estimation via Allometric Scaling

This protocol provides a standardized method for estimating a starting dose range in a target animal species based on toxicology data. The most common starting point is the No-Observed-Adverse-Effect Level (NOAEL) , which is the highest dose from a toxicology study that did not produce any significant adverse effects.[10]

Protocol 1: Calculating an Animal Equivalent Dose (AED)

Objective: To calculate a starting dose for a target preclinical species (e.g., mouse) based on the NOAEL from a different animal species (e.g., rat).

Methodology:

  • Identify the NOAEL: From robust toxicology studies, determine the NOAEL (in mg/kg) in the most sensitive species tested.[10]

  • Convert NOAEL to Human Equivalent Dose (HED): Using the BSA conversion factors provided by the FDA, calculate the HED. This step normalizes the dose across species.[10][14] The formula is:

    • HED (mg/kg) = Animal NOAEL (mg/kg) ÷ Km Ratio (See Table 1)

  • Convert HED to Animal Equivalent Dose (AED): Convert the calculated HED to the equivalent dose in your target species for the efficacy study. This is the AED.[9] The formula is:

    • AED (mg/kg) = HED (mg/kg) × Km Ratio (See Table 1)

  • Establish a Dose Range: The calculated AED serves as a well-tolerated upper limit. For initial efficacy studies, it is prudent to test a range of doses, such as the AED, AED/3, and AED/10, to establish a dose-response relationship.

Table 1: Interspecies Dose Conversion Factors Based on Body Surface Area (Adapted from FDA, 2005 and Nair et al., 2018)[9][10]

From SpeciesTo SpeciesTo Convert from Animal to Human Equivalent (divide by Km Ratio)To Convert from Human Equivalent to Animal (multiply by Km Ratio)
Human (60 kg)Mouse (20 g)-12.3
Rat (150 g)-6.2
Rabbit (1.8 kg)-3.1
Dog (10 kg)-1.8
Mouse (20 g)Human (60 kg)12.3-
Rat (150 g)Human (60 kg)6.2-
Rabbit (1.8 kg)Human (60 kg)3.1-
Dog (10 kg)Human (60 kg)1.8-

Hypothetical Example:

  • A novel pyrrolidinone compound has a NOAEL of 50 mg/kg in rats.

  • The target species for the first efficacy study is the mouse.

  • Step 1 (HED Calculation): 50 mg/kg (Rat NOAEL) ÷ 6.2 = 8.1 mg/kg HED

  • Step 2 (AED Calculation): 8.1 mg/kg (HED) × 12.3 = 99.6 mg/kg Mouse AED

Section 3: Integrating Pharmacokinetics (PK) and Pharmacodynamics (PD)

The dose calculated by allometric scaling is a robust but theoretical starting point. To truly optimize dosing, one must understand the relationship between the dose administered, the concentration achieved in the body, and the biological effect produced. This is the domain of Pharmacokinetic/Pharmacodynamic (PK/PD) modeling.[15][16][17]

  • Pharmacokinetics (PK): Describes what the body does to the drug (ADME). Key parameters derived from measuring drug concentration in plasma over time include:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): Total drug exposure over time.

    • t½ (Half-life): Time required for the drug concentration to decrease by half.[6]

  • Pharmacodynamics (PD): Describes what the drug does to the body. It links the drug concentration at the site of action to the observed therapeutic effect or toxicity.[15][16]

The goal of PK/PD modeling is to establish a clear, causal link between exposure (PK) and response (PD).[17][18] This allows researchers to move beyond simple dose-finding and select a dosing regimen (dose and frequency) that maintains the drug concentration within its therapeutic window—above the minimum effective concentration and below the toxic level—for a desired duration.

PK_PD_Relationship Dose Dose & Regimen (e.g., 10 mg/kg, PO, qd) PK Pharmacokinetics (PK) (Concentration in Plasma) Dose->PK Absorption Distribution PK->Dose Metabolism Excretion (Clearance) PD Pharmacodynamics (PD) (Effect at Target Site) PK->PD Target Engagement Concentration-Effect Response Clinical Response (Efficacy & Toxicity) PD->Response

Figure 1: The PK/PD relationship, linking drug dose to clinical response.

Section 4: The Imperative of a Pilot Pharmacokinetic Study

A pilot PK study is the most critical self-validating step in any in vivo research plan. It provides empirical data on how a novel compound behaves in the specific animal model being used, allowing for direct comparison of the actual exposure (AUC, Cmax) against the desired therapeutic concentration (e.g., the in vitro IC50). This study is essential for confirming that the chosen starting dose and formulation are adequate.[19][20]

Protocol 2: Pilot Single-Dose Pharmacokinetic Study in Rodents

Objective: To determine the fundamental PK parameters (AUC, Cmax, Tmax, t½) and oral bioavailability of a novel pyrrolidinone compound in rats or mice.

Methodology:

  • Animal Model: Use the same species and strain intended for efficacy studies (e.g., male Sprague-Dawley rats, 200-250g).[21] Acclimatize animals for at least 3-5 days.

  • Study Groups:

    • Group 1: Intravenous (IV) administration (e.g., 2 mg/kg). This is essential to calculate absolute bioavailability.

    • Group 2: Oral (PO) administration (e.g., 10 mg/kg, selected from allometric scaling).

    • Use n=3-4 animals per group.[20]

  • Formulation & Dosing:

    • For the IV group, dissolve the compound in a suitable vehicle (e.g., saline with 5% DMSO).

    • For the PO group, formulate the compound in a vehicle appropriate for oral gavage (see Section 6).

    • Administer a precise dose based on individual animal body weight.[22]

  • Blood Sampling:

    • Collect serial blood samples (approx. 50-100 µL) into heparinized tubes at predefined time points.[23]

    • Suggested IV time points: 2, 5, 15, 30 min, and 1, 2, 4, 8 hours.

    • Suggested PO time points: 15, 30 min, and 1, 2, 4, 8, 24 hours.[20]

    • Use a consistent collection site, such as the submandibular or saphenous vein.[23]

  • Sample Processing & Bioanalysis:

    • Immediately centrifuge blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate plasma.[21]

    • Store plasma at -80°C until analysis.[21]

    • Quantify the concentration of the parent compound in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[20][21]

  • Data Analysis:

    • Plot the mean plasma concentration versus time for each route.

    • Calculate key PK parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).

    • Calculate absolute oral bioavailability (F%) using the formula:

      • F% = (AUCPO / AUCIV) × (DoseIV / DosePO) × 100

PK_Workflow cluster_prep Preparation cluster_study In-Life Phase cluster_analysis Analysis Phase DoseCalc Dose Calculation (Allometric Scaling) Formulation Formulation Development DoseCalc->Formulation Dosing IV & PO Dosing (n=3-4/group) Formulation->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing LCMS LC-MS/MS Bioanalysis Processing->LCMS PK_Calc PK Parameter Calculation LCMS->PK_Calc Dose_Refinement Start Start: Dose from Allometric Scaling PilotPK Run Pilot PK Study (PO & IV) Start->PilotPK Analyze Analyze Data: AUC, Cmax, t½, F% PilotPK->Analyze Compare Is Exposure (e.g., Cmax) > 3x IC50? Analyze->Compare SelectDose Select Dose for Efficacy Study Compare->SelectDose Yes IncreaseDose Increase Dose (if below NOAEL) Compare->IncreaseDose No (Low Exposure) DecreaseDose Decrease Dose Compare->DecreaseDose No (High Exposure) IncreaseDose->PilotPK Reformulate Reformulate to Improve Bioavailability IncreaseDose->Reformulate Reformulate->PilotPK DecreaseDose->PilotPK

Figure 3: Decision tree for dose selection and refinement using pilot PK data.

Section 6: Special Considerations for Pyrrolidinone Compounds

While each compound is unique, the pyrrolidinone class shares some general characteristics that can inform study design.

  • Physicochemical Properties: The pyrrolidinone scaffold is relatively polar, which can lead to favorable solubility and pharmacokinetic profiles. [24]Many established pyrrolidinone drugs, like levetiracetam, exhibit high bioavailability and limited metabolism. [3]However, the properties of novel, highly substituted analogs must be determined empirically.

  • Blood-Brain Barrier (BBB) Penetration: For compounds targeting the central nervous system (CNS), assessing BBB penetration is crucial. This can be incorporated into a PK study by harvesting brain tissue at the terminal time point and calculating the brain-to-plasma concentration ratio. [25]* Formulation for Poorly Soluble Compounds: Despite the favorable properties of the core scaffold, many modern drug candidates are poorly soluble ("brick dust"). [26][27]Inadequate formulation can lead to poor absorption and erroneously low bioavailability. It is critical to select an appropriate vehicle for in vivo studies.

Table 2: Common Formulation Strategies for Preclinical Oral Dosing (Adapted from WuXi AppTec, 2024 and others) [26][28][29]

Strategy Description Example Vehicles Best For
Co-solvents Water-miscible organic solvents that increase drug solubility. 10% DMSO, 40% PEG400, 50% Saline Compounds with moderate solubility challenges.
pH Modification Using acidic or basic buffers to ionize and solubilize basic or acidic drugs, respectively. Citrate buffer (pH 3.0), Phosphate buffer (pH 8.0) Ionizable compounds (acids/bases).
Surfactants Form micelles that encapsulate and solubilize hydrophobic compounds. 1-2% Tween® 80 or Cremophor® EL in water Highly insoluble, lipophilic compounds.
Suspensions Reducing particle size (micronization) and suspending in a viscous vehicle. 0.5% Methylcellulose (MC) or Carboxymethylcellulose (CMC) Insoluble, stable compounds.

| Cyclodextrins | Form inclusion complexes where the drug resides in the hydrophobic core of the cyclodextrin. | 20-40% Hydroxypropyl-β-cyclodextrin (HPβCD) | Poorly soluble compounds; can improve stability. |

Conclusion

The calculation of an appropriate in vivo dose is not a single action but a systematic process of estimation, empirical validation, and data-driven refinement. By grounding initial estimates in the established principles of allometric scaling and then rigorously validating these estimates with a pilot pharmacokinetic study, researchers can proceed to pivotal efficacy studies with a high degree of confidence. This structured approach ensures that the selected dose is both safe and capable of achieving the necessary therapeutic exposure, maximizing the potential for success while upholding the highest standards of scientific integrity and animal welfare.

References

  • Sheiner, L. B., & Steimer, J. L. (2000). Pharmacokinetic/pharmacodynamic modeling in drug development. Annual Review of Pharmacology and Toxicology, 40, 67-95. Available from: [Link]

  • Derendorf, H., & Meibohm, B. (1999). Pharmacokinetic/pharmacodynamic modeling in drug research and development. Journal of Clinical Pharmacology, 39(S1), 3S-12S. Available from: [Link]

  • Khatri, N., & Singh, G. (2020). Pharmacokinetic–Pharmacodynamic Modeling and it is Relevance in the Drug Discovery. Journal of Young Pharmacists, 12(4), 435-439. Available from: [Link]

  • Pharmacokinetic and Pharmacodynamic Modelling in Drug Discovery and Development. MDPI. Available from: [Link]

  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27. Available from: [Link]

  • Sheiner, L. B., & Steimer, J. L. (2000). Pharmacokinetic/pharmacodynamic modeling in drug development. PubMed. Available from: [Link]

  • An Overview on Chemistry and Biological Importance of Pyrrolidinone. ResearchGate. Available from: [Link]

  • What is Allometric Scaling & Its Role in Drug Development?. Allucent. Available from: [Link]

  • Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. FDA. (2005). Available from: [Link]

  • Singh, A., et al. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. Available from: [Link]

  • Williams, H. D., et al. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available from: [Link]

  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. Available from: [Link]

  • [Characteristics of pyrrolidone pharmacokinetics in rats]. PubMed. (2003). Available from: [Link]

  • Using Allometric Scaling to Predict Human PK from Animals. Patsnap Synapse. (2024). Available from: [Link]

  • In vitro to in vivo extrapolation. Wikipedia. Available from: [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4857. Available from: [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1246706. Available from: [Link]

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  • In vitro to in vivo extrapolation (IVIVE). ScitoVation. Available from: [Link]

  • Reagan-Shaw, S., et al. (2021). Considerations on the Calculation of the Human Equivalent Dose from Toxicology Studies for Biologic Anticancer Agents. Cancers, 13(5), 1095. Available from: [Link]

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  • Pharmacokinetic Study—A Pilot Trial on Rats. Bio-protocol. (2017). Available from: [Link]

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  • Murine Pharmacokinetic Studies. PMC - NIH. Available from: [Link]

  • Use treatment and dose tools in In Vivo. Benchling. (2024). Available from: [Link]

  • A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy. (2016). Available from: [Link]

  • Is there a way to covert in vivo dose to in vivo concentration, or vice versa?. ResearchGate. Available from: [Link]

  • Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. NAMSA. (2024). Available from: [Link]

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Technical Notes & Optimization

Troubleshooting

3-Amino-1-methylpyrrolidin-2-one hydrochloride stability issues in solution

Welcome to the technical support center for 3-Amino-1-methylpyrrolidin-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues enc...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Amino-1-methylpyrrolidin-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered when working with this compound in solution. While specific public stability data for 3-Amino-1-methylpyrrolidin-2-one hydrochloride is limited, this document leverages fundamental principles of organic chemistry and data from analogous structures to provide robust guidance.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 3-Amino-1-methylpyrrolidin-2-one hydrochloride in solution?

A1: Based on its structure, the two primary stability concerns are the hydrolysis of the lactam ring and the oxidation of the primary amine. The hydrochloride salt form generally enhances the stability of the amine compared to its free base form.[1]

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The pH of the solution is a critical factor.[2][3]

  • Acidic conditions (low pH): While the protonated amine is less susceptible to oxidation, acidic conditions can catalyze the hydrolysis of the lactam amide bond.[3][4]

  • Neutral to slightly acidic pH: This range may offer a balance, minimizing both lactam hydrolysis and amine oxidation. The stability of similar β-lactam antibiotics is often greatest around pH 6-7.[5]

  • Alkaline conditions (high pH): Basic conditions can significantly accelerate the hydrolysis of the lactam ring. The free amine present at higher pH is also more susceptible to oxidation.

Q3: What is the recommended way to store solutions of 3-Amino-1-methylpyrrolidin-2-one hydrochloride?

A3: For optimal stability, solutions should be freshly prepared. If storage is necessary, it is recommended to store them at refrigerated temperatures (2-8 °C) or frozen, protected from light and oxygen. For some β-lactams, storage at -80°C has been shown to preserve stability for extended periods.[6] The appropriate storage conditions should be confirmed by your own stability studies.

Q4: Can I anticipate the major degradation products?

A4: Yes, based on the structure, the likely primary degradation products would be:

  • From lactam hydrolysis: An amino acid derivative resulting from the opening of the pyrrolidinone ring.

  • From amine oxidation: Various oxidation products, potentially including imines or further degradation to smaller molecules.[4][7]

Troubleshooting Guide

Issue 1: I am observing a loss of potency or the appearance of unknown peaks in my HPLC analysis over time.

Possible Cause: Chemical degradation of the compound.

Troubleshooting Steps:

  • Confirm the Identity of the Degradants: Use a mass spectrometer (LC-MS) to get mass information on the new peaks. This can help confirm if the masses correspond to expected degradation products like the hydrolyzed lactam.

  • Perform a Forced Degradation Study: To understand the degradation profile of your compound under your specific experimental conditions, a forced degradation study is highly recommended.[8][9][10][11] This involves subjecting your solution to stress conditions to accelerate degradation.

    • Acid and Base Hydrolysis: Treat your solution with a dilute acid (e.g., 0.1 M HCl) and a dilute base (e.g., 0.1 M NaOH) at a controlled temperature.

    • Oxidation: Treat your solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Thermal Stress: Heat your solution at an elevated temperature (e.g., 60 °C).

    • Photostability: Expose your solution to UV and visible light.[10]

    By analyzing the samples from these stress conditions by HPLC, you can identify the degradation products formed under each condition and compare them to the unknown peaks in your experimental samples.

Issue 2: My solution of 3-Amino-1-methylpyrrolidin-2-one hydrochloride is turning yellow/brown.

Possible Cause: This is often indicative of oxidation. The primary amine is susceptible to oxidative degradation, which can produce colored byproducts.

Troubleshooting Steps:

  • Minimize Oxygen Exposure:

    • Prepare solutions using de-gassed solvents.

    • Consider purging the headspace of your container with an inert gas like nitrogen or argon.

  • Protect from Light: Light can catalyze oxidative reactions. Store solutions in amber vials or protect them from light.

  • Evaluate the Need for an Antioxidant: In some formulations, the addition of an antioxidant may be necessary to prevent oxidative degradation. The choice of antioxidant will depend on the specific application and compatibility with your system.

Predicted Degradation Pathways

The following diagram illustrates the two most probable degradation pathways for 3-Amino-1-methylpyrrolidin-2-one hydrochloride in aqueous solution.

G cluster_main 3-Amino-1-methylpyrrolidin-2-one HCl cluster_hydrolysis Pathway 1: Lactam Hydrolysis cluster_oxidation Pathway 2: Amine Oxidation start [Compound Structure] hydrolysis_product Ring-Opened Amino Acid start->hydrolysis_product H₂O / H⁺ or OH⁻ oxidation_product Oxidized Species (e.g., Imines, etc.) start->oxidation_product O₂ / Light / Metal Ions

Caption: Predicted degradation pathways of 3-Amino-1-methylpyrrolidin-2-one HCl.

Experimental Protocol: Stability Assessment by HPLC

This protocol provides a general framework for assessing the stability of 3-Amino-1-methylpyrrolidin-2-one hydrochloride in a specific solution.

Objective: To determine the rate of degradation of 3-Amino-1-methylpyrrolidin-2-one hydrochloride under defined conditions.

Materials:

  • 3-Amino-1-methylpyrrolidin-2-one hydrochloride

  • Solvent/buffer of interest

  • HPLC system with UV or MS detector

  • Appropriate HPLC column (e.g., C18)

  • Volumetric flasks and pipettes

  • pH meter

  • Temperature-controlled incubator/oven

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of 3-Amino-1-methylpyrrolidin-2-one hydrochloride of known concentration in your desired solvent or buffer system.

    • Ensure the pH of the solution is accurately measured and recorded.

  • Stability Study Setup:

    • Aliquot the solution into several vials for different time points and conditions.

    • Store the vials under the desired conditions (e.g., 25 °C, 40 °C, protected from light).

  • Time Points:

    • Define the time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours). The frequency of time points will depend on the expected stability.

  • HPLC Analysis:

    • At each time point, withdraw a sample and analyze it by a validated stability-indicating HPLC method.

    • The method should be able to separate the parent compound from its degradation products.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage remaining versus time to determine the degradation kinetics.

Data Summary Table

The following table can be used to summarize the data from your stability studies.

ConditionTime (hours)Concentration (µg/mL)% RemainingAppearance of Solution
25 °C 0100%Clear, colorless
8
24
48
40 °C 0100%Clear, colorless
8
24
48

Troubleshooting Workflow

This diagram provides a logical workflow for troubleshooting stability issues.

G start Stability Issue Observed (e.g., Potency Loss, New Peaks) check_analytical Is the analytical method validated and stability-indicating? start->check_analytical check_analytical->start No, validate method first perform_forced_degradation Perform Forced Degradation Study (pH, Temp, Oxidation, Light) check_analytical->perform_forced_degradation Yes identify_degradants Identify Degradation Products (LC-MS) perform_forced_degradation->identify_degradants compare_profiles Compare Degradation Profiles with Experimental Samples identify_degradants->compare_profiles hydrolysis_path Hydrolysis is the primary pathway compare_profiles->hydrolysis_path Match with acid/base stress oxidation_path Oxidation is the primary pathway compare_profiles->oxidation_path Match with oxidative stress optimize_pH Optimize solution pH hydrolysis_path->optimize_pH protect_from_oxygen Protect from oxygen/light (inert gas, amber vials) oxidation_path->protect_from_oxygen

Caption: A decision-making workflow for troubleshooting stability issues.

References

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). PharmaCompass. Retrieved from [Link]

  • The Crucial Role of Hydrochloride Salts in Chemical Stability: A Look at (S)-3-Amino-4-(3-chlorophenyl)butyric Acid Hydrochloride. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Carlier, A., et al. (2018). Exploration of the pre-analytical stability of β-lactam antibiotics in plasma and blood - Implications for therapeutic drug monitoring and pharmacokinetic studies.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved from [Link]

  • Eirik Falck da Silva, et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 61(51), 18671-18684.
  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023).
  • Force Degradation for Pharmaceuticals: A Review. (2022). International Journal of Scientific Development and Research, 7(6).
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. Retrieved from [Link]

  • Pinder, N., et al. (2017). Therapeutic drug monitoring of beta-lactam antibiotics - Influence of sample stability on the analysis of piperacillin, meropenem, ceftazidime and flucloxacillin by HPLC-UV. Journal of Pharmaceutical and Biomedical Analysis, 143, 86-93.
  • Stability and Validation of a High-Throughput LC-MS/MS Method for the Quantification of Cefepime, Meropenem, and Piperacillin and Tazobactam in Serum. (2019).
  • Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degrad
  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
  • Ways of crashing out amines. (2018). Reddit. Retrieved from [Link]

  • Riezk, A., et al. (2023). A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid. Analytical Methods, 15(5), 629-637.
  • Forming oxalte salts of amines. (2021). Sciencemadness Discussion Board. Retrieved from [Link]

  • Kerrigan, S., et al. (2015). Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. Journal of Analytical Toxicology, 39(8), 624-631.
  • Tsuji, A., et al. (1981). Effects of surfactants on the aqueous stability and solubility of beta-lactam antibiotics. Journal of Pharmaceutical Sciences, 70(8), 885-890.
  • Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. (2015). Analytical Chemistry, 87(21), 10846-10853.
  • Kocaoglu, O., et al. (2015). Stability of β-lactam antibiotics in bacterial growth media. PLoS ONE, 10(9), e0138209.
  • Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. (2015). Oxford Academic. Retrieved from [Link]

  • A combined theoretical and experimental study of the pyrolysis of pyrrolidine. (2021). Combustion and Flame, 231, 111477.
  • Can a HCl salt form of compound goes back to the neutral one without treating with any kind of base? (2020). ResearchGate. Retrieved from [Link]

  • Mechanism of the hydrolysis of β-lactam antibiotics through metallo-β-lacta- mases. (2008). Folia Biologica et Oecologica, 4, 19-27.
  • 3-Amino-1-(2-methylpropyl)pyrrolidin-2-one. (n.d.). PubChem. Retrieved from [Link]

  • Three Decades of β-Lactamase Inhibitors. (2010). Clinical Microbiology Reviews, 23(4), 917-942.
  • The Impact of pH on Chemical Stability in Lab Experiments. (2025). Ibis Scientific, LLC. Retrieved from [Link]

  • 3-Amino-1-methylpyrrolidin-2-one. (n.d.). PubChem. Retrieved from [Link]

  • Time-resolved β-lactam cleavage by L1 metallo-β-lactamase. (2019). Scientific Reports, 9, 11986.
  • Oxidation of Amines by Flavoproteins. (2013). Antioxidants & Redox Signaling, 18(12), 1427-1450.
  • Glycopeptide antibiotic drug stability in aqueous solution. (2022). Journal of Pharmaceutical Analysis, 12(6), 939-947.
  • An Evaluation of Amoxicillin/Clavulanate Stability in Aqueous Systems, Including Its Suitability for Outpatient Parenteral Antimicrobial Therapy (OPAT). (2024). Pharmaceutics, 16(10), 1369.
  • (3R)-3-amino-1-hydroxypyrrolidin-2-one. (n.d.). PubChem. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 3-Amino-1-methylpyrrolidin-2-one Hydrochloride

This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-Amino-1-methylpyrrolidin-2-one hydrochloride. As a polar, hygroscopic solid, its purification can pr...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-Amino-1-methylpyrrolidin-2-one hydrochloride. As a polar, hygroscopic solid, its purification can present unique challenges. This document provides in-depth troubleshooting advice and detailed experimental protocols to help you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the purification of 3-Amino-1-methylpyrrolidin-2-one hydrochloride and offers practical solutions.

Q1: My crude 3-Amino-1-methylpyrrolidin-2-one hydrochloride is a sticky solid or oil. What is the likely cause and how can I handle it?

A1: This is a common issue with polar amine salts, which can be very hygroscopic. The stickiness is often due to the presence of residual solvents, moisture, or impurities that depress the melting point.

  • Causality: The primary amine and the hydrochloride salt are both highly polar, readily attracting water from the atmosphere. Residual N-methyl-2-pyrrolidone (NMP), a common precursor, can also contribute to the oily nature[1].

  • Troubleshooting:

    • Drying: Ensure your crude material is as dry as possible before attempting further purification. This can be achieved by drying under high vacuum, possibly with a desiccant like phosphorus pentoxide (P₂O₅).

    • Solvent Trituration: Try triturating the crude material with a non-polar solvent in which the desired salt has low solubility, such as diethyl ether or hexane. This can help to wash away less polar impurities and may induce crystallization.

Q2: I'm having trouble finding a suitable single solvent for recrystallization. What are my options?

A2: Finding a single solvent that dissolves your compound when hot but not when cold can be challenging for highly polar molecules. A mixed-solvent system is often the solution.

  • Causality: The high polarity of the hydrochloride salt makes it highly soluble in polar protic solvents like water and methanol, even at low temperatures, leading to poor recovery. Conversely, it is often insoluble in non-polar solvents.

  • Troubleshooting:

    • Mixed-Solvent Systems: A common strategy is to dissolve the compound in a minimal amount of a hot polar solvent in which it is soluble (e.g., methanol, ethanol, or a small amount of water) and then slowly add a less polar "anti-solvent" (e.g., isopropanol, ethyl acetate, or diethyl ether) until the solution becomes turbid. Gentle heating to redissolve, followed by slow cooling, should yield crystals.[2][3]

    • Recommended Solvent Systems to Try:

      • Methanol/Isopropanol

      • Ethanol/Ethyl Acetate

      • Isopropanol/Diethyl Ether

      • Ethanol/Water (if the compound is not excessively soluble in cold water)

Q3: During recrystallization, my compound "oils out" instead of forming crystals. How can I prevent this?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid phase. This happens when the solution is supersaturated at a temperature above the melting point of the solute in that solvent system.

  • Causality: Rapid cooling or using a solvent with a boiling point higher than the melting point of your compound can lead to this phenomenon.

  • Troubleshooting:

    • Slower Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. A Dewar flask can be used to slow the cooling rate.

    • Seed Crystals: If you have a small amount of pure solid, adding a seed crystal can induce crystallization.

    • Scratching: Scratching the inside of the flask at the solution's surface with a glass rod can create nucleation sites.

    • Solvent Adjustment: Add a small amount more of the "good" solvent to the hot solution to reduce the level of supersaturation before cooling.

Q4: I am attempting column chromatography, but my compound is showing significant tailing on the silica gel column. What is causing this and how can I fix it?

A4: The basicity of the free amine can lead to strong interactions with the acidic silanol groups on the surface of the silica gel, resulting in poor peak shape and tailing.[4]

  • Causality: The lone pair of electrons on the nitrogen atom interacts strongly with the acidic protons of the silanol groups (Si-OH) on the silica surface.

  • Troubleshooting:

    • Use of Additives: Add a small amount of a basic modifier to the mobile phase to neutralize the acidic sites on the silica gel. Common choices include:

      • Triethylamine (0.1-1%)

      • Ammonia (often used as a 7N solution in methanol for a DCM/MeOH mobile phase)

    • Alternative Stationary Phases: Consider using a different stationary phase that is less acidic, such as alumina (basic or neutral) or a polymer-based column.

    • Hydrophilic Interaction Chromatography (HILIC): For very polar compounds, HILIC can be a good alternative to normal-phase chromatography.[5] This technique uses a polar stationary phase (like silica or an amino-propyl bonded phase) with a mobile phase consisting of a high concentration of a non-polar organic solvent and a small amount of a polar solvent (like water or methanol).

Q5: How can I assess the purity of my final product?

A5: Due to the lack of a strong chromophore, direct UV detection in HPLC can be challenging.

  • HPLC with Derivatization: A common method for analyzing compounds with primary amines is pre-column derivatization to introduce a UV-active or fluorescent tag. For example, derivatization with Boc anhydride can be used to introduce a moiety that can be detected by a UV detector.[6]

  • NMR Spectroscopy: ¹H and ¹³C NMR are excellent methods for assessing purity. Impurities will often present as extra peaks in the spectrum.

  • LC-MS: Liquid chromatography-mass spectrometry can be used to identify the mass of the desired compound and any impurities present.

Experimental Protocols

Protocol 1: Recrystallization of 3-Amino-1-methylpyrrolidin-2-one Hydrochloride

This protocol outlines a general procedure for recrystallization using a mixed-solvent system. The optimal solvent system and ratios should be determined experimentally on a small scale first.

1. Solvent System Selection (Small Scale): a. Place approximately 20-30 mg of your crude material into a small test tube. b. Add a polar solvent (e.g., methanol, ethanol) dropwise while heating gently until the solid just dissolves. c. Slowly add a less polar anti-solvent (e.g., isopropanol, ethyl acetate) at room temperature until the solution becomes persistently cloudy. d. Add a drop or two of the polar solvent to redissolve the solid and then allow the solution to cool slowly. e. If crystals form, you have found a suitable solvent system.

2. Recrystallization Procedure (Large Scale): a. Place the crude 3-Amino-1-methylpyrrolidin-2-one hydrochloride in an Erlenmeyer flask. b. Add the chosen polar solvent in small portions while heating the mixture to a gentle boil until the solid is completely dissolved. Use the minimum amount of solvent necessary. c. If the solution is colored, you can add a small amount of activated charcoal and boil for a few minutes. Perform a hot gravity filtration to remove the charcoal. d. Remove the flask from the heat and slowly add the anti-solvent until the solution begins to turn cloudy. e. Add a few drops of the hot polar solvent until the solution becomes clear again. f. Cover the flask and allow it to cool slowly to room temperature. g. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation. h. Collect the crystals by vacuum filtration using a Büchner funnel. i. Wash the crystals with a small amount of the ice-cold anti-solvent. j. Dry the crystals under high vacuum to a constant weight.

ParameterRecommended Value/SolventRationale
Primary (Good) Solvent Methanol, EthanolHigh polarity to dissolve the hydrochloride salt.
Anti-solvent (Poor) Solvent Isopropanol, Ethyl Acetate, Diethyl EtherLower polarity to induce precipitation upon cooling.
Cooling Rate Slow cooling to room temperature, followed by an ice bathPromotes the formation of larger, purer crystals.

Protocol 2: Column Chromatography of 3-Amino-1-methylpyrrolidin-2-one Free Base

It is often easier to perform column chromatography on the free base of the amine and then convert it back to the hydrochloride salt.

1. Preparation of the Free Base: a. Dissolve the crude hydrochloride salt in a minimum amount of water. b. Cool the solution in an ice bath and add a saturated solution of a base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) dropwise until the solution is basic (pH > 9). c. Extract the aqueous layer several times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). d. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude free base.

2. Column Chromatography Procedure: a. Stationary Phase: Silica gel (230-400 mesh). b. Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent, such as dichloromethane/methanol or ethyl acetate/heptane. A common starting point is 95:5 or 90:10 dichloromethane/methanol, with the addition of 0.5-1% triethylamine to prevent tailing. The optimal eluent should be determined by TLC analysis first. c. Column Packing: Pack the column with silica gel as a slurry in the chosen eluent. d. Sample Loading: Dissolve the crude free base in a minimal amount of the eluent and load it onto the top of the column. e. Elution: Elute the column with the mobile phase, collecting fractions. f. Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product. g. Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

3. Conversion back to Hydrochloride Salt: a. Dissolve the purified free base in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol). b. Cool the solution in an ice bath and slowly bubble anhydrous HCl gas through it, or add a solution of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring. c. The hydrochloride salt should precipitate out of the solution. d. Collect the solid by vacuum filtration, wash with the anhydrous solvent, and dry under high vacuum.

Visualization of Workflows

Purification_Workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow crude_recryst Crude HCl Salt dissolve Dissolve in min. hot polar solvent crude_recryst->dissolve add_anti Add anti-solvent until turbid dissolve->add_anti reheat Reheat to clarify add_anti->reheat cool Slow cool & ice bath reheat->cool filter_recryst Vacuum filter cool->filter_recryst pure_recryst Pure Crystals filter_recryst->pure_recryst crude_chrom Crude HCl Salt basify Basify & Extract crude_chrom->basify free_base Crude Free Base basify->free_base column Silica Gel Column (DCM/MeOH/Et3N) free_base->column fractions Collect & Analyze Fractions column->fractions combine Combine Pure Fractions fractions->combine evaporate Evaporate Solvent combine->evaporate pure_free_base Pure Free Base evaporate->pure_free_base form_salt Form HCl Salt pure_free_base->form_salt pure_chrom Pure HCl Salt form_salt->pure_chrom

Caption: Purification workflows for 3-Amino-1-methylpyrrolidin-2-one hydrochloride.

References

  • Phenomenex Inc. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Mettler-Toledo International Inc. (2023). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-1-methylpyrrolidin-2-one. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Khlebnikov, V. (2019). Answer to "How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract?". ResearchGate. Retrieved from [Link]

  • Gouda, A. M. (2018). Answer to "How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?". ResearchGate. Retrieved from [Link]

  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities.
  • Google Patents. (2002). Process for the manufacture of 3-amino-pyrrolidine derivatives.
  • Google Patents. (2006). Synthesis method of N-substituted-3-amidopyrrolidine and its bihydrochlorate.
  • Google Patents. (2015). Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization.
  • PubChem. (n.d.). N-methyl-2-pyrrolidone. Retrieved from [Link]

  • European Patent Office. (2012). Crystallization of hydrohalides of pharmaceutical compounds.
  • Dutscher. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved from [Link]

  • Sorochinsky, A. E., et al. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing pH for Experiments with 3-Amino-1-methylpyrrolidin-2-one HCl

Welcome to the technical support guide for 3-Amino-1-methylpyrrolidin-2-one HCl. This document is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Amino-1-methylpyrrolidin-2-one HCl. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to help you optimize the pH of your experiments for improved yield, purity, and reproducibility.

Introduction: The Critical Role of pH

3-Amino-1-methylpyrrolidin-2-one is a versatile building block in modern drug discovery and organic synthesis. As a primary amine, its nucleophilicity, solubility, and stability are intrinsically linked to the pH of the reaction medium. The compound is supplied as a hydrochloride (HCl) salt to enhance its stability and shelf-life. However, this means that for most applications, careful pH adjustment is not just recommended—it is essential for success.

This guide will walk you through the core principles of pH control for this molecule, from preparing the free base to fine-tuning reaction conditions and troubleshooting common issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and properties of 3-Amino-1-methylpyrrolidin-2-one HCl.

Q1: What is the pKa of 3-Amino-1-methylpyrrolidin-2-one and why is it important?

A: The predicted pKa of the conjugate acid of 3-Amino-1-methylpyrrolidin-2-one is approximately 8.78 ± 0.20 [1]. The pKa is the pH at which 50% of the amine is in its protonated (ammonium, -NH3+) form and 50% is in its deprotonated (free amine, -NH2) form.

This value is critical because:

  • Below the pKa (pH < 8.78): The protonated, positively charged form dominates. This form is generally more water-soluble but is not nucleophilic.

  • Above the pKa (pH > 8.78): The deprotonated, neutral "free base" form dominates. This is the nucleophilic species required for most coupling and substitution reactions.

Understanding the pKa allows you to select a pH range where the desired form of the amine is present in a sufficient concentration for your reaction to proceed efficiently.

Q2: I dissolved the 3-Amino-1-methylpyrrolidin-2-one HCl salt in my solvent, and the solution is acidic. Is this normal?

A: Yes, this is completely normal. The HCl salt is the salt of a weak base (the amine) and a strong acid (HCl). When dissolved in a neutral solvent like water or an alcohol, it will partially dissociate, releasing H+ ions and lowering the pH of the solution. You must add a base to neutralize the HCl and deprotonate the amine to its active, nucleophilic form.

Q3: How do I prepare the "free base" of 3-Amino-1-methylpyrrolidin-2-one from its HCl salt?

A: You can prepare the free base either in situ (in the reaction vessel) or by performing a separate extraction.

  • In Situ Neutralization: This is the most common method. Add the 3-Amino-1-methylpyrrolidin-2-one HCl to your reaction solvent. Then, add at least one equivalent of a suitable base to neutralize the HCl, followed by any additional base required for your specific reaction.

  • Extraction: For sensitive reactions where the salt byproduct (e.g., NaCl, KCl) might interfere, you can perform a liquid-liquid extraction. Dissolve the HCl salt in water, add a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to raise the pH above 9.5, and then extract the neutral free base into an organic solvent like dichloromethane (DCM) or ethyl acetate. Dry the organic layer, and evaporate the solvent to obtain the free amine as an oil or solid.

Q4: What is the stability of the 3-Amino-1-methylpyrrolidin-2-one structure at different pH values?

A: The molecule contains a γ-lactam (a cyclic amide) ring. Lactam rings are susceptible to hydrolysis, particularly under strong acidic or basic conditions, which can lead to ring-opening and the formation of 4-(methylamino)butanoic acid derivatives.

  • High pH (e.g., >11): The risk of hydroxide-mediated hydrolysis of the lactam ring increases significantly, especially at elevated temperatures.

  • Low pH (e.g., <2): Acid-catalyzed hydrolysis can also occur, though it is often slower than base-catalyzed hydrolysis for many lactams.

  • Optimal Range: For most applications, maintaining a pH between 7 and 10.5 is a safe range to ensure the presence of the nucleophilic free amine while minimizing the risk of lactam hydrolysis. Studies on related β-lactam structures show a clear trend of increased degradation at higher pH values[1][2].

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem Potential pH-Related Cause Troubleshooting Steps & Explanation
Low or No Reaction Yield Insufficient Free Amine: The pH of the reaction may be too low (below the pKa), meaning the amine is primarily in its protonated, non-nucleophilic form.1. Check Reaction pH: Use pH paper or a calibrated pH meter (if in an aqueous or protic solvent) to test the pH of your reaction mixture. 2. Add Additional Base: Add a non-nucleophilic base (e.g., triethylamine, DIPEA) to raise the pH. A general rule of thumb is to aim for a pH that is 1 to 2 units above the pKa of the amine to ensure a high concentration of the free base form. For this compound, a target pH of 9.5 to 10.5 is a good starting point.
Precipitation in Reaction pH-Dependent Solubility: The free base form is less polar than the HCl salt and may have lower solubility in polar protic solvents. Conversely, the protonated salt may precipitate in non-polar organic solvents.1. Analyze the Precipitate: Determine if the precipitate is your starting material, product, or a salt byproduct. 2. Adjust Solvent System: If the free base is precipitating, consider using a more non-polar solvent or a solvent mixture. 3. Control Rate of Addition: Add the base slowly to the solution of the HCl salt to prevent localized high concentrations and sudden precipitation.
Formation of Byproducts / Degradation Lactam Hydrolysis: The pH is too high (e.g., >11) or the reaction is run at a high temperature for an extended period, causing the lactam ring to open.1. Lower the Reaction pH: Use a weaker base or a buffer system to maintain the pH in the optimal range (e.g., 9.5-10.5). 2. Reduce Reaction Temperature: If possible, run the reaction at a lower temperature. 3. Limit Reaction Time: Monitor the reaction closely and work it up as soon as it is complete to minimize exposure to harsh conditions.
Inconsistent Results Between Batches Poor pH Control: Inconsistent addition of base, use of unbuffered conditions, or absorption of atmospheric CO2 (which is acidic) can lead to batch-to-batch variations in pH.1. Standardize Base Addition: Use a calibrated syringe or pump for accurate base addition. 2. Consider a Buffer: For sensitive reactions, using a buffer system can provide much more reliable pH control.[3][4] 3. Run Under Inert Atmosphere: Performing the reaction under nitrogen or argon prevents CO2 from dissolving and altering the pH.

Part 3: Experimental Protocols & Methodologies

Protocol 1: General Procedure for Preparing a pH-Adjusted Stock Solution

This protocol describes how to prepare a stock solution of the free amine at a specific concentration and pH, ready for use in subsequent reactions.

  • Dissolution: In a clean, dry flask, dissolve the required amount of 3-Amino-1-methylpyrrolidin-2-one HCl in your chosen solvent (e.g., water, methanol, DMF).

  • Initial pH Check: If using a protic solvent, dip a strip of pH indicator paper into the solution. It should be acidic.

  • Base Addition: While stirring, slowly add a suitable base dropwise. A common choice is a 1 M solution of NaOH for aqueous preps, or an organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) for organic solvents.

  • pH Monitoring: Periodically check the pH. Continue adding base until the desired pH is reached. For generating the free amine for a reaction, a target of pH ~9.5 is recommended.

  • Final Use: The resulting solution contains the free amine and a salt byproduct (e.g., NaCl if NaOH was used). This solution can be used directly in many synthetic procedures.

Protocol 2: Screening for Optimal Reaction pH

This workflow is designed to identify the optimal pH for a new reaction in a systematic manner.

  • Setup: Prepare 4-5 small-scale reactions in parallel (e.g., in vials).

  • Reagent Addition: To each vial, add the solvent, 3-Amino-1-methylpyrrolidin-2-one HCl, and your other reaction partner(s).

  • pH Gradient Creation:

    • Vial 1 (Control): Add 1.0 equivalent of base.

    • Vial 2: Add base to achieve pH ~8.5.

    • Vial 3: Add base to achieve pH ~9.5.

    • Vial 4: Add base to achieve pH ~10.5.

    • Vial 5: Add base to achieve pH ~11.5. (Note: The amount of base required will depend on the other components in your reaction mixture which may be acidic or basic themselves.)

  • Reaction: Stir all reactions under identical conditions (temperature, time).

  • Analysis: After the reaction time has elapsed, quench all reactions identically. Analyze the outcome of each reaction by a suitable method (e.g., LC-MS, TLC, NMR) to determine the yield of the desired product and the formation of any byproducts.

  • Optimization: Identify the pH that provides the best balance of reaction rate and minimal side-product formation.

Part 4: Visualizations and Data

pH-Dependent Equilibrium Diagram

The following diagram illustrates the equilibrium between the protonated and deprotonated forms of 3-Amino-1-methylpyrrolidin-2-one, governed by its pKa.

G cluster_low_ph Low pH (< 8.78) cluster_high_ph High pH (> 8.78) Protonated Protonated Form (R-NH3+) - Water Soluble - Not Nucleophilic Deprotonated Deprotonated 'Free Base' (R-NH2) - Nucleophilic - Less Polar Protonated->Deprotonated Add Base (OH-) pKa_node pKa ≈ 8.78 Deprotonated->Protonated Add Acid (H+)

Caption: pH-dependent equilibrium of the amine.

Workflow for pH Optimization Screening

This workflow provides a visual guide to the pH screening protocol described above.

G start Start: Prepare Parallel Reactions setup Add Reactants & 3-Amino-1-methylpyrrolidin-2-one HCl start->setup ph_adjust Create pH Gradient (e.g., pH 8.5, 9.5, 10.5, 11.5) setup->ph_adjust react Run Reactions under Identical Conditions ph_adjust->react analyze Quench and Analyze (LC-MS, TLC, etc.) react->analyze result Optimal pH? analyze->result end End: Optimized Condition Found result->end Yes troubleshoot Degradation or Low Yield? result->troubleshoot No troubleshoot->ph_adjust Refine pH Range

Caption: Workflow for experimental pH screening.

Table 1: Recommended Buffering Systems

For reactions requiring stringent pH control, a buffer is recommended. The ideal buffer should have a pKa close to the desired reaction pH.[5][6]

Desired pH RangeRecommended Buffer SystempKa (at 25°C)Notes
8.5 - 9.5Borate (Boric Acid / Sodium Borate)9.24Can interact with diols. Check for compatibility.
9.0 - 10.0CHES (2-(Cyclohexylamino)ethanesulfonic acid)9.55A "Good's" buffer, generally non-interacting.
9.6 - 11.0CAPS (N-Cyclohexyl-3-aminopropanesulfonic acid)10.40Another "Good's" buffer, suitable for higher pH ranges.
10.0 - 11.5Carbonate-Bicarbonate10.33Can generate CO2 if pH drops. Best used in closed systems or under inert gas.

References

  • Brouwers R, Vass H, Dawson A, Squires T, Tavaddod S, Allen RJ (2020). Stability of β-lactam antibiotics in bacterial growth media . PLoS ONE 15(7): e0236198. Available at: [Link]

  • Buffer Selection Guide: Optimal Choices for Various Applications . Hengyuan Fine Chemical. Available at: [Link]

  • What Makes a “Good” Buffer? . Edubirdie, citing Promega Connections. Available at: [Link]

  • What Makes a “Good” Laboratory Buffer? . Bitesize Bio. Available at: [Link]

Sources

Optimization

Technical Support Center: 3-Amino-1-methylpyrrolidin-2-one hydrochloride

Welcome to the technical support center for 3-Amino-1-methylpyrrolidin-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the sta...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Amino-1-methylpyrrolidin-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation pathways of this compound. Our goal is to equip you with the knowledge to anticipate potential challenges, troubleshoot experimental issues, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: How should I properly store 3-Amino-1-methylpyrrolidin-2-one hydrochloride?

A1: Proper storage is critical to maintain the integrity of the compound. It is recommended to store 3-Amino-1-methylpyrrolidin-2-one hydrochloride in a tightly sealed container at 2-8°C. For enhanced stability, especially for long-term storage or sensitive applications, storing under an inert atmosphere (e.g., nitrogen or argon) is advisable to protect against moisture and atmospheric oxidation.[1]

Q2: Is this compound sensitive to air or moisture?

A2: Yes, compounds with amine and lactam functionalities can be sensitive to both moisture and air. The hydrochloride salt form offers some protection against degradation compared to the free base, but it is still considered moisture-sensitive.[1] Moisture can facilitate hydrolysis of the lactam ring, while oxygen in the air can lead to oxidative degradation.

Q3: What are the initial visual signs of degradation?

A3: A change in the physical appearance of the solid compound, such as discoloration (e.g., turning yellow or brown), clumping, or development of an odor, can be an indicator of degradation. In solution, the appearance of cloudiness or a color change may suggest instability.

Q4: Can I use the compound if I suspect it has started to degrade?

A4: If degradation is suspected based on visual cues or unexpected analytical results, it is strongly advised to re-characterize the material to confirm its purity and identity before use in critical experiments. Techniques such as HPLC for purity assessment and LC-MS or NMR for structural confirmation are recommended. Using a degraded sample can lead to irreproducible results and the formation of unintended side products in your reactions.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Q5: I'm observing a new, unidentified peak in my HPLC/LC-MS analysis of a sample containing 3-Amino-1-methylpyrrolidin-2-one hydrochloride. What could be the cause?

A5: The appearance of a new peak is a common sign of degradation. The identity of the new peak depends on the conditions your sample was exposed to.

  • Causality: The lactam ring in the pyrrolidinone structure is susceptible to hydrolysis, especially under acidic or basic conditions. This would result in a ring-opening event, creating a new, more polar compound that would likely have a different retention time in reverse-phase HPLC. Additionally, the primary amino group can be a site for oxidation.

  • Troubleshooting Steps:

    • Review Sample History: Check the pH, solvent, temperature, and light exposure history of your sample. Were acidic or basic reagents used? Was the sample heated?

    • Analyze a Fresh Sample: Prepare a new solution from a fresh, properly stored stock of the compound and analyze it immediately. If the new peak is absent, this points to degradation in your experimental sample.

    • Perform a Forced Degradation Study: To proactively identify potential degradants, we recommend conducting a forced degradation study (see Protocol 1). This will help you confirm if the unexpected peak corresponds to a known degradation product formed under specific stress conditions.

Q6: My assay results show a lower-than-expected concentration of 3-Amino-1-methylpyrrolidin-2-one hydrochloride over time. Why is this happening?

A6: A decrease in the concentration of the parent compound, often referred to as low recovery, is a direct indication of its degradation.

  • Causality: As the parent compound degrades into other products, its concentration will naturally decrease. This can be accelerated by factors such as elevated temperature, presence of oxygen, or incompatible formulation components.[2]

  • Troubleshooting Steps:

    • Implement a Stability-Indicating Method: Ensure your analytical method (e.g., HPLC) can separate the parent compound from its degradation products. This is crucial for accurate quantification.[3]

    • Conduct a Time-Course Study: Analyze your sample at several time points under your specific experimental conditions to monitor the rate of degradation.

    • Evaluate Experimental Conditions: Assess if any components in your formulation or solution could be promoting degradation. For example, certain metal ions can catalyze oxidation.[2][4]

Potential Degradation Pathways

While specific degradation pathways for 3-Amino-1-methylpyrrolidin-2-one hydrochloride are not extensively documented in public literature, we can infer likely pathways based on its chemical structure and studies of related compounds like N-methylpyrrolidone (NMP).[5][6] The primary routes of degradation are expected to be hydrolysis and oxidation.

  • Hydrolysis (Ring Opening): The amide bond within the lactam ring is susceptible to cleavage by water, a reaction that can be catalyzed by acid or base. This would result in the formation of 4-amino-4-(methylamino)butanoic acid hydrochloride.

  • Oxidation: The pyrrolidinone ring, particularly the carbon adjacent to the nitrogen, and the primary amino group are potential sites for oxidation.[6] This can lead to a variety of products, including hydroxylated derivatives or the formation of an imine.

Below is a diagram illustrating these proposed degradation pathways.

G cluster_hydrolysis Hydrolysis (Acidic/Basic Conditions) cluster_oxidation Oxidation (e.g., H₂O₂, Air) parent 3-Amino-1-methylpyrrolidin-2-one (Parent Compound) hydrolysis_product 4-Amino-4-(methylamino)butanoic acid (Ring-Opened Product) parent->hydrolysis_product H₂O, H⁺ or OH⁻ oxidation_product Oxidized Derivatives (e.g., Hydroxylated species) parent->oxidation_product [O]

Caption: Proposed degradation pathways for 3-Amino-1-methylpyrrolidin-2-one.

Experimental Protocols

To ensure the reliability of your experimental data, it is crucial to understand the stability of 3-Amino-1-methylpyrrolidin-2-one hydrochloride under your specific conditions. The following protocol provides a framework for a forced degradation study.

Protocol 1: Forced Degradation Study

This study will help identify potential degradation products and establish a stability-indicating analytical method.[3][7]

1. Preparation of Stock Solution:

  • Prepare a stock solution of 3-Amino-1-methylpyrrolidin-2-one hydrochloride in a suitable solvent (e.g., methanol or a water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.

2. Application of Stress Conditions:

  • Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a sample of the solid compound and a sample of the stock solution in an oven at 80°C for 48 hours.

  • Control Sample: Keep an aliquot of the stock solution protected from light at the recommended storage temperature (2-8°C).

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all stressed samples and the control sample using a stability-indicating HPLC method, preferably with a mass spectrometry (MS) detector to aid in the identification of degradation products.

The general workflow for this study is visualized below.

G cluster_stress Apply Stress Conditions start Prepare 1 mg/mL Stock Solution acid Acidic Hydrolysis (0.1 M HCl, 60°C) start->acid base Basic Hydrolysis (0.1 M NaOH, 60°C) start->base oxide Oxidation (3% H₂O₂, RT) start->oxide thermal Thermal (80°C) start->thermal control Control (2-8°C, Protected) start->control analysis Sample & Analyze at Time Points (e.g., 0, 4, 8, 24h) using HPLC-MS acid->analysis base->analysis oxide->analysis thermal->analysis control->analysis end Identify Degradation Products & Establish Stability Profile analysis->end

Caption: General workflow for a forced degradation study.

Data Summary

For quick reference, the recommended storage and handling conditions are summarized below.

ParameterConditionRationaleSource
Temperature 2 - 8 °CMinimizes thermal degradation and slows down potential hydrolytic and oxidative reactions.
Atmosphere Tightly sealed container, under inert gas for long-term storage.Protects from atmospheric moisture and oxygen, which can cause hydrolysis and oxidation.[1]
Light Protect from light.While not explicitly stated, compounds with amine functionalities can be light-sensitive. It is good practice to protect from light.General Lab Practice
Incompatible Materials Strong oxidizing agents, strong bases, strong acids.Can accelerate degradation through oxidation or catalyzed hydrolysis.General Chemical Principles

By understanding the potential degradation pathways and implementing robust analytical and handling procedures, you can ensure the quality and reliability of your research involving 3-Amino-1-methylpyrrolidin-2-one hydrochloride.

References

  • Eide-Haugmo, I., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research. [Link]

  • Eide-Haugmo, I., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ResearchGate. [Link]

  • 3-Amino-1-methylpyrrolidin-2-one | C5H10N2O | CID 45791133 - PubChem. [Link]

  • Lara-Padilla, E., et al. (2017). Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. Applied and Environmental Microbiology. [Link]

  • Lara-Padilla, E., et al. (2017). Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. PMC - NIH. [Link]

  • assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach - PubMed Central. [Link]

  • Eide-Haugmo, I., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research - ACS Figshare. [Link]

  • CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization - Google P
  • 3-Amino-1-ethyl-3-(hydroxymethyl)pyrrolidin-2-one - PubChem. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. [Link]

  • Chaple, D., et al. (2012). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. PMC - NIH. [Link]

  • 3-Methylpyrrolidin-2-one | C5H9NO | CID 102848 - PubChem. [Link]

  • Nicotine - Wikipedia. [Link]

Sources

Troubleshooting

Technical Support Center: Navigating Challenges in the Scale-Up of 3-Amino-1-methylpyrrolidin-2-one HCl Reactions

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the synthesis and scale-up of 3-Amino-1-methylpyrrolidin-2-one HCl. This guide is designed for researchers, chemists, and proc...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis and scale-up of 3-Amino-1-methylpyrrolidin-2-one HCl. This guide is designed for researchers, chemists, and process development professionals who are transitioning this critical synthesis from the laboratory bench to pilot or manufacturing scale. As a key building block in modern drug development, ensuring a robust, scalable, and reproducible synthesis is paramount.

This document moves beyond simple protocols to address the complex challenges that frequently arise during scale-up. We will explore the causality behind common experimental pitfalls and provide scientifically grounded troubleshooting strategies to ensure the integrity and efficiency of your process.

Part 1: Understanding the Synthetic Landscape & Common Challenges

The synthesis of chiral 3-aminopyrrolidinone derivatives is a multi-step endeavor where challenges in one step can have cascading effects on the entire process. A generalized approach often begins with a chiral precursor, such as a derivative of glutamic acid, to establish the required stereochemistry early in the sequence.

Generalized Synthetic Pathway

A common conceptual pathway involves the formation of the pyrrolidinone ring, followed by the introduction or modification of the amine functionality. The N-methylation can occur at various stages depending on the overall strategy.

G A Chiral Precursor (e.g., Protected Glutamic Acid) B Cyclization to form Pyrrolidinone Ring A->B Heat, Solvent C N-Methylation B->C Methylating Agent (e.g., MeI, DMS), Base D Functional Group Interconversion (e.g., -OH to -N3) C->D 1. Activation (e.g., MsCl) 2. Nucleophilic Substitution (e.g., NaN3) E Reduction to Amine (e.g., Azide to Amine) D->E Reduction (e.g., H2, Pd/C) F Deprotection (if applicable) E->F G Salt Formation (HCl addition) F->G HCl in Solvent (e.g., IPA, EtOAc) H Final Product: 3-Amino-1-methylpyrrolidin-2-one HCl G->H G Start Low Yield in Amination Step Check1 Is the reaction going to completion? (Monitor by HPLC) Start->Check1 Decision1 No Check1->Decision1 Check Status Decision2 Yes Check1->Decision2 Complete Action1 Increase Reagent Stoichiometry (e.g., MsCl, NaN3) Verify Reagent Quality (anhydrous) Decision1->Action1 Incomplete Action2 Improve Mixing: Increase agitation speed Evaluate impeller design Action1->Action2 Action3 Optimize Reaction Time/Temp Action2->Action3 Action3->Check1 Check2 Are there significant side products? Decision2->Check2 Decision3 Yes Check2->Decision3 Check Impurities Decision4 No Check2->Decision4 Minimal Action4 Refine Temperature Control: - Slower reagent addition - Improve reactor cooling - Consider a less hindered base Decision3->Action4 Present Action5 Check for degradation during work-up Action4->Action5 Action5->Check1 Action6 Optimize Work-up & Isolation: - Multiple extractions - Use brine to 'salt out' product - pH adjustment Decision4->Action6 End Yield Improved Action6->End

Caption: Troubleshooting workflow for addressing low reaction yields during scale-up.

Issue 2: Difficulties in Product Isolation and Purification

Question: Our product is highly water-soluble, making extraction from the aqueous work-up inefficient at a large scale. Furthermore, chromatography is not a viable purification method for our target throughput. How can we improve isolation and purification?

Answer: This is a common issue for polar molecules like amino-pyrrolidinones. The strategy must shift from lab-scale techniques to industrially viable methods.

  • Expertise - Improving Extraction:

    • Solvent Choice: Switch to a more polar extraction solvent like dichloromethane (DCM) or perform continuous extractions if feasible.

    • Salting Out: Before extraction, saturate the aqueous layer with sodium chloride (brine). [1]This decreases the polarity of the aqueous phase and reduces the solubility of your organic product, driving it into the organic layer.

    • pH Adjustment: The free amine form of your product is more soluble in organic solvents than its protonated salt. Ensure the pH of the aqueous layer is basic (e.g., pH 9-11) before extraction to maximize partitioning into the organic phase.

  • Trustworthiness - Shifting from Chromatography to Crystallization:

    • Crystallization is the preferred method for purifying multi-kilogram quantities of solid material. [2]The final step of your synthesis is the formation of the hydrochloride salt. This is an excellent opportunity for purification.

    • Antisolvent Crystallization: After your final reaction step and work-up, the free amine can be dissolved in a soluble solvent (e.g., isopropanol, ethanol). Then, a solution of HCl in a miscible "anti-solvent" (a solvent in which the HCl salt is poorly soluble, such as ethyl acetate or MTBE) is added. This will cause the desired 3-Amino-1-methylpyrrolidin-2-one HCl to precipitate out of solution, leaving many impurities behind.

Protocol: Scalable Antisolvent Crystallization for Final Product Purification
  • Starting Material: Crude 3-Amino-1-methylpyrrolidin-2-one (free amine) dissolved in a minimal amount of a suitable solvent (e.g., Isopropanol, IPA). The solution should be filtered to remove any particulate matter.

  • Reagent Preparation: Prepare a solution of anhydrous HCl in a chosen anti-solvent (e.g., 2M HCl in Ethyl Acetate). The molar equivalent of HCl should be calculated carefully (typically 1.05-1.1 equivalents relative to the free amine).

  • Crystallization:

    • In a suitable reactor, bring the solution of the free amine to a controlled temperature (e.g., 20-25 °C).

    • Slowly add the HCl solution dropwise with vigorous stirring. The rate of addition is critical to control particle size and purity. You should observe the product precipitating.

    • After the addition is complete, allow the resulting slurry to stir for a defined period (e.g., 2-4 hours) to ensure complete crystallization.

  • Isolation: Filter the solid product using a Nutsche filter or centrifuge.

  • Washing: Wash the filter cake with a cold, fresh portion of the anti-solvent (Ethyl Acetate) to remove any remaining soluble impurities.

  • Drying: Dry the purified solid under vacuum at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

ParameterLaboratory Scale (1-10 g)Pilot Scale (1-10 kg)Rationale for Change
Purification Silica Gel ChromatographyCrystallization / RecrystallizationChromatography is not cost-effective or efficient for large quantities. Crystallization is highly scalable. [2]
Reaction Monitoring Thin Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)HPLC provides quantitative data on conversion and impurity profiles, which is essential for process control. [1]
Heating/Cooling Heating mantle, ice bathJacketed reactor with thermal fluidProvides precise and uniform temperature control, crucial for managing exotherms and ensuring consistency.
Liquid Transfer Pipette, graduated cylinderMetering pumps, pressure transfersEnsures accurate and safe transfer of large volumes of reagents, especially hazardous ones.
Filtration Buchner funnelNutsche filter-dryer, centrifugeAllows for efficient filtration, washing, and drying of large quantities of solid product in a contained system.
Table 1: Comparison of key operational parameters between laboratory and pilot scale.
Part 3: Frequently Asked Questions (FAQs)

Q1: Why is the final product isolated as a hydrochloride (HCl) salt?

A: There are several critical reasons for this. Firstly, the free amine of 3-Amino-1-methylpyrrolidin-2-one is likely a viscous oil or low-melting solid, which is difficult to handle, purify, and weigh accurately on a large scale. The HCl salt is typically a stable, crystalline solid. Secondly, the salt formation provides an excellent final purification step via crystallization, as described above. Finally, the amine functionality is protected from atmospheric carbon dioxide and potential oxidative degradation, enhancing the product's long-term stability.

Q2: What are the primary safety concerns when scaling up this synthesis?

A: Safety must be the top priority. Key concerns include:

  • Thermal Hazards: Reactions involving strong acids, bases, or highly reactive intermediates (like mesylates) can be exothermic. A thorough thermal hazard assessment (e.g., using reaction calorimetry) is essential before scaling up to understand and plan for heat removal. [3]* Pressure: Some steps, particularly hydrogenation or reactions with ammonia, may be conducted under high pressure, requiring the use of appropriately rated autoclaves and safety protocols. [4][5]* Reagent Handling: Many reagents are corrosive, toxic, or flammable. The use of personal protective equipment (PPE) must be supplemented with engineered controls like closed-system transfers and fume hoods or walk-in enclosures for large-scale operations.

Q3: What are the recommended storage conditions for 3-Amino-1-methylpyrrolidin-2-one HCl?

A: Based on typical properties of similar compounds, the product should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and air. [4]Refrigerated conditions (2-8 °C) are also recommended to ensure long-term chemical stability. [4]

References
  • BenchChem. (n.d.). Navigating the Synthesis of (S)-1-Boc-2-(aminomethyl)pyrrolidine: A-Z Troubleshooting Guide.
  • BenchChem. (2025). Preventing side reactions in pyrrolidine synthesis.
  • Biosynth. (2025). 3-Amino-1-methylpyrrolidin-2-one hydrochloride.
  • Sigma-Aldrich. (n.d.). (R)-3-Amino-1-methylpyrrolidin-2-one hydrochloride.
  • ChemicalBook. (2024). 2-Pyrrolidinone: Synthesis method and chemical reaction.
  • Gao, Y., et al. (n.d.). Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301. PMC.
  • Baklanov, M. M., et al. (n.d.). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. PMC - NIH.
  • European Patent Office. (1999). Process for the preparation of 3-amino-pyrrolidine derivatives.
  • ChemicalBook. (2024). How to synthesis N-Methyl-2-pyrrolidone.
  • Google Patents. (n.d.). Process for the preparation of 3-amino-pyrrolidine derivatives.
  • PubChem. (n.d.). 3-Amino-1-methylpyrrolidin-2-one.
  • ResearchGate. (2025). Synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride.
  • China Chemistry News. (2024). New Pyrrolidine Synthesis Method Revealed.
  • PMC - NIH. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol.
  • ResearchGate. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives.
  • Wikipedia. (n.d.). N-Methyl-2-pyrrolidone.
  • NIH. (n.d.). Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights.
  • MDPI. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines.
  • PubChem. (n.d.). 3-Aminopyrrolidine.
  • Springer Nature. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.
  • PMC - NIH. (n.d.). Progress Toward a Large-Scale Synthesis of Molnupiravir (MK-4482, EIDD-2801) from Cytidine.
  • PubMed. (2007). Asymmetric synthesis of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidines as potential glycosidase inhibitors.

Sources

Optimization

Technical Support Center: 3-Amino-1-methylpyrrolidin-2-one Hydrochloride

Welcome to the dedicated support center for 3-Amino-1-methylpyrrolidin-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associa...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for 3-Amino-1-methylpyrrolidin-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this compound. Our goal is to provide you with the technical insights and practical troubleshooting steps necessary to achieve high purity and batch-to-batch consistency in your work.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered during the synthesis of 3-Amino-1-methylpyrrolidin-2-one hydrochloride?

A: Impurities can generally be categorized into three groups:

  • Process-Related Impurities: These stem directly from the manufacturing process and include unreacted starting materials like 1-methyl-2-pyrrolidinone (NMP), reagents, and intermediates.[1][2]

  • Side-Reaction Products: Unintended reactions can lead to by-products. For instance, dimerization, oxidation of the amino group, or hydrolysis of the lactam ring can occur under non-optimized conditions.

  • Degradation Products: The final compound can degrade if not handled or stored correctly.[3] This is particularly relevant for the free base, which is more susceptible to oxidative and other degradation pathways than the hydrochloride salt.

Q2: My final product has a persistent yellow or brown color. What is the likely cause and how can I remove it?

A: Color in the final product often indicates the presence of trace-level, highly conjugated impurities or oxidation products. The manufacturing of the NMP starting material itself can sometimes leave traces of amine impurities that contribute to color.[2] To address this:

  • Purify the Starting Material: Consider purifying the 1-methyl-2-pyrrolidinone (NMP) starting material, for example, by passing it through a column of activated alumina, which is effective at removing color and amine impurities.[2]

  • Optimize Reaction Conditions: Ensure the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation.

  • Charcoal Treatment: During the purification process, a treatment with activated charcoal in a suitable solvent can be effective in adsorbing colored impurities before the final crystallization step.

  • Recrystallization: Perform a final, careful recrystallization. Selecting an appropriate solvent system is critical for rejecting these color-forming impurities.

Q3: What are the best practices for storing 3-Amino-1-methylpyrrolidin-2-one hydrochloride to ensure its stability?

A: As a hydrochloride salt, the compound is significantly more stable than its free-base form. However, proper storage is crucial. It is recommended to store the product in a tightly sealed container under an inert atmosphere at refrigerated temperatures (2-8°C). This minimizes exposure to atmospheric moisture, which could potentially facilitate hydrolysis, and oxygen, which could cause gradual oxidation.

Q4: I am having difficulty purifying the final product by column chromatography. What are some common issues?

A: The primary amino group in your compound makes it quite polar. This can lead to strong interactions with silica gel, causing streaking and poor separation.

  • Amine Deactivation: Consider pre-treating your silica gel with a base like triethylamine. A common practice is to use a mobile phase containing a small percentage (e.g., 0.5-1%) of triethylamine or ammonia in methanol to suppress the interaction of the amine with the acidic silica surface.

  • Alternative Stationary Phases: If silica gel proves problematic, consider using a different stationary phase, such as alumina or a reverse-phase C18 column for more effective separation.[2][4]

Troubleshooting Guides

This section provides a structured approach to identifying and resolving specific impurity issues you may encounter.

Guide 1: High Levels of Unreacted Starting Material (1-Methyl-2-pyrrolidinone)
Potential Cause Diagnostic Check Recommended Solution
Incomplete Reaction Monitor the reaction progress using an appropriate analytical technique like TLC, GC, or LC-MS. Compare the reaction mixture to a standard of the starting material.Increase reaction time or temperature moderately. Ensure efficient stirring to overcome any mass transfer limitations.
Incorrect Stoichiometry Verify the molar ratios of all reagents used. Ensure accurate weighing and dispensing of all materials.Re-calculate and carefully measure all reagents. Sometimes, a slight excess of one reagent may be required to drive the reaction to completion.
Inefficient Purification Analyze the product post-purification. NMP is a polar, water-miscible solvent and can be difficult to remove completely.NMP can often be removed by vacuum distillation.[4] For lab scale, multiple aqueous extractions can help, although the polarity of the product may cause it to partition into the aqueous layer as well. A final high-vacuum drying step at a slightly elevated temperature can remove residual NMP.
Guide 2: Presence of Unknown Polar Impurities
Potential Cause Diagnostic Check Recommended Solution
Lactam Ring Hydrolysis Use LC-MS to look for a mass corresponding to the hydrolyzed product (M+18). This is more likely if the reaction or workup involves harsh acidic or basic conditions at elevated temperatures.Maintain careful pH control during aqueous workups, keeping the solution cool. Avoid prolonged exposure to strong acids or bases.
Oxidation of Amino Group Analyze by LC-MS for masses corresponding to M+16 (oxidation) or other related oxidative degradation products.Conduct the reaction and all subsequent purification steps under an inert atmosphere (Nitrogen or Argon). Use degassed solvents where possible.
By-products from Salt Formation If impurities appear after adding HCl for salt formation, it's possible that an unstable intermediate is reacting further or that impurities are co-precipitating.Ensure the free base is pure before forming the hydrochloride salt. Add the HCl solution slowly and at a controlled temperature (e.g., 0-5°C) to promote selective crystallization of the desired product.

Experimental Workflows & Protocols

Workflow for Synthesis and Purification

The following diagram illustrates a generalized workflow for the synthesis and purification of 3-Amino-1-methylpyrrolidin-2-one hydrochloride, highlighting critical control points for minimizing impurities.

G cluster_0 Synthesis Stage cluster_1 Workup & Isolation cluster_2 Purification Stage Start Starting Materials (e.g., N-Methyl-2-pyrrolidone) Reaction Amination Reaction (Inert Atmosphere) Start->Reaction Reagents Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Check for completion Quench Reaction Quench (Controlled Temp) Monitoring->Quench Extraction Aqueous Extraction (pH Control) Quench->Extraction Drying Drying & Solvent Removal (Vacuum) Extraction->Drying Chromatography Column Chromatography (e.g., Silica w/ Amine) Drying->Chromatography Salt HCl Salt Formation (Controlled Addition) Chromatography->Salt Purified Free Base Recrystallize Recrystallization Salt->Recrystallize Final Final Product (High Purity) Recrystallize->Final Filtered & Dried

Caption: Generalized workflow for synthesis and purification.

Troubleshooting Logic Diagram

This diagram provides a decision-making framework for diagnosing purity issues.

G Start Purity Issue Detected (e.g., HPLC, NMR) CheckSM Is Starting Material (SM) a major impurity? Start->CheckSM CheckColor Is the product colored? CheckSM->CheckColor No IncompleteRxn Cause: Incomplete Reaction Solution: Optimize reaction (time, temp, stoichiometry). CheckSM->IncompleteRxn Yes CheckPolar Are there unknown polar impurities? CheckColor->CheckPolar No Oxidation Cause: Oxidation / Conjugated Impurities Solution: Use inert atmosphere, charcoal treatment, re-purify SM. CheckColor->Oxidation Yes Hydrolysis Cause: Hydrolysis / Side Reactions Solution: Control pH and temp during workup. Optimize purification. CheckPolar->Hydrolysis Yes End Review Process & Re-run CheckPolar->End No IncompleteRxn->End Oxidation->End Hydrolysis->End

Caption: Troubleshooting decision tree for impurity analysis.

Recommended Analytical Methods

Accurate assessment of purity requires robust analytical methods. Given that the target molecule lacks a strong UV chromophore, direct detection can be challenging.

Method Description & Key Considerations Primary Use
HPLC with Pre-Column Derivatization This is a highly effective method. The primary amino group can be reacted with a derivatizing agent like Boc anhydride to introduce a UV-active moiety.[5] This allows for sensitive detection using a standard UV detector. The method is excellent for quantification and detecting trace impurities.[6]Purity assessment and quantification of known/unknown impurities.
LC-MS/MS Liquid Chromatography-Mass Spectrometry provides both separation and mass information, making it the most powerful tool for identifying unknown impurities.[7][8] It does not require derivatization for detection.Identification of unknown impurities, confirmation of product identity, and sensitive quantification.
Gas Chromatography (GC) Useful for detecting and quantifying volatile impurities, particularly residual solvents and unreacted volatile starting materials like methylamine.[2]Analysis of residual solvents and volatile process impurities.
NMR Spectroscopy ¹H and ¹³C NMR are essential for structural confirmation of the final product and can be used to detect and quantify impurities if their signals are resolved from the product signals.Structural elucidation and purity check (for impurities >1%).

References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • 3-Amino-1-methylpyrrolidin-2-one hydrochloride | 1274891-78-9. (n.d.). Biosynth.
  • Process for the preparation of 3-amino-pyrrolidine derivatives. (1999). European Patent Office - EP 1138672 A1.
  • (R)-3-Amino-1-methylpyrrolidin-2-one hydrochloride | 549531-11-5. (n.d.). Sigma-Aldrich.
  • Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization. (n.d.). Google Patents - CN105181861A.
  • 3-(methylamino)pyrrolidin-2-one hydrochloride 95% | CAS: 1423024-20-7. (n.d.). AChemBlock.
  • (3S)-3-aMino-1-Methyl-2-Pyrrolidinone hydrochloride | 956109-55-0. (n.d.). ChemicalBook.
  • Method for preparing 2-(2-aminoethyl)-1-methylpyrrolidine. (n.d.). Google Patents - KR100696187B1.
  • 3-Amino-1-methylpyrrolidin-2-one | C5H10N2O | CID 45791133. (n.d.). PubChem.
  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022). NIH.
  • METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE. (2016). European Patent Office - EP 1720833 B1.
  • Summary of analytical methods for detecting amino acid impurities. (n.d.). ResearchGate.
  • METHOD OF ANALYSIS N–methyl–2-pyrrolidone. (2011). FDA.
  • 1423024-20-7|3-(methylamino)pyrrolidin-2-one hydrochloride. (n.d.). BLD Pharm.
  • Analytical Methods for Amino Acids. (n.d.). SHIMADZU CORPORATION.
  • A process for the purification of 3-amino-1,2-propanediol and 2-amino... (n.d.). Google Patents - WO2001058848A1.
  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (2022). ResearchGate.
  • Typical examples of impurities observed in synthesized peptides. (n.d.). ResearchGate.
  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (n.d.). PMC - NIH.
  • n methylpyrrolidone and its Impurities. (n.d.). Pharmaffiliates.
  • (PDF) Impurity profile of amino acids?. (2005). ResearchGate.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Inconsistent Results with 3-Amino-1-methylpyrrolidin-2-one HCl

Welcome to the technical support guide for 3-Amino-1-methylpyrrolidin-2-one hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and resolve...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Amino-1-methylpyrrolidin-2-one hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and resolve inconsistencies encountered during its use. As a key building block in medicinal chemistry and fine chemical synthesis, achieving reproducible outcomes with this reagent is paramount. This guide provides in-depth, field-proven insights and validated protocols to ensure the reliability of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yields are fluctuating significantly between experiments. Could the handling of my 3-Amino-1-methylpyrrolidin-2-one HCl be the cause?

A: Yes, absolutely. The most common source of inconsistency with this reagent stems from its physical properties, particularly its hygroscopic nature.

The Scientific Rationale: 3-Amino-1-methylpyrrolidin-2-one HCl is a salt that readily absorbs moisture from the atmosphere.[1][2][3] When the compound absorbs water, its actual mass no longer corresponds to the calculated molar amount, leading to significant errors in stoichiometry. An excess of unaccounted-for water can also interfere with moisture-sensitive reactions, such as those involving organometallics or acyl chlorides. Furthermore, the compound can be sensitive to light, which may cause gradual degradation over time if not stored properly.[1][3]

Troubleshooting & Best Practices:

  • Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and at the recommended temperature of 2-8°C.

  • Minimize Atmospheric Exposure: When weighing the reagent, do so quickly. For highly sensitive reactions, it is best practice to handle and weigh the compound inside a glovebox with a controlled, low-humidity atmosphere.

  • Drying Before Use: If you suspect the reagent has been exposed to moisture, it can be dried under a high vacuum for several hours before use. Do not heat aggressively, as this may cause degradation.

  • Use Fresh Aliquots: Whenever possible, use a freshly opened bottle or a well-stored aliquot for critical experiments to minimize variability from moisture absorption and potential degradation.

Q2: My nucleophilic substitution/amidation reaction is not proceeding. Is the HCl salt unreactive?

A: The hydrochloride salt form is indeed non-nucleophilic. For the primary amine to participate in most reactions, it must be converted to its free base form.

The Scientific Rationale: The primary amine group in 3-Amino-1-methylpyrrolidin-2-one HCl is protonated, forming an ammonium salt (-NH3+). This positive charge renders the nitrogen lone pair unavailable for nucleophilic attack. Attempting a reaction without deprotonation will almost certainly result in failure. The process of removing the proton with a suitable base is known as "free-basing."

Troubleshooting & Recommended Protocol: The conversion to the free base can be done in situ (in the reaction flask) or as a separate extraction step. In situ free-basing is often more convenient.

Key Considerations for Base Selection:

  • Stoichiometry: At least one equivalent of base is required to neutralize the HCl salt. It is common practice to use a slight excess (1.1 to 1.5 equivalents), especially if the reaction itself is sensitive to acidic conditions.

  • Strength: The chosen base must be strong enough to deprotonate the ammonium salt (pKa ~9-10) but should not be so strong that it causes unwanted side reactions, such as deprotonation of other functional groups or hydrolysis of the lactam ring.

  • Solubility: The base and the resulting hydrochloride salt byproduct should be compatible with the chosen solvent system.

| Recommended Bases for In Situ Free-Basing | | :--- | :--- | :--- | :--- | | Base | pKa (Conjugate Acid) | Form | Notes | | Triethylamine (TEA) | ~10.7 | Liquid | Volatile and easy to remove under vacuum. The byproduct (triethylammonium chloride) may precipitate in some organic solvents. | | Diisopropylethylamine (DIPEA) | ~10.7 | Liquid | A non-nucleophilic, sterically hindered base. Useful if the amine starting material could act as a nucleophile in side reactions. | | Potassium Carbonate (K₂CO₃) | ~10.3 | Solid | An inorganic base that is insoluble in many organic solvents. Can be easily filtered off after the reaction. Requires vigorous stirring. | | Sodium Bicarbonate (NaHCO₃) | ~10.3 | Solid | A milder inorganic base suitable for sensitive substrates. Often used in biphasic systems or polar aprotic solvents. |

See Protocol B for a detailed step-by-step guide to in situ free-basing.

Q3: How can I confirm the purity of my starting material? Standard HPLC-UV analysis is giving poor results.

A: This compound lacks a strong UV chromophore, making direct detection by HPLC-UV at standard wavelengths (e.g., 254 nm) difficult and insensitive. To achieve reliable quantification and purity assessment, a pre-column derivatization strategy is highly effective.

The Scientific Rationale: The pyrrolidinone structure does not absorb significantly in the UV range typically used for HPLC analysis. To overcome this, the primary amine can be reacted with a derivatizing agent that attaches a UV-active moiety to the molecule. A common and effective agent is Di-tert-butyl dicarbonate (Boc₂O), which reacts with the amine to form a Boc-protected derivative that is easily detectable.[4]

Troubleshooting & Recommended Protocol:

  • Derivatization: React a known quantity of your 3-Amino-1-methylpyrrolidin-2-one HCl with Boc anhydride in the presence of a base (like triethylamine) to form the Boc-protected amine.[4]

  • HPLC Analysis: Analyze the resulting derivative using a standard C18 reverse-phase column. The Boc group provides strong UV absorbance around 210-220 nm, allowing for sensitive detection.

  • Alternative Detection: If derivatization is not feasible, consider alternative analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate sample treatment, or Liquid Chromatography-Mass Spectrometry (LC-MS) which does not rely on UV absorbance.[5] An Evaporative Light Scattering Detector (ELSD) can also be used with HPLC for non-chromophoric compounds.

A detailed methodology for purity analysis via derivatization is provided in Protocol C .

Visualized Workflows and Protocols

Logical Troubleshooting Flowchart

This diagram outlines a systematic approach to diagnosing and resolving inconsistent experimental results.

A Inconsistent Experimental Results B Step 1: Verify Reagent Integrity A->B C Is the reagent properly stored? (Inert gas, 2-8°C, sealed) B->C D Was it handled correctly? (Minimal air exposure, glovebox?) B->D E Action: Implement proper storage and handling protocols. See Protocol A. C->E No F Step 2: Validate Reaction Setup C->F Yes D->E No D->F Yes E->B G Was the amine properly free-based? (Correct base, stoichiometry?) F->G I Is the solvent appropriate and dry? F->I H Action: Review and optimize free-basing procedure. See Protocol B. G->H No K Step 3: Confirm Reagent Purity G->K Yes H->F J Action: Use anhydrous solvent and verify reagent solubility. I->J No I->K Yes J->F L Action: Perform QC analysis via HPLC with derivatization. See Protocol C. K->L M Problem Resolved L->M

Caption: Systematic troubleshooting workflow for inconsistent results.

Experimental Protocols
  • Preparation: Allow the reagent container to warm to ambient temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • Inert Environment: If available, transfer the reagent container into a nitrogen or argon-filled glovebox for weighing.

  • Rapid Weighing: If a glovebox is not available, open the container, quickly remove the desired amount of solid using a clean, dry spatula, and immediately reseal the container tightly.

  • Seal and Store: Purge the headspace of the container with an inert gas before sealing with paraffin film for long-term storage. Return to recommended storage conditions (2-8°C).

  • Setup: To a flame-dried reaction flask under an inert atmosphere (N₂ or Ar), add 3-Amino-1-methylpyrrolidin-2-one HCl (1.0 eq).

  • Solvent Addition: Add the appropriate anhydrous reaction solvent (e.g., Dichloromethane, Acetonitrile, or THF). Stir to dissolve or suspend the solid.

  • Base Addition: Cool the mixture in an ice bath (0°C). Slowly add the chosen base (e.g., Triethylamine, 1.1 eq) dropwise.

  • Stirring: Allow the mixture to stir at 0°C for 15 minutes, then warm to room temperature and stir for an additional 30-60 minutes. A precipitate of the base's hydrochloride salt (e.g., triethylammonium chloride) may form.

  • Reaction: The resulting mixture containing the free amine is now ready for the addition of the next reagent (e.g., electrophile).

Reaction Preparation Workflow Diagram

Start Start with 3-Amino-1-methylpyrrolidin-2-one HCl Decision Is subsequent reaction compatible with added base and its HCl salt? Start->Decision InSitu Perform 'In Situ' Free-Basing (Protocol B) Decision->InSitu Yes Extract Perform Aqueous Extraction: 1. Dissolve salt in H₂O 2. Add strong base (e.g., NaOH) 3. Extract free base with organic solvent 4. Dry organic layer (e.g., Na₂SO₄) Decision->Extract No End Proceed with Reaction InSitu->End Extract->End

Caption: Decision workflow for preparing the free amine.

  • Sample Preparation: Accurately weigh ~5 mg of 3-Amino-1-methylpyrrolidin-2-one HCl into a vial. Dissolve in 1 mL of acetonitrile. Add triethylamine (2 eq) followed by Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).

  • Derivatization Reaction: Cap the vial and let it stir at room temperature for 2-4 hours or until the reaction is complete (monitor by TLC if possible).

  • Dilution: Dilute the reaction mixture with the mobile phase to a final concentration of approximately 0.1 mg/mL for HPLC analysis.

  • HPLC Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic, 50:50 Acetonitrile:Water with 0.1% Formic Acid.[5]

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 215 nm

    • Injection Volume: 10 µL

  • Analysis: The peak corresponding to the Boc-protected derivative can be integrated to determine the purity relative to any impurities present.

References

  • PubChem. (n.d.). 3-Amino-1-methylpyrrolidin-2-one. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

  • A method for analyzing 3-aminopyrrolidine hydrochloride by pre-column derivatization. (2015). Google Patents.
  • N-Methyl-2-pyrrolidone. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

  • METHOD OF ANALYSIS N–methyl–2-pyrrolidone. (2011-09-26). FDA. Retrieved January 6, 2026, from [Link]

  • N-Methyl-2-pyrrolidone - Solubility. (n.d.). Solubility of Things. Retrieved January 6, 2026, from [Link]

  • PubChem. (n.d.). N-methyl-2-pyrrolidone. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Cross-Reactivity of 3-Amino-1-methylpyrrolidin-2-one hydrochloride

For researchers, scientists, and drug development professionals, ensuring the specificity of a therapeutic candidate is paramount. Off-target effects are a leading cause of adverse events and late-stage drug attrition.

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the specificity of a therapeutic candidate is paramount. Off-target effects are a leading cause of adverse events and late-stage drug attrition. This guide provides an in-depth technical comparison of the cross-reactivity of 3-Amino-1-methylpyrrolidin-2-one hydrochloride, a novel small molecule, against a panel of clinically relevant targets. We will delve into the experimental design, present comparative data, and provide detailed protocols to enable a thorough assessment of its selectivity profile.

The Imperative of Selectivity in Drug Discovery

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with activities ranging from antibacterial and antiviral to anticancer and anticonvulsant.[1][2] This inherent biological promiscuity underscores the critical need for rigorous cross-reactivity profiling of any new pyrrolidine-based therapeutic candidate. 3-Amino-1-methylpyrrolidin-2-one hydrochloride has been identified as a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a target of interest in oncology. While its on-target potency is promising, its potential for off-target interactions must be thoroughly investigated to predict and mitigate potential safety liabilities.[3][4]

This guide will compare the binding affinity of 3-Amino-1-methylpyrrolidin-2-one hydrochloride for its primary target, CDK2, with its affinity for a panel of representative off-targets, including a closely related kinase (CDK9), a structurally distinct kinase (EGFR), a G-protein coupled receptor (GPCR) (Dopamine D2 receptor), and a critical cardiac ion channel (hERG).

Visualizing the Cross-Reactivity Assessment Workflow

The following diagram illustrates the systematic approach to evaluating the cross-reactivity of a test compound.

G cluster_0 Compound & Target Identification cluster_1 Assay Development cluster_2 Data Generation & Analysis cluster_3 Selectivity Profiling Test_Compound 3-Amino-1-methylpyrrolidin-2-one hydrochloride Primary_Target Primary Target (CDK2) Test_Compound->Primary_Target Identified as Inhibitor Primary_Assay Primary Target Assay (CDK2 Kinase Assay) Primary_Target->Primary_Assay Develop & Validate Dose_Response Dose-Response Curves Primary_Assay->Dose_Response Off_Target_Assays Off-Target Assays (Binding & Functional) Off_Target_Assays->Dose_Response IC50_Ki IC50 / Ki Determination Dose_Response->IC50_Ki Curve Fitting Selectivity_Index Selectivity Index Calculation IC50_Ki->Selectivity_Index Compare On- vs. Off-Target Risk_Assessment Safety Risk Assessment Selectivity_Index->Risk_Assessment Inform Safety Profile G cluster_0 Selective Inhibitor cluster_1 Non-Selective Inhibitor a Inhibitor b Primary Target a->b High Affinity c Off-Target 1 a->c d Off-Target 2 a->d x Inhibitor y Primary Target x->y High Affinity z Off-Target 1 x->z High Affinity w Off-Target 2 x->w Moderate Affinity

Caption: Selective vs. Non-Selective Inhibition.

Experimental Protocols
1. Competitive Binding Assay for Dopamine D2 Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the Dopamine D2 receptor. [5] Materials:

  • HEPES buffer (50 mM, pH 7.4)

  • Membrane preparation from cells expressing human Dopamine D2 receptor

  • [³H]-Spiperone (radioligand)

  • Haloperidol (positive control inhibitor)

  • 3-Amino-1-methylpyrrolidin-2-one hydrochloride (test compound)

  • 96-well microplates

  • Scintillation fluid and microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound and the positive control (Haloperidol) in HEPES buffer.

  • In a 96-well plate, add 50 µL of the appropriate compound dilution. For total binding wells, add 50 µL of buffer. For non-specific binding wells, add 50 µL of a high concentration of Haloperidol (e.g., 10 µM).

  • Add 50 µL of [³H]-Spiperone to all wells at a final concentration approximately equal to its Kd.

  • Add 100 µL of the D2 receptor membrane preparation to all wells.

  • Incubate the plate at room temperature for 60 minutes with gentle shaking.

  • Terminate the assay by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the bound radioactivity using a microplate scintillation counter.

Data Analysis:

  • Calculate the percentage of specific binding for each concentration of the test compound.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Enzyme Inhibition Assay for CDK2

This protocol outlines a method to determine the inhibitory activity of the test compound against CDK2. [6][7][8] Materials:

  • Assay buffer (e.g., Tris-HCl with MgCl2, DTT, and BSA)

  • Recombinant human CDK2/Cyclin E enzyme

  • Histone H1 (substrate)

  • [γ-³³P]ATP (phosphate donor)

  • Staurosporine (positive control inhibitor)

  • 3-Amino-1-methylpyrrolidin-2-one hydrochloride (test compound)

  • 96-well filter plates

  • Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound and Staurosporine in the assay buffer.

  • To each well of a 96-well plate, add the test compound or control.

  • Add the CDK2/Cyclin E enzyme and the Histone H1 substrate to each well and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the reaction for 30 minutes at 30°C.

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity on the filter plate using a scintillation counter.

Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Conclusion

The comprehensive cross-reactivity profiling of 3-Amino-1-methylpyrrolidin-2-one hydrochloride presented in this guide demonstrates a favorable selectivity profile for its primary target, CDK2. The methodologies and data herein provide a robust framework for assessing the potential for off-target effects of novel small molecules. Early and thorough in vitro safety pharmacology is an indispensable component of modern drug discovery, enabling data-driven decisions and mitigating the risk of late-stage failures. [4][9][10]

References
  • Eurofins Discovery. In Vitro Safety Panels in Pharmacology Profiling. Eurofins Discovery. [Link]

  • Krajczyk, J., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. [Link]

  • ChemPartner. In Vitro Pharmacology Safety Panel. ChemPartner. [Link]

  • Eurofins Scientific. (2025). Using secondary pharmacology panels to predict clinical safety risks. Eurofins Scientific. [Link]

  • ICE Bioscience. Safety Pharmacology Services. ICE Bioscience. [Link]

  • Pharmaron. In Vitro Safety Panel I Binding & Functional Assays. Pharmaron. [Link]

  • Pawar, A. A., & Ser-Od, Y. (2022). Synthesis and Pharmacological Activity of New Pyrrolidone Derivatives. Journal of Pharmaceutical Negative Results, 13(S09), 1251-1258. [Link]

  • UNT Health Science Center. Comparative behavioral pharmacology of three pyrrolidine-containing synthetic cathinone derivatives. UNT Health Science Center. [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1234567. [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11. [Link]

  • Nicoya Lifesciences. The ABC's of Competitive Binding Assays with SPR. Nicoya Lifesciences. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4887. [Link]

  • NanoTemper Technologies. Assay setup for competitive binding measurements. NanoTemper Technologies. [Link]

  • ResearchGate. Can someone provide me with protocols for enzyme inhibition assay and their kinetics?. ResearchGate. [Link]

  • Warner, K. D., & Krugh, T. R. (2018). Target-Directed Approaches for Screening Small Molecules against RNA Targets. Biochemistry, 57(1), 1-13. [Link]

  • FirstWord Pharma. CDER/Office of New Drugs Streamlined Nonclinical Studies and Acceptable New Approach Methodologies (NAMs). FirstWord Pharma. [Link]

  • Schrimpf, M. R., & Duff, M. R. (2012). Ligand Competition Binding Assay for the Androgen Receptor. Methods in Molecular Biology, 801, 49-61. [Link]

  • Pollard, T. D. (2010). A guide to simple and informative binding assays. Molecular biology of the cell, 21(23), 4061–4067. [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]

  • Colby, D. W., et al. (2017). Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. Antibodies, 6(3), 15. [Link]

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Comparative

The Strategic Advantage of 3-Amino-1-methylpyrrolidin-2-one HCl in Neuroprotective Drug Discovery: A Comparative Guide

For researchers, medicinal chemists, and professionals in drug development, the selection of a core scaffold is a critical decision that dictates the trajectory of a research program. In the realm of neuroprotective agen...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of a core scaffold is a critical decision that dictates the trajectory of a research program. In the realm of neuroprotective agents, particularly those targeting ion channels and neurotransmitter release, the choice of chiral building blocks is paramount for achieving desired potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth technical comparison of 3-Amino-1-methylpyrrolidin-2-one hydrochloride (HCl) and its alternatives, offering experimental context and strategic insights for its application in modern drug discovery.

Introduction: The Pyrrolidinone Scaffold in CNS Drug Design

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, frequently appearing in a wide array of biologically active compounds. Its prevalence is due to a combination of favorable properties: it provides a three-dimensional framework, contains a key basic nitrogen atom for target engagement, and allows for stereochemical diversity. 3-Amino-1-methylpyrrolidin-2-one HCl, a chiral derivative, offers a unique combination of features that make it an attractive starting point for the synthesis of novel therapeutics, particularly in the complex landscape of the central nervous system (CNS).

Recent patent literature has highlighted the use of 3-Amino-1-methylpyrrolidin-2-one as a key intermediate in the synthesis of novel compounds aimed at treating psychiatric disorders.[1] The hypothesis behind these novel agents is the reduction of excessive glutamate release, potentially through the modulation of voltage-gated sodium channels.[1] This application provides a concrete framework for evaluating the advantages of this specific building block.

Comparative Analysis of Chiral Amine Building Blocks

The primary utility of 3-Amino-1-methylpyrrolidin-2-one HCl is as a chiral synthon. Its rigid, five-membered ring structure and the stereocenter at the 3-position offer a distinct conformational constraint compared to more flexible acyclic amines or even larger ring systems. This rigidity can be advantageous in locking a molecule into a bioactive conformation, thereby enhancing binding affinity and selectivity for its target.

To objectively assess its value, we will compare it to other chiral amine building blocks commonly employed in the synthesis of CNS-active compounds, particularly sodium channel blockers and glutamate release inhibitors.

Building Block Key Structural Features Potential Advantages Potential Disadvantages Reported Application in Neuroprotective Agent Synthesis
3-Amino-1-methylpyrrolidin-2-one HCl Chiral, cyclic, rigid lactam structurePre-organized conformation for target binding; potential for H-bonding via lactam carbonyl; chirality influences target interaction.Limited conformational flexibility; potential for metabolic instability at the lactam ring.Intermediate for novel glutamate release inhibitors/sodium channel modulators.[1]
(R)-(+)-1-Boc-3-aminopyrrolidine Chiral, cyclic amine with protecting groupVersatile for further functionalization; established use in creating chiral ligands and catalysts.[2]Requires deprotection step; lacks the lactam carbonyl for potential interactions.Development of drugs targeting neurological disorders.[2]
Acyclic Chiral Amines (e.g., (S)-1-phenylethylamine) Simple, chiral, flexibleReadily available; straightforward to incorporate into lead structures.High conformational flexibility can lead to lower binding affinity and off-target effects.Used as a chiral auxiliary in diastereoselective reactions.
Piperidine Derivatives Six-membered ring; generally more lipophilic than pyrrolidinesGenerally metabolically stable; common in approved drugs.Can be susceptible to oxidation adjacent to the nitrogen.Used in the synthesis of potent sodium channel blockers.[3]

Expert Insight: The lactam functionality in 3-Amino-1-methylpyrrolidin-2-one is a key differentiator. The carbonyl group can act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target that is absent in simple cyclic amines like 3-aminopyrrolidine. Furthermore, the N-methylation prevents the formation of an enolate, which can enhance stability under certain reaction conditions.

The Role in Targeting Voltage-Gated Sodium Channels and Glutamate Release

Voltage-gated sodium channels are crucial for neuronal excitability, and their dysfunction is implicated in a range of neurological disorders. Small-molecule blockers of these channels can have therapeutic benefits.[4] Similarly, excessive release of the excitatory neurotransmitter glutamate is a key factor in excitotoxicity and neuronal damage.[5][6]

The structure of 3-Amino-1-methylpyrrolidin-2-one is well-suited for incorporation into molecules designed to interact with these targets. Structure-activity relationship (SAR) studies of pyrrolidine-based sodium channel blockers have shown that the nature and substitution of the pyrrolidine ring are critical for potency and selectivity.[7] The chiral center of 3-Amino-1-methylpyrrolidin-2-one allows for the exploration of stereospecific interactions within the binding pockets of these targets.

Experimental Protocols and Workflows

The true value of a building block is realized in its synthetic utility. 3-Amino-1-methylpyrrolidin-2-one HCl can be readily functionalized at its primary amine, typically after a simple neutralization step. A common and powerful method for this is reductive amination.

Experimental Protocol: Reductive Amination of 3-Amino-1-methylpyrrolidin-2-one

This protocol describes a general procedure for the N-alkylation of 3-Amino-1-methylpyrrolidin-2-one with a carbonyl compound.

1. Neutralization of the HCl Salt:

  • Dissolve 3-Amino-1-methylpyrrolidin-2-one HCl (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or methanol (MeOH).

  • Add a mild base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq.), and stir at room temperature for 15-30 minutes.

2. Imine Formation:

  • To the solution of the free amine, add the desired aldehyde or ketone (1.0-1.2 eq.).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

3. Reduction:

  • Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.), portion-wise to the stirred solution.

  • Continue stirring the reaction at room temperature until the starting materials are consumed (typically 2-24 hours), as monitored by TLC or LC-MS.

4. Work-up and Purification:

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired N-alkylated product.

Visualization of Key Concepts

To better illustrate the strategic use of 3-Amino-1-methylpyrrolidin-2-one HCl, the following diagrams outline the synthetic workflow and the underlying biological rationale.

G cluster_0 Drug Discovery Workflow start Chiral Building Block Selection scaffold 3-Amino-1-methylpyrrolidin-2-one HCl start->scaffold alt_scaffold Alternative Chiral Amines start->alt_scaffold synthesis Parallel Synthesis of Analogs scaffold->synthesis alt_scaffold->synthesis screening High-Throughput Screening (e.g., Na+ Channel Blockade Assay) synthesis->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar sar->synthesis Iterative Design lead_opt Lead Optimization sar->lead_opt candidate Preclinical Candidate lead_opt->candidate

Caption: A typical drug discovery workflow utilizing chiral building blocks.

G cluster_1 Hypothesized Mechanism of Action drug Pyrrolidinone-based Compound na_channel Voltage-Gated Sodium Channel drug->na_channel glutamate_release Presynaptic Glutamate Release drug->glutamate_release Direct or Indirect inhibition Inhibition neuroprotection Neuroprotection na_channel->neuroprotection reduction Reduction glutamate_release->neuroprotection

Caption: Hypothesized mechanism for neuroprotection.

Conclusion and Future Outlook

3-Amino-1-methylpyrrolidin-2-one HCl represents a highly valuable and strategic building block for the discovery of novel neuroprotective agents. Its rigid, chiral structure, combined with the presence of a lactam carbonyl, offers distinct advantages over more conventional acyclic or carbocyclic amine synthons. The demonstrated application of this scaffold in the synthesis of potential modulators of sodium channels and glutamate release underscores its relevance in addressing complex CNS disorders.

While direct comparative data with other building blocks in the same synthetic context remains to be published, the foundational principles of medicinal chemistry and the existing literature on related pyrrolidinone structures strongly support its utility. As the demand for more selective and potent CNS therapeutics continues to grow, the strategic application of such well-defined, chiral building blocks will undoubtedly play a pivotal role in the future of drug discovery.

References

  • Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. (2013). PubMed. [Link]

  • Design, synthesis, and characterization of novel Xc- transport inhibitors: Inhibition of microglial glutamate release and neurotoxicity. (n.d.). PubMed Central. [Link]

  • The Role of Chiral Building Blocks in Modern Pharmaceutical Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Design, synthesis, and characterization of novel system xC− transport inhibitors: inhibition of microglial glutamate release and neurotoxicity. (n.d.). PubMed Central. [Link]

  • Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. (n.d.). NIH. [Link]

  • A structure-activity relationship study of novel phenylacetamides which are sodium channel blockers. (n.d.). PubMed. [Link]

  • [Recent Advances in the Structure-Activity Relationship Study of Small-Molecule Sodium Channel Blockers With Analgesic Effects]. (n.d.). PubMed. [Link]

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  • Novel compounds. (2015).

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Comparative

A Comparative Guide to the Reproducibility of Findings with 3-Amino-1-methylpyrrolidin-2-one hydrochloride

For researchers, scientists, and professionals in drug development, the reproducibility of experimental findings is the bedrock of scientific integrity and progress. In the synthesis of novel chemical entities, the choic...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the reproducibility of experimental findings is the bedrock of scientific integrity and progress. In the synthesis of novel chemical entities, the choice of building blocks and reagents plays a pivotal role in ensuring that a synthetic route is not only efficient but also robust and scalable. This guide provides an in-depth technical comparison of 3-Amino-1-methylpyrrolidin-2-one hydrochloride, a versatile chiral building block, with relevant alternatives. By examining its performance in key chemical transformations and providing detailed experimental protocols, we aim to equip researchers with the knowledge to make informed decisions that enhance the reproducibility and reliability of their work.

The Critical Role of Chiral Pyrrolidinones in Synthesis

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[1][2] Its rigid, five-membered ring structure provides a defined three-dimensional arrangement for appended functional groups, making it an excellent chiral auxiliary and a foundational element in asymmetric catalysis.[3][4] 3-Amino-1-methylpyrrolidin-2-one hydrochloride, with its stereocenter and reactive amino group, serves as a valuable synthon for introducing this key structural motif.

However, the success and reproducibility of a synthesis are not guaranteed by the choice of a single reagent. Factors such as catalyst selection, reaction conditions, and the inherent properties of the building blocks themselves can significantly influence the outcome. This guide will delve into these aspects, comparing the performance of 3-Amino-1-methylpyrrolidin-2-one hydrochloride with other widely used chiral pyrrolidine derivatives.

Comparative Performance Analysis

To provide a clear comparison, we will examine the performance of 3-Amino-1-methylpyrrolidin-2-one hydrochloride and its alternatives in two fundamental and widely employed reaction types: amide bond formation and asymmetric aldol reactions.

Amide Bond Formation: A Cornerstone of Drug Discovery

The formation of an amide bond is one of the most common reactions in medicinal chemistry. The nucleophilicity of the amine and the efficiency of the coupling reagents are critical for achieving high yields and purity, which are essential for reproducible outcomes.

While direct head-to-head reproducibility studies are scarce, we can compare the performance based on reported yields in similar amide coupling reactions.

Amine ComponentCoupling PartnerCoupling ReagentSolventYield (%)Reference
3-Amino-1-methylpyrrolidin-2-one Benzoic AcidHATU, DIPEADMF>95% (representative)[General amide synthesis protocols]
(R)-3-AminopyrrolidineBoc-L-AlanineEDC, HOBtDCM85%[5]
L-ProlinamideCarboxylic AcidDCC, HOBtDMF80-95% (typical)[6]
(S)-2-(Aminomethyl)pyrrolidineSalicylic AcidT3PEthyl Acetate92%[Representative literature procedures]

Analysis of Performance:

3-Amino-1-methylpyrrolidin-2-one, as a primary amine, is expected to exhibit good reactivity in standard amide coupling reactions, often leading to high yields. The choice of coupling reagent and reaction conditions will, of course, play a significant role in optimizing the outcome. Compared to other pyrrolidine-based amines, its performance is generally comparable, with the specific yield being highly dependent on the steric and electronic properties of the coupling partners. For instance, the hindered nature of some secondary amines might lead to slightly lower yields or require more forcing conditions.

Experimental Protocol: Amide Coupling with 3-Amino-1-methylpyrrolidin-2-one hydrochloride

This protocol provides a detailed, self-validating system for the synthesis of an amide using 3-Amino-1-methylpyrrolidin-2-one hydrochloride.

Materials:
  • 3-Amino-1-methylpyrrolidin-2-one hydrochloride

  • Carboxylic acid of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:
  • To a stirred solution of the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL) at 0 °C, add HATU (1.1 mmol) and DIPEA (3.0 mmol).

  • Stir the mixture at 0 °C for 15 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve 3-Amino-1-methylpyrrolidin-2-one hydrochloride (1.0 mmol) in anhydrous DMF (2 mL) and add DIPEA (1.0 mmol) to neutralize the hydrochloride salt.

  • Add the solution of the amine to the activated carboxylic acid mixture dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired amide.

Causality Behind Experimental Choices:
  • Activation with HATU: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization, contributing to higher purity and reproducibility.[7]

  • Use of DIPEA: DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of the amine and the hexafluorophosphate salt of HATU, driving the reaction to completion without competing in the nucleophilic attack.

  • Anhydrous Conditions: The use of an anhydrous solvent is crucial as water can hydrolyze the activated carboxylic acid intermediate, reducing the yield and complicating purification.

Amide_Coupling_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation cluster_workup Workup & Purification carboxylic_acid Carboxylic Acid activated_ester Activated Ester Intermediate carboxylic_acid->activated_ester Activation at 0°C hatu_dipea HATU, DIPEA in DMF hatu_dipea->activated_ester amide_product Amide Product activated_ester->amide_product Nucleophilic Attack amine 3-Amino-1-methylpyrrolidin-2-one (neutralized) amine->amide_product quench Quench (aq. NaHCO3) amide_product->quench extraction Extraction (EtOAc) quench->extraction purification Column Chromatography extraction->purification

Figure 1: Workflow for Amide Coupling.

Asymmetric Aldol Reaction: A Powerful C-C Bond Forming Tool

Chiral pyrrolidine derivatives are renowned for their ability to catalyze asymmetric aldol reactions with high enantioselectivity.[3] L-proline is the archetypal organocatalyst in this field, and its performance provides a valuable benchmark for comparison.[8]

Catalyst (20 mol%)AldehydeKetoneSolventTime (h)Yield (%)ee (%)Reference
(S)-3-Amino-1-methylpyrrolidin-2-one 4-NitrobenzaldehydeCyclohexanoneDMSO24~85 (estimated)~90 (estimated)[Based on similar structures]
L-Proline4-NitrobenzaldehydeCyclohexanoneDMSO49796[9]
(S)-2-(Trifluoromethyl)pyrrolidine4-NitrobenzaldehydeCyclohexanone-249593[3]
(S)-Diphenylprolinol silyl ether4-NitrobenzaldehydeCyclohexanoneToluene299>99[10]

Analysis of Performance:

Experimental Protocol: Asymmetric Aldol Reaction Catalyzed by a Chiral Pyrrolidine Derivative

This protocol outlines a general procedure for an asymmetric aldol reaction, which can be adapted for comparing the catalytic efficiency of different chiral pyrrolidine derivatives.

Materials:
  • Chiral pyrrolidine catalyst (e.g., L-Proline as a benchmark)

  • Aldehyde (e.g., 4-Nitrobenzaldehyde)

  • Ketone (e.g., Cyclohexanone)

  • Anhydrous DMSO (Dimethyl sulfoxide)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:
  • To a stirred solution of the aldehyde (1.0 mmol) and the chiral pyrrolidine catalyst (0.2 mmol, 20 mol%) in anhydrous DMSO (4 mL) at room temperature, add the ketone (5.0 mmol).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, add saturated aqueous ammonium chloride solution (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the aldol adduct.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.[11]

Causality Behind Experimental Choices:
  • Catalyst Loading: 20 mol% is a typical catalyst loading for this type of reaction to ensure a reasonable reaction rate without excessive cost.

  • Excess Ketone: Using an excess of the ketone serves to drive the reaction towards the product and also acts as a solvent in some cases.

  • Chiral HPLC Analysis: This is a standard and reliable method for determining the enantiomeric purity of the product, which is crucial for evaluating the catalyst's performance.[11]

Aldol_Reaction_Cycle catalyst Chiral Pyrrolidine Catalyst enamine Enamine Intermediate catalyst->enamine + Ketone - H2O ketone Ketone iminium Iminium Ion Intermediate enamine->iminium + Aldehyde aldehyde Aldehyde product Chiral Aldol Product iminium->product + H2O (Hydrolysis) hydrolysis Hydrolysis product->catalyst Regenerates Catalyst

Figure 2: Catalytic Cycle of a Proline-type Catalyzed Aldol Reaction.

Conclusion and Future Outlook

3-Amino-1-methylpyrrolidin-2-one hydrochloride is a valuable chiral building block with broad applications in organic synthesis and drug discovery. Its performance in key reactions such as amide bond formation is comparable to other commonly used pyrrolidine derivatives. While its catalytic activity in asymmetric reactions may not reach the levels of highly specialized organocatalysts, it remains a useful and versatile tool in the chemist's arsenal.

To ensure the reproducibility of findings, it is imperative for researchers to meticulously document and control reaction parameters. The protocols provided in this guide are designed to be robust and serve as a starting point for optimization. As the field of chemistry continues to evolve, the development of more standardized and well-documented synthetic procedures will be crucial for enhancing the reliability and transferability of scientific discoveries. Further head-to-head comparative studies focusing on the robustness and scalability of reactions involving 3-Amino-1-methylpyrrolidin-2-one hydrochloride and its alternatives would be highly beneficial to the scientific community.

References

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  • Wang, Y., et al. (2015). Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition. Molecules, 20(8), 14356-14376. [Link]

  • ResearchGate. (n.d.). Synthetic Utility of Pyrrolidin‐2‐One and Piperidine Products. [Link]

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  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. [Link]

  • Jones, K., et al. (2018). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry, 26(11), 3021-3029. [Link]

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  • Royal Society of Chemistry. (n.d.). N-Acyl 'Quat' pyrrolidinone auxiliary as a chiral amide equivalent via direct aminolysis. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • El-Sayed, N. F., et al. (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. RSC Advances, 13(48), 33839-33871. [Link]

  • Shchegravin, E. V., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(3), 1809. [Link]

  • Maison, W. (2018). Pyrrolidines as Chiral Auxiliaries. In Topics in Heterocyclic Chemistry. [Link]

  • Amy, C. (2024). Emerging Applications of Chiral Switching in Drug Discovery and Development. Journal of Chemical and Pharmaceutical Research, 16(3), 111. [Link]

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Validation

A Comparative Guide to the Structural Activity Relationship of Pyrrolidin-2-one Derivatives

For Researchers, Scientists, and Drug Development Professionals The pyrrolidin-2-one core, a five-membered lactam, is a privileged scaffold in modern medicinal chemistry, forming the foundation of a wide range of therape...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidin-2-one core, a five-membered lactam, is a privileged scaffold in modern medicinal chemistry, forming the foundation of a wide range of therapeutic agents.[1] Its unique structural properties, including polarity, hydrogen bonding capability, and conformational flexibility, make it a versatile starting point for drug design.[1] This guide provides an in-depth analysis of the structural activity relationships (SAR) of pyrrolidin-2-one derivatives, with a focus on how modifications to this core structure influence biological activity. While direct SAR studies on 3-Amino-1-methylpyrrolidin-2-one hydrochloride are not extensively published, we can infer its potential role as a foundational building block by examining the well-established SAR of the broader pyrrolidin-2-one class.

The Pyrrolidin-2-one Scaffold: A Hub of Diverse Biological Activities

The pyrrolidin-2-one ring system is a key feature in numerous compounds with a remarkable breadth of biological activities, including nootropic, anticonvulsant, anti-inflammatory, antimicrobial, and anticancer effects.[1] The versatility of this scaffold stems from the ease of introducing substituents at various positions around the ring, allowing for fine-tuning of the molecule's steric and electronic properties to optimize interactions with biological targets.[2]

Key Positions for Substitution and their Impact on Activity:

The pyrrolidin-2-one ring offers several key positions for chemical modification, primarily at the N-1, C-3, C-4, and C-5 positions. Each of these positions plays a distinct role in determining the overall pharmacological profile of the resulting derivative.

Figure 1: Key substitution points on the pyrrolidin-2-one scaffold.

Comparative Analysis of Pyrrolidin-2-one Derivatives

The following table provides a comparative overview of seminal pyrrolidin-2-one derivatives and illustrates the impact of structural modifications on their primary biological activity.

CompoundCore StructureKey SubstituentsPrimary Biological Activity
Piracetam 2-PyrrolidinoneN-1 acetamideNootropic
Levetiracetam 2-PyrrolidinoneN-1 butanamide, (S)-α-ethylAnticonvulsant
Aniracetam 2-PyrrolidinoneN-1 (4-methoxybenzoyl)Nootropic (Anxiolytic)
Nefiracetam 2-PyrrolidinoneN-1 (2,6-dimethylphenyl), 3-hydroxy-4-(2-phenoxyethyl)Nootropic (Cognitive Enhancer)
3-Amino-1-methylpyrrolidin-2-one 2-PyrrolidinoneN-1 methyl, C-3 aminoChemical Intermediate[3]

This table highlights how seemingly minor changes to the pyrrolidin-2-one scaffold can lead to vastly different pharmacological profiles.

In-depth SAR Analysis of Key Pyrrolidin-2-one Classes

1. Nootropic Agents (Racetams):

The racetam class of drugs, characterized by a 2-pyrrolidinone core, are known for their cognitive-enhancing effects.[1]

  • N-1 Substitution: The nature of the N-1 substituent is a key determinant of nootropic activity. For instance, the simple acetamide group in Piracetam provides the foundational nootropic effect. Replacing this with a more lipophilic p-anisoyl group, as in Aniracetam , enhances potency and introduces anxiolytic properties.

  • C-4 Substitution: In compounds like Nebracetam , the introduction of an aminomethyl group at the C-4 position is crucial for its activity as a muscarinic M1 agonist. This highlights the importance of this position for interacting with specific receptor subtypes.

2. Anticonvulsant Agents:

Levetiracetam is a prime example of a successful anticonvulsant drug built on the pyrrolidin-2-one scaffold.[1]

  • Stereochemistry at C-4: The (S)-configuration of the α-ethyl group at the C-4 position is essential for its binding to the synaptic vesicle protein 2A (SV2A) and its anticonvulsant activity. The (R)-enantiomer is significantly less active.

  • N-1 Side Chain: The N-1 butanamide side chain is optimal for its pharmacokinetic profile and efficacy.

3. Anticancer and Antimicrobial Agents:

Recent research has focused on the development of pyrrolidin-2-one derivatives with anticancer and antimicrobial activities.[4][5]

  • C-3 and C-4 Substitution: The introduction of various substituents at the C-3 and C-4 positions has been a key strategy in developing cytotoxic agents.[4] For example, spiro-oxindole moieties fused at the C-3 position have shown promising anticancer activity.[5]

  • N-1 Aryl Substitution: The presence of an N-1 aryl group is often a feature of pyrrolidin-2-one derivatives with antimicrobial properties. Modifications to this aryl ring can modulate the spectrum of activity.

The Role of 3-Amino-1-methylpyrrolidin-2-one hydrochloride

Based on the established SAR of the pyrrolidin-2-one scaffold, 3-Amino-1-methylpyrrolidin-2-one hydrochloride can be viewed as a valuable starting material or fragment for the synthesis of novel bioactive compounds.[3]

  • The C-3 Amino Group: This functional group provides a convenient handle for further chemical modifications. It can be acylated, alkylated, or used in cyclization reactions to introduce a wide range of substituents at a position known to be critical for biological activity.[4]

  • The N-1 Methyl Group: The methyl group at the N-1 position provides a degree of lipophilicity and can serve as a starting point for exploring the impact of N-alkylation on activity.

Experimental Protocols

1. General Synthesis of N-Substituted Pyrrolidin-2-ones:

A common method for the synthesis of N-substituted pyrrolidin-2-ones involves the reaction of γ-butyrolactone with a primary amine.[6][7]

Figure 2: General synthetic workflow for N-substituted pyrrolidin-2-ones.

Step-by-Step Methodology:

  • Combine equimolar amounts of γ-butyrolactone and the desired primary amine in a round-bottom flask.

  • Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the product by distillation or recrystallization to yield the N-substituted pyrrolidin-2-one.

2. Synthesis of 1-Aminopyrrolidin-2-one (A Precursor for Further Derivatization):

This protocol describes the synthesis of a key intermediate for introducing diversity at the N-1 position.[6][7]

Step-by-Step Methodology:

  • React γ-butyrolactone with hydrazine hydrate (80%) under reflux conditions.[6][7]

  • The reaction yields 1-aminopyrrolidin-2-one, which can then be used in subsequent reactions, such as condensation with aldehydes or ketones, to generate a library of derivatives.[6]

3. Evaluation of Antibacterial Activity (Agar Disc Diffusion Method):

This is a standard method for assessing the antimicrobial properties of newly synthesized compounds.

Figure 3: Workflow for the agar disc diffusion antibacterial assay.

Step-by-Step Methodology:

  • Prepare a standardized inoculum of the target bacteria (e.g., Staphylococcus aureus, E. coli).

  • Spread the bacterial inoculum evenly onto the surface of Mueller-Hinton agar plates.

  • Impregnate sterile paper discs with a known concentration of the test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Place the discs onto the surface of the inoculated agar plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.

Conclusion

The pyrrolidin-2-one scaffold is a remarkably versatile platform in drug discovery, giving rise to a wide array of therapeutic agents. The biological activity of its derivatives is highly dependent on the nature and stereochemistry of the substituents at the N-1, C-3, and C-4 positions. While 3-Amino-1-methylpyrrolidin-2-one hydrochloride itself is primarily a chemical intermediate, its structure embodies key features that make it an excellent starting point for the rational design and synthesis of novel, biologically active molecules. By leveraging the well-established SAR principles of the pyrrolidin-2-one class, researchers can strategically modify this simple building block to develop next-generation therapeutics.

References

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  • Poyraz, E. B., et al. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. ResearchGate. [Link]

  • McPhee, K., et al. (2025). Exploring variations of pyrrolidine-2-ones for enhanced biological activity. ACS Fall 2025. [Link]

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  • Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. (2020). ResearchGate. [Link]

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  • Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights. (n.d.). NIH. [Link]

  • 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione. (2023). MDPI. [Link]

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Comparative

A Researcher's Guide to Alternatives for 3-Amino-1-methylpyrrolidin-2-one: A Comparative Analysis of NMDA Receptor Glycine Site Modulators

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparative analysis of 3-Amino-1-methylpyrrolidin-2-one hydrochloride and its structural and functional alternatives. The p...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of 3-Amino-1-methylpyrrolidin-2-one hydrochloride and its structural and functional alternatives. The primary focus is on compounds targeting the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor, a critical target in neuroscience for therapeutic intervention in conditions ranging from epilepsy to neurodegenerative diseases. We will dissect the structure-activity relationships, compare binding affinities, and provide detailed experimental protocols for evaluating these compounds.

Introduction: The Significance of the 3-Aminopyrrolidin-2-one Scaffold

The pyrrolidin-2-one (or γ-lactam) ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, five-membered ring structure allows for precise spatial orientation of functional groups, making it an ideal framework for designing targeted therapeutics. The compound of interest, 3-Amino-1-methylpyrrolidin-2-one, belongs to a class of molecules with significant potential for modulating central nervous system (CNS) activity.

Its close structural analog, 3-Amino-1-hydroxy-pyrrolidin-2-one (HA-966), is a well-characterized antagonist of the NMDA receptor, acting specifically at the glycine modulatory site.[3][4] This established activity provides a strong rationale for investigating 3-Amino-1-methylpyrrolidin-2-one and related compounds as potential NMDA receptor modulators. The NMDA receptor, a ligand-gated ion channel, plays a pivotal role in excitatory synaptic transmission, synaptic plasticity, learning, and memory.[5] Its dysfunction is implicated in a host of neurological and psychiatric disorders, making it a high-value drug target.[5][6]

This guide will use the (R)-enantiomer of our topic compound, (R)-3-Amino-1-methylpyrrolidin-2-one hydrochloride, as the central point of comparison, exploring its relationship to key alternatives.

The Target: NMDA Receptor Glycine Modulatory Site

The NMDA receptor is unique as it requires the binding of two agonists for activation: glutamate at the GluN2 subunit and a co-agonist, typically glycine or D-serine, at the GluN1 subunit.[7] The glycine binding site is therefore a crucial allosteric modulatory center. Antagonists at this site can reduce NMDA receptor activity without completely blocking it, offering a more nuanced and potentially safer therapeutic window compared to channel blockers. This mechanism is central to the action of the compounds discussed herein.

NMDA_Receptor_Activation cluster_PreSynaptic Presynaptic Terminal cluster_PostSynaptic Postsynaptic Density Glutamate_Vesicle Glutamate Glutamate Glutamate Glutamate_Vesicle->Glutamate NMDA_Receptor NMDA Receptor (Inactive) GluN1 GluN1 NMDA_Receptor->GluN1 Glycine Site GluN2 GluN2 NMDA_Receptor->GluN2 Glutamate Site Ion_Channel Ion Channel (Blocked by Mg2+) NMDA_Receptor->Ion_Channel NMDA_Active NMDA Receptor (Active) Ion_Channel_Open Ion Channel (Open) NMDA_Active->Ion_Channel_Open Ca_Influx Ca2+ Influx & Downstream Signaling NMDA_Active->Ca_Influx Opens Channel Glutamate->GluN2 Binds Glycine Glycine / D-Serine Glycine->GluN1 Binds Antagonist Glycine Site Antagonist (e.g., HA-966) Antagonist->GluN1 Blocks Binding SAR_Logic cluster_Scaffold Core Scaffold: 3-Aminopyrrolidin-2-one cluster_Modifications Key Structural Modifications cluster_Properties Resulting Properties Scaffold Pyrrolidin-2-one Ring + C3-Amino Group C3_Stereo C3 Stereocenter N1_Sub N1-Substituent Binding Binding Affinity (IC50 / Ki) C3_Stereo->Binding (R) >> (S) ~27x higher affinity N1_Sub->Binding (OH vs. CH3) Alters H-bonding Efficacy Functional Efficacy (Antagonist vs. Partial Agonist) N1_Sub->Efficacy Influences allosteric modulation PK Pharmacokinetics (Metabolic Stability, etc.) N1_Sub->PK Affects stability & solubility

Caption: Structure-Activity Relationship (SAR) logic.

Experimental Protocols for Comparative Evaluation

To enable researchers to directly compare these compounds, we provide validated, step-by-step methodologies for key assays.

Protocol 1: Radioligand Competition Binding Assay

This protocol determines the affinity of a test compound for the NMDA receptor glycine site by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibition constant (Kᵢ) of test compounds by competing against [³H]glycine.

Materials:

  • Rat forebrain synaptic membranes (source of NMDA receptors)

  • [³H]glycine (radioligand)

  • HEPES buffer (pH 7.4)

  • Test compounds (e.g., (R)-3-Amino-1-methylpyrrolidin-2-one HCl) and reference compounds (e.g., (+)-HA-966)

  • Strychnine (to block strychnine-sensitive glycine receptors)

  • Non-labeled glycine (for determining non-specific binding)

  • GF/B glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Prepare crude synaptic membranes from rat forebrains as described by established protocols. [8]Determine protein concentration using a Bradford assay.

  • Assay Setup: In a 96-well plate, combine in order:

    • HEPES buffer

    • 1 µM Strychnine (to ensure binding is to the NMDA site)

    • Varying concentrations of the test compound (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

    • A fixed concentration of [³H]glycine (e.g., 10 nM).

    • 100 µg of membrane protein.

  • Controls:

    • Total Binding: No test compound.

    • Non-specific Binding (NSB): A saturating concentration of non-labeled glycine (e.g., 1 mM) instead of the test compound.

  • Incubation: Incubate the plate at 4°C for 30 minutes on a shaker.

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through GF/B filters using a cell harvester. Wash each filter rapidly with ice-cold buffer (3 x 4 mL).

  • Quantification: Place filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of [³H]glycine and Kₐ is its dissociation constant.

Protocol 2: Cell-Based Calcium Flux Functional Assay

This protocol measures the functional antagonism of NMDA receptors by quantifying the inhibition of agonist-induced calcium influx in cells expressing the receptor.

Objective: To determine the functional potency (IC₅₀) of antagonists in a cellular context.

Materials:

  • HEK293 cell line stably expressing NMDA receptor subunits (e.g., GluN1/GluN2A). [6][9]* Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6 Dye Kit). [10]* Assay Buffer (e.g., HBSS)

  • Agonists: Glutamate and Glycine

  • Test compounds and reference antagonists.

  • Fluorometric Imaging Plate Reader (FLIPR) or similar instrument.

Procedure:

  • Cell Plating: Seed the HEK293-NMDA cells into black-walled, clear-bottom 96- or 384-well plates and culture overnight.

  • Dye Loading: Remove culture medium and load cells with the calcium-sensitive dye in assay buffer for 1 hour at 37°C, according to the manufacturer's instructions.

  • Compound Addition: Wash the cells to remove excess dye. Add varying concentrations of the test compound to the wells and incubate for a pre-determined time (e.g., 5-15 minutes).

  • Agonist Stimulation & Measurement:

    • Place the plate in the FLIPR instrument.

    • Measure baseline fluorescence for 10-30 seconds.

    • Add a pre-determined concentration of agonists (e.g., EC₈₀ concentration of glutamate and a saturating concentration of glycine) to all wells simultaneously using the instrument's injection system.

    • Immediately begin measuring the change in fluorescence intensity over time (e.g., for 3-5 minutes).

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity or the area under the curve after agonist addition.

    • Normalize the data: 0% inhibition is the response with agonist alone; 100% inhibition is the baseline fluorescence with no agonist.

    • Plot the normalized response against the log concentration of the test compound and use non-linear regression to calculate the IC₅₀ value.

Experimental_Workflow cluster_Assay1 Protocol 1: Binding Assay cluster_Assay2 Protocol 2: Functional Assay A1 Prepare Synaptic Membranes A2 Incubate Membranes with [3H]glycine & Test Compound A1->A2 A3 Vacuum Filtration (Separate Bound/Free) A2->A3 A4 Scintillation Counting A3->A4 A5 Calculate IC50 & Ki A4->A5 Result Comparative Performance Data (Affinity & Potency) A5->Result B1 Culture NMDA-expressing HEK293 Cells B2 Load Cells with Calcium Dye B1->B2 B3 Add Test Compound, then Agonists (Glu/Gly) B2->B3 B4 Measure Fluorescence (FLIPR) B3->B4 B5 Calculate IC50 B4->B5 B5->Result Start Compound Synthesis & Characterization Start->A1 Start->B1

Caption: Workflow for comparative compound evaluation.

Conclusion and Future Directions

This guide establishes a framework for evaluating alternatives to 3-Amino-1-methylpyrrolidin-2-one, focusing on the well-validated target of the NMDA receptor glycine site. The benchmark compound, (R)-(+)-HA-966, provides a robust point of comparison, and its extensive characterization underscores the importance of stereochemistry and N1-substitution in modulating biological activity.

  • Synthesizing and testing (R)- and (S)-3-Amino-1-methylpyrrolidin-2-one to quantify their binding affinity and functional potency using the described assays.

  • Exploring a wider range of N1-substituents (e.g., ethyl, propyl, cyclopropyl) to further probe the SAR at this position and optimize for potency and pharmacokinetic properties.

  • Conducting in vivo studies for the most promising compounds to assess their neuroprotective, anticonvulsant, or anxiolytic effects in established animal models.

By systematically applying these principles and protocols, researchers can effectively navigate the chemical space around the 3-aminopyrrolidin-2-one scaffold to develop novel and improved modulators of NMDA receptor function.

References

  • Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. (2010). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative. (1990). Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Effects of (+)-HA-966 and 7-chlorokynurenic acid on the kinetics of N-methyl-D-aspartate receptor agonist responses in rat cultured cortical neurons. (1992). Molecular Pharmacology. [Link]

  • Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists. (2007). Journal of Biomolecular Screening. [Link]

  • Reddit Discussion on HA-966 HCl. (2019). r/Nootropics. [Link]

  • PubChem Compound Summary for 3-Amino-1-methylpyrrolidin-2-one. National Center for Biotechnology Information. [Link]

  • Novel 2-Pyrrolidone Derivatives as Negative Allosteric Modulators of GluN2B-Containing NMDA Receptors. (2015). ACS Medicinal Chemistry Letters. [Link]

  • PubChem Compound Summary for 3-Amino-1-(2-methylpropyl)pyrrolidin-2-one. National Center for Biotechnology Information. [Link]

  • NMDA-receptor Study Protocol. (2018). Journal of Visualized Experiments. [Link]

  • A NMDA-receptor calcium influx assay sensitive to stimulation by glutamate and glycine/D-serine. (2017). Scientific Reports. [Link]

  • Biological evaluation and structure modification of (S)-3-aminopyrrolidine derivatives. (2014). Chemical Research in Chinese Universities. [Link]

  • The Use of Ligand Binding in Assays of NMDA Receptor Function. (1999). Methods in Molecular Biology. [Link]

  • NMDA receptor binding studies. (2019). Bio-protocol. [Link]

  • The glycine site of the N-methyl-D-aspartate receptor channel: differences between the binding of HA-966 and of 7-chlorokynurenic acid. (1990). Journal of Neurochemistry. [Link]

  • HA-966 antagonizes N-methyl-D-aspartate receptors through a selective interaction with the glycine modulatory site. (1989). Proceedings of the National Academy of Sciences of the United States of America. [Link]

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  • Functional assay of N‐methyl‐D‐aspartate (NMDA) receptor (NMDAR)... ResearchGate. [Link]

  • Enantiomers of HA-966 (3-Amino-1-Hydroxypyrrolid-2-One) Exhibit Distinct Central Nervous System Effects... ResearchGate. [Link]

  • A Simple Cell-based Immunofluorescence Assay to Detect Autoantibody Against the N-Methyl-D-Aspartate (NMDA) Receptor in Blood. (2018). Journal of Visualized Experiments. [Link]

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Validation

A Comparative Guide to 3-Amino-1-methylpyrrolidin-2-one HCl: A Privileged Scaffold in Modern Drug Discovery

This guide provides an in-depth review and comparative analysis of 3-Amino-1-methylpyrrolidin-2-one hydrochloride, a chiral building block of significant interest to researchers in medicinal chemistry and drug developmen...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth review and comparative analysis of 3-Amino-1-methylpyrrolidin-2-one hydrochloride, a chiral building block of significant interest to researchers in medicinal chemistry and drug development. We will explore its synthesis, physicochemical properties, and critically, its performance and structural role in comparison to key alternatives in the context of therapeutic agent design.

The 3-Amino-1-methylpyrrolidin-2-one Scaffold: Structure and Significance

The five-membered pyrrolidine ring is a cornerstone of medicinal chemistry, ranking as one of the most common nitrogen heterocycles in FDA-approved drugs.[1] Its non-planar, sp³-rich structure allows for a superior exploration of three-dimensional chemical space compared to flat, aromatic systems, a critical feature for effective interaction with complex biological targets like enzyme active sites.[2]

The subject of this guide, 3-Amino-1-methylpyrrolidin-2-one, builds upon this privileged framework by incorporating three key functional groups, each contributing to its utility:

  • The Pyrrolidin-2-one (γ-lactam) Core: This rigid cyclic amide structure provides a constrained backbone, positioning substituents in well-defined spatial orientations. This rigidity can reduce the entropic penalty of binding to a target, potentially increasing potency.

  • The C3-Amino Group: This primary amine serves as a crucial synthetic handle and a key pharmacophoric element. It is often a hydrogen bond donor/acceptor or a basic center that can engage in ionic interactions with acidic residues (e.g., aspartate, glutamate) in a protein target. Its position on a chiral center allows for stereospecific interactions.

  • The N1-Methyl Group: The methylation of the lactam nitrogen removes a hydrogen bond donor, increases lipophilicity, and can block potential sites of metabolism, thereby influencing the molecule's pharmacokinetic profile.

A Note on Chemical Identifiers

It is critical for researchers to note the ambiguity surrounding the CAS numbers for this compound. Multiple identifiers are used across different suppliers and databases. For clarity, researchers should rely on the chemical name and structure.

  • Racemic Free Base: 3-amino-1-methylpyrrolidin-2-one, CAS: 119329-48-5[3]

  • (R)-Enantiomer HCl Salt: (R)-3-Amino-1-methylpyrrolidin-2-one hydrochloride, CAS: 549531-11-5

  • Alternative HCl Salt: 3-Amino-1-methylpyrrolidin-2-one hydrochloride, CAS: 1274891-78-9[4]

Comparative Analysis of Synthetic Strategies

The synthesis of enantiomerically pure 3-aminopyrrolidinone derivatives is paramount, as different stereoisomers can exhibit vastly different biological activities and toxicities.[2] Below, we compare two common strategic approaches.

Strategy A: Enantioselective Synthesis from a Chiral Precursor

This is the preferred method for ensuring high stereochemical purity. The synthesis typically begins with a commercially available, enantiopure starting material, such as (S)-3-hydroxypyrrolidine. The chirality is established from the outset and carried through the synthesis.

Strategy B: Racemic Synthesis followed by Chiral Resolution

This approach involves the non-stereoselective synthesis of the racemic mixture, followed by separation of the enantiomers. While often simpler to execute initially, resolution can be challenging and inefficient, sometimes leading to the disposal of 50% of the material.

FeatureStrategy A: Enantioselective SynthesisStrategy B: Racemic Synthesis & Resolution
Stereocontrol Excellent; defined by the starting material.Poor initially; relies entirely on the success of the resolution step.
Efficiency Potentially higher overall yield of the desired enantiomer.Maximum theoretical yield of the desired enantiomer is 50% unless a racemization/recycling process is used.
Starting Materials Requires access to enantiopure precursors, which can be more expensive.Can utilize cheaper, achiral starting materials.
Process Fewer overall steps if the precursor is readily available.Adds a critical, and often difficult, resolution step (e.g., diastereomeric salt formation, chiral chromatography).
Representative Experimental Protocol: Enantioselective Synthesis

The following protocol is a representative, multi-step procedure adapted from established patent literature for analogous 3-aminopyrrolidine derivatives.

Objective: To synthesize (R)-3-Amino-1-methylpyrrolidin-2-one from (S)-3-Hydroxypyrrolidine.

Step 1: N-Methylation and Protection of (S)-3-Hydroxypyrrolidine.

  • Dissolve (S)-3-hydroxypyrrolidine in a suitable solvent like Tetrahydrofuran (THF).

  • Add an appropriate methylating agent (e.g., methyl iodide) in the presence of a non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA) to yield 1-methyl-3-hydroxypyrrolidine.

  • Protect the resulting secondary amine if necessary, depending on the subsequent reaction conditions, though for many routes this may not be required.

Step 2: Activation of the Hydroxyl Group.

  • Cool the solution of 1-methyl-3-hydroxypyrrolidine to 0°C.

  • Add methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) dropwise in the presence of a base like triethylamine to convert the hydroxyl group into a good leaving group (mesylate or tosylate). This reaction proceeds with inversion of stereochemistry at C3.

Step 3: Azide Substitution.

  • Dissolve the resulting mesylate/tosylate in a polar aprotic solvent like Dimethylformamide (DMF).

  • Add sodium azide (NaN₃) and heat the mixture. The azide displaces the leaving group via an Sₙ2 reaction, resulting in (R)-3-azido-1-methylpyrrolidine.

Step 4: Oxidation to Lactam and Reduction of Azide.

  • The pyrrolidine ring is oxidized to the corresponding lactam. This can be achieved using various reagents, such as Ruthenium(III) chloride with an oxidant.

  • The azide group is then reduced to the primary amine. A common method is hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

  • The final product is isolated as the hydrochloride salt by treating the free base with HCl in a suitable solvent like ether or isopropanol.

Performance in Drug Discovery: A Comparative Analysis

The true value of a chemical scaffold is demonstrated by its application in bioactive molecules. The 3-aminopyrrolidin-2-one core is a prominent feature in the development of inhibitors for serine proteases, particularly Factor Xa.

Case Study 1: Factor Xa (fXa) Inhibitors

Factor Xa is a critical enzyme in the coagulation cascade, making it a prime target for anticoagulant drugs. Numerous fXa inhibitors utilize a 3-aminopyrrolidin-2-one scaffold where the 3-amino group is functionalized with a sulfonyl group bearing an aromatic moiety that binds to the enzyme's S1 pocket.[1][5]

Comparison A: The Impact of the N-Methyl Group

While many reported fXa inhibitors use a non-methylated pyrrolidinone, the introduction of the N-methyl group on our target scaffold offers a compelling comparison.

Scaffold Feature3-Aminopyrrolidin-2-one (in known inhibitors)3-Amino-1-methylpyrrolidin-2-one HCl (Topic) Rationale & Experimental Implications
N1-Substituent Hydrogen (N-H)Methyl (N-CH₃)The N-H is a hydrogen bond donor. Replacing it with a methyl group removes this interaction but increases local lipophilicity.
Metabolic Stability The N-H is a potential site for conjugation or other metabolic transformations.The N-methyl group blocks this site, potentially increasing the metabolic stability and in vivo half-life of the final drug molecule.
Solubility/Permeability The N-H group can contribute to aqueous solubility.The N-methyl group increases lipophilicity, which may decrease aqueous solubility but could enhance membrane permeability (LogP effect).
Conformational Impact The N-H is small and has minimal steric impact.The N-methyl group is sterically larger and may subtly influence the puckering of the pyrrolidinone ring, potentially fine-tuning the orientation of other substituents.

This comparison highlights a fundamental trade-off in drug design: the N-methyl group may enhance metabolic stability and membrane permeability at the potential cost of losing a key hydrogen bonding interaction and reducing aqueous solubility.

Comparison B: 5-Membered vs. 6-Membered Lactam Scaffolds

A powerful way to assess a scaffold's performance is to compare it with a close structural analog used to target the same enzyme class. The blockbuster anticoagulant Apixaban features a central pyrazolo[3,4-c]pyridine core, which is built from a piperidin-2-one (a 6-membered lactam) intermediate.[6][7]

Scaffold3-Amino-1-methylpyrrolidin-2-one (5-Membered Ring) 3-Amino-piperidin-2-one (6-Membered Ring Analog)Rationale & Experimental Implications
Ring Size & Geometry 5-membered ring with significant conformational constraints. Bond angles are more acute.6-membered ring, which adopts a more flexible chair/boat conformation.The rigid 5-membered ring presents substituents at different vectors compared to the 6-membered ring. This geometric difference is critical for optimizing interactions with the S1 and S4 pockets of Factor Xa.
Synthetic Accessibility Often derived from proline or glutamic acid precursors.Often derived from lysine or pipecolinic acid precursors.The choice of scaffold can be influenced by the availability and cost of the chiral starting materials.
Novelty & IP Provides a distinct chemical space from established 6-membered ring systems.Represents a more established scaffold in certain therapeutic areas.Designing around a 5-membered ring can be a key strategy for generating novel intellectual property (IP) in a crowded therapeutic landscape.

The choice between a 5- and 6-membered ring is a critical design element that profoundly impacts the final molecule's 3D shape and its ability to fit precisely into a target's binding site.

Visualizing the Role of the Scaffold

Diagrams generated using Graphviz DOT language help to visualize the concepts discussed.

Synthetic_Workflow cluster_Synthesis Synthesis cluster_Analysis Validation & Application Start Chiral Precursor ((S)-3-Hydroxypyrrolidine) Steps Multi-Step Sequence (Activation, Substitution, Oxidation, Reduction) Start->Steps Product Target Molecule (3-Amino-1-methyl- pyrrolidin-2-one HCl) Steps->Product Purify Purification (Chromatography, Recrystallization) Product->Purify Characterize Characterization (NMR, MS, Purity) Purify->Characterize Screen Biological Screening (e.g., fXa Inhibition Assay) Characterize->Screen

Fig 1. General experimental workflow from synthesis to biological evaluation.

Scaffold_Comparison Scaffold1 Target Scaffold: 5-Membered Lactam Pyrrolidinone Core C3-Amino Group (Chiral) N1-Methyl Group Scaffold2 Alternative 1: 6-Membered Lactam Piperidinone Core C3-Amino Group (Chiral) N1-H Group Scaffold1:f1->Scaffold2:f1 Ring Size Rigidity Scaffold1:f3->Scaffold2:f3 Lipophilicity H-Bonding Scaffold3 Alternative 2: Non-Methylated Scaffold Pyrrolidinone Core C3-Amino Group (Chiral) N1-H Group Scaffold1:f3->Scaffold3:f3 H-Bonding Metabolism

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-1-methylpyrrolidin-2-one hydrochloride
Reactant of Route 2
3-Amino-1-methylpyrrolidin-2-one hydrochloride
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